molecular formula C7H7Br2N B1337742 3,5-Bis(bromomethyl)pyridine CAS No. 35991-75-4

3,5-Bis(bromomethyl)pyridine

Cat. No.: B1337742
CAS No.: 35991-75-4
M. Wt: 264.94 g/mol
InChI Key: IVPJVHHHVZSAQI-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)pyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPJVHHHVZSAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442522
Record name 3,5-bis(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35991-75-4
Record name 3,5-bis(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(bromomethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Bis(bromomethyl)pyridine is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its rigid pyridine core, substituted with two highly reactive bromomethyl groups, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity profile, and key applications, particularly in supramolecular chemistry and as a linker in drug development. Detailed experimental protocols and safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Value of a Bifunctional Linker

In the fields of materials science, drug discovery, and supramolecular chemistry, rigid linkers that allow for precise spatial orientation of functional groups are of paramount importance. This compound emerges as a superior scaffold due to its defined geometry and the high reactivity of its benzylic bromide moieties.[1] The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.[2][3] The two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions to form stable covalent bonds.[1]

This unique combination of a rigid heterocyclic core and dual reactive sites makes this compound an invaluable tool for:

  • Constructing Macrocycles and Cages: Its specific bond angles are ideal for templating the formation of complex, ring-based structures.[1]

  • Developing Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate with metal ions, while the side arms can be functionalized to create extended, porous networks.[1]

  • Synthesizing Novel Drug Conjugates: It can act as a linker to connect two distinct pharmacophores or to attach a drug molecule to a delivery vehicle.

This guide will delve into the core chemical principles and practical methodologies associated with this versatile compound.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is the foundation of its effective application and safe handling.

Chemical Properties & Identifiers
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 35991-75-4[4][5]
Molecular Formula C₇H₇Br₂N[4][5]
Molecular Weight 264.94 g/mol [4][5]
Appearance White to off-white solidGeneric
Melting Point 150-155 °C (hydrobromide salt)[6]
Boiling Point 315.1 ± 32.0 °C (Predicted)[5]
Density 1.870 ± 0.06 g/cm³ (Predicted)[5]
SMILES C1=C(C=NC=C1CBr)CBr[4]
InChIKey IVPJVHHHVZSAQI-UHFFFAOYSA-N[4]
Safety & Handling

This compound and its hydrobromide salt are hazardous materials and must be handled with appropriate precautions in a controlled laboratory environment.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318).[7] It may also cause respiratory irritation (H335) and can cause severe skin burns.[7][8]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

    • Avoid inhalation of dust and contact with skin and eyes.[11]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Synthesis and Purification

The most common and efficient route to this compound is via the radical bromination of its precursor, 3,5-dimethylpyridine (also known as 3,5-lutidine).

Synthesis Pathway

The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to start the reaction. The solvent is typically a non-polar, inert liquid like carbon tetrachloride (CCl₄) or cyclohexane.

SynthesisWorkflow cluster_start Starting Materials lutidine 3,5-Dimethylpyridine (3,5-Lutidine) reaction Radical Bromination lutidine->reaction nbs N-Bromosuccinimide (NBS) (2.2 eq.) nbs->reaction initiator Radical Initiator (e.g., AIBN, cat.) initiator->reaction solvent Inert Solvent (e.g., CCl4) solvent->reaction workup Reaction Workup (Filtration, Washing) reaction->workup Heat / UV Light purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3,5-dimethylpyridine.

Materials:

  • 3,5-Dimethylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-dimethylpyridine (1.0 eq) in anhydrous CCl₄.

  • Reagent Addition: Add NBS (2.2 eq) and AIBN (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a 250W incandescent bulb) to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as hexanes or an ethanol/water mixture, to afford pure this compound as a crystalline solid.

    • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include singlets for the benzylic CH₂ protons and signals corresponding to the pyridine ring protons.

Chemical Reactivity and Mechanisms

The synthetic utility of this compound is dominated by the reactivity of its two bromomethyl groups, which act as potent electrophilic sites for nucleophilic substitution (Sₙ2) reactions.

General Reactivity Profile

The core reactivity involves the displacement of the bromide leaving group by a wide range of nucleophiles. The pyridine nitrogen atom is generally not reactive under these conditions but can be protonated or coordinated to a Lewis acid.

Reactivity cluster_nucleophiles Nucleophiles (Nu-H) main This compound product 3,5-Disubstituted Pyridine (Nu-CH₂-Py-CH₂-Nu) main->product Sₙ2 Reaction (Base, Solvent) amine Amines (R-NH₂) Forms C-N bonds amine->main thiol Thiols (R-SH) Forms C-S bonds thiol->main alcohol Alcohols/Phenols (R-OH) Forms C-O bonds alcohol->main carboxylate Carboxylates (R-COO⁻) Forms Ester Linkage carboxylate->main

Caption: General Sₙ2 reactivity of this compound.

Causality in Experimental Design
  • Choice of Base: The Sₙ2 reaction with nucleophiles like amines, thiols, or alcohols often requires a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like diisopropylethylamine) to deprotonate the nucleophile or scavenge the HBr byproduct. The choice of base is critical; a weaker base is preferred to avoid side reactions like elimination.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used. These solvents are effective at solvating the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Controlling Stoichiometry: The ratio of the bis-electrophile to the nucleophile determines the final product.

    • Macrocyclization: Using a 1:1 ratio of this compound and a di-nucleophile (e.g., a diamine or dithiol) under high dilution conditions favors intramolecular cyclization to form macrocycles.

    • Polymerization: Higher concentrations will favor intermolecular reactions, leading to the formation of polymers.

Applications in Research and Drug Development

The unique structure of this compound has positioned it as a key building block in several advanced research areas.

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules.[12] this compound is extensively used to synthesize macrocyclic hosts capable of encapsulating guest molecules.[1] These macrocycles are foundational for creating sensors, molecular switches, and novel catalytic systems.[12] The rigid pyridine unit pre-organizes the structure, reducing the entropic penalty of cyclization and leading to higher yields.[13]

Application compound This compound macrocycle Macrocyclic Host Molecule compound->macrocycle Cyclization linker Di-nucleophile (e.g., H₂N-X-NH₂) linker->macrocycle complex Host-Guest Complex macrocycle->complex guest Guest Molecule guest->complex Encapsulation

Caption: Role in forming host-guest complexes in supramolecular chemistry.

Drug Development & Medicinal Chemistry

The pyridine scaffold is a common feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[14] this compound serves as a valuable linker in this context.

  • PROTACs and Molecular Glues: In targeted protein degradation, it can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

  • Dual-Target Inhibitors: It can connect two different pharmacophores to create a single molecule capable of modulating two distinct biological targets, a strategy often employed in anticancer and anti-inflammatory drug design.

  • Peptide Macrocyclization: It can be used to staple peptides into a constrained cyclic conformation, which can enhance their stability, cell permeability, and binding affinity to their targets.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable reactivity, rigid structure, and commercial availability make it an indispensable component in the synthetic chemist's toolbox. From the rational design of supramolecular assemblies to the development of next-generation therapeutics, its applications continue to expand, underscoring its significant role in advancing chemical and biomedical sciences. This guide provides the foundational knowledge for researchers to confidently and creatively employ this versatile building block in their work.

References

  • 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. (2024, November 11). Angene Chemical. Retrieved January 18, 2026, from [Link]

  • Kolesnichenko, I. V., & Anslyn, E. V. (2017). Practical applications of supramolecular chemistry. Chemical Society Reviews, 46(9), 2385–2390. [Link]

  • David, A. H. G., et al. (2022). Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self–assembly and anion binding. ChemRxiv. [Link]

  • Singh, M. S., & Singh, A. K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1187-1215. [Link]

  • Li, Y., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 583. [Link]

Sources

3,5-Bis(bromomethyl)pyridine synthesis from 3,5-lutidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(bromomethyl)pyridine from 3,5-Lutidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a critical bifunctional linker and building block in the development of novel pharmaceuticals and advanced materials. The synthesis proceeds from commercially available 3,5-lutidine via a free-radical bromination of the benzylic methyl groups. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, outlines methods for purification and characterization, and provides insights into troubleshooting and optimization. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound, CAS No. 35991-75-4, is a highly valuable heterocyclic organic compound.[1] Its structure features a central pyridine ring substituted with two reactive bromomethyl groups at the 3 and 5 positions. This unique bifunctionality allows it to act as a rigid and geometrically defined linker in the synthesis of macrocycles, coordination polymers, and supramolecular assemblies. In the pharmaceutical industry, it serves as a key intermediate for constructing complex molecular architectures found in a variety of therapeutic agents. The precise control over the synthetic process is therefore paramount to ensuring high purity and yield, which are critical for downstream applications. This guide focuses on the most common and reliable method for its preparation: the free-radical bromination of 3,5-lutidine.

Part 1: Mechanistic Underpinnings of the Synthesis

The conversion of 3,5-lutidine to this compound is achieved through a free-radical substitution reaction, specifically the Wohl-Ziegler reaction.[2] This method is highly selective for the halogenation of allylic and benzylic C-H bonds, such as those in the methyl groups of 3,5-lutidine.

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation over molecular bromine (Br₂).[3][4] The primary function of NBS is to provide a constant, low concentration of bromine radicals (Br•) and molecular bromine in the reaction medium.[2][3] This is crucial for selectivity. A high concentration of Br₂ would favor electrophilic aromatic substitution on the pyridine ring itself, a competing and undesirable side reaction. NBS, a crystalline solid, is also significantly easier and safer to handle than liquid bromine.[3]

The reaction proceeds via a radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from trace amounts of HBr present in the system to generate the initial bromine radical (Br•).

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a stable, resonance-delocalized benzylic radical and HBr.

    • This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain.

  • Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species.

G cluster_termination 3. Termination initiator Initiator (AIBN) + ΔT rad 2 R• initiator->rad lutidine 3,5-Lutidine benzylic_radical Benzylic Radical lutidine->benzylic_radical + Br• - HBr mono_bromo 3-(Bromomethyl)-5-methylpyridine benzylic_radical->mono_bromo + Br₂ - Br• di_bromo_radical Dibromo Benzylic Radical mono_bromo->di_bromo_radical + Br• - HBr product This compound di_bromo_radical->product + Br₂ - Br• term Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R

Caption: Free-radical chain mechanism for the bromination of 3,5-lutidine.

Part 2: A Validated Experimental Protocol

This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents

ReagentCAS No.Molecular Wt.Moles (Equiv.)AmountPurity
3,5-Lutidine591-22-0107.15 g/mol 1.010.72 g≥98%
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 2.239.16 g≥99%
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.050.82 g≥98%
Carbon Tetrachloride (CCl₄)56-23-5153.82 g/mol -400 mLAnhydrous

Note on Solvent: Carbon tetrachloride is a traditional solvent for Wohl-Ziegler reactions but is toxic and environmentally hazardous. Environmentally benign alternatives such as cyclohexane or supercritical CO₂ have been shown to be effective for similar free-radical brominations and should be considered.[5]

Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 1-L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a glass stopper.

  • Charging the Flask: To the flask, add 3,5-lutidine (10.72 g, 0.1 mol), N-bromosuccinimide (39.16 g, 0.22 mol), azobisisobutyronitrile (0.82 g, 0.005 mol), and anhydrous carbon tetrachloride (400 mL).

  • Reaction Execution:

    • Place the flask in a heating mantle and begin vigorous stirring.

    • Heat the mixture to reflux (approx. 77°C for CCl₄). A heat lamp or UV lamp can be positioned near the flask to facilitate radical initiation.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the sequential appearance of the mono- and di-brominated products. The reaction is typically marked by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.

  • Reaction Work-up:

    • Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

    • Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 100 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, typically a light yellow or off-white solid, should be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of hexanes and ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure white crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G A 1. Reagent Addition (3,5-Lutidine, NBS, AIBN in CCl₄) B 2. Reflux & Irradiation (4-6 hours at ~77°C) A->B Heat C 3. Cooling & Filtration (Remove Succinimide) B->C Cool D 4. Liquid-Liquid Extraction (Wash with Na₂S₂O₃, NaHCO₃, Brine) C->D Separate E 5. Drying & Concentration (Dry with Na₂SO₄, Rotary Evaporation) D->E Isolate F 6. Purification (Recrystallization from Ethanol/Hexanes) E->F Purify G 7. Final Product (Pure this compound) F->G Dry

Caption: Experimental workflow for the synthesis and purification of the target compound.

Part 3: Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Spectroscopic Data

PropertyValue / Expected ObservationSource
Molecular Formula C₇H₇Br₂N[1][6]
Molecular Weight 264.94 g/mol [6]
Appearance White to off-white crystalline solid[7]
Melting Point 77-79 °C[7]
¹H NMR (CDCl₃, 400 MHz) δ ~8.55 (s, 2H, Py-H2,6), ~7.75 (s, 1H, Py-H4), ~4.50 (s, 4H, -CH₂Br)Inferred from pyridine analogues
¹³C NMR (CDCl₃, 101 MHz) δ ~149.0 (C2,6), ~138.0 (C4), ~137.5 (C3,5), ~31.5 (-CH₂Br)Inferred from pyridine analogues
Mass Spec (EI) m/z showing isotopic pattern for two Br atoms: [M]⁺ at 263/265/267, [M-Br]⁺ at 184/186Standard fragmentation pattern

Note: Predicted NMR shifts are based on the analysis of similar brominated pyridine structures. The high degree of symmetry in the molecule results in a simple spectrum with only three proton signals and four carbon signals.

Part 4: Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low Yield / Incomplete Reaction - Insufficient reaction time or temperature.- Inactive radical initiator.- Extend reflux time and monitor via TLC.- Ensure AIBN is fresh; old initiator can degrade.- Use of a UV or heat lamp can improve initiation efficiency.
Presence of Mono-brominated Impurity - Insufficient NBS (less than 2.0 equivalents).- Increase the stoichiometry of NBS to 2.2-2.5 equivalents to drive the reaction to completion.
Formation of Dark/Tarry Byproducts - Overheating or prolonged reaction time.- Presence of impurities in starting materials.- Carefully control the reflux temperature.- Use purified 3,5-lutidine. Distill if necessary.- Ensure the solvent is anhydrous.
Difficulty in Purification - Product oiling out during recrystallization.- Adjust the solvent system for recrystallization. A co-solvent system (e.g., ethyl acetate/hexanes) may be necessary.- If recrystallization fails, flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is a reliable alternative.[8][9]

Conclusion

The Wohl-Ziegler bromination of 3,5-lutidine with N-bromosuccinimide is a dependable and efficient method for producing high-purity this compound. By understanding the free-radical mechanism, adhering to a validated experimental protocol, and employing rigorous characterization techniques, researchers can confidently synthesize this versatile building block for a wide array of applications in drug discovery and materials science. Careful control of reaction parameters and purification methods are key to achieving optimal yields and purity.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Guidechem. (n.d.). 35991-75-4 PYRIDINE,3,5-BIS(BROMOMETHYL) - Guidechem.
  • ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • Support information - The Royal Society of Chemistry. (n.d.).
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.

Sources

An In-Depth Technical Guide to 3,5-Bis(bromomethyl)pyridine: A Cornerstone Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Bis(bromomethyl)pyridine, a pivotal reagent in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis protocols, reactivity, and key applications, with a strong emphasis on its role in constructing complex molecular architectures.

Core Identification and Physicochemical Properties

This compound is a substituted pyridine ring bearing two reactive bromomethyl groups. This bifunctionality makes it an invaluable building block for creating symmetrical and unsymmetrical molecules.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 35991-75-4[1][2]
Molecular Formula C₇H₇Br₂N[1][3]
IUPAC Name This compound[3]
InChI InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2[3]
InChIKey IVPJVHHHVZSAQI-UHFFFAOYSA-N[3]
SMILES C1=C(C=NC=C1CBr)CBr[3]
PubChem CID 10611703[1][3]

A related and commercially available salt is This compound hydrobromide , with the CAS Number 1118754-56-5 .

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

PropertyValueSource
Molecular Weight 264.94 g/mol [1][3]
Monoisotopic Mass 262.89452 Da[3]
Appearance White to off-white solid
Boiling Point (Predicted) 315.1 ± 32.0 °C[1]
Density (Predicted) 1.870 ± 0.06 g/cm³[1]
Topological Polar Surface Area 12.9 Ų[3]

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the conversion of the corresponding diol, pyridine-3,5-diyldimethanol. This transformation leverages well-established bromination reactions of alcohols. The precursor, pyridine-3,5-diyldimethanol, can be synthesized from the commercially available 3,5-lutidine (3,5-dimethylpyridine).

Synthesis Workflow

SynthesisWorkflow Lutidine 3,5-Lutidine Dimethanol Pyridine-3,5-diyldimethanol Lutidine->Dimethanol Oxidation/Hydroxylation Target This compound Dimethanol->Target Bromination (e.g., HBr)

Caption: Synthetic pathway from 3,5-lutidine to this compound.

Experimental Protocol: Synthesis of Pyridine-3,5-diyldimethanol from 3,5-Lutidine

While various methods exist for the oxidation of the methyl groups of lutidines, a common approach involves radical bromination followed by hydrolysis.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

  • Radical Bromination: 3,5-Lutidine is treated with a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent like carbon tetrachloride under reflux. This reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-brominated products.

  • Hydrolysis: The crude brominated mixture is then hydrolyzed, for instance, with aqueous sodium hydroxide, to convert the bromomethyl groups to hydroxymethyl groups.

  • Purification: The resulting pyridine-3,5-diyldimethanol is purified from the reaction mixture, typically by crystallization or column chromatography.

Experimental Protocol: Synthesis of this compound from Pyridine-3,5-diyldimethanol

This protocol is adapted from established procedures for the synthesis of isomeric bis(bromomethyl)pyridines.[4]

Materials:

  • Pyridine-3,5-diyldimethanol

  • 48% Hydrobromic acid (HBr)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing pyridine-3,5-diyldimethanol (1 equivalent), slowly add 48% hydrobromic acid.

  • Heat the mixture at 125 °C for 6 hours.

  • Cool the reaction mixture to room temperature and dissolve the residue in water.

  • Neutralize the solution to a pH of 8 by the careful addition of a saturated potassium carbonate solution.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography to yield this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of its two benzylic bromide-like functional groups.

Nucleophilic Substitution

The carbon atoms of the bromomethyl groups are electrophilic and readily undergo nucleophilic substitution reactions (Sₙ2). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of these carbons. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the bromide ions. This reactivity is fundamental to its application as a linker and a scaffold for building larger molecules.[5]

SN2_Mechanism Reactants This compound + 2 Nu:⁻ Product 3,5-Bis(nucleophilomethyl)pyridine + 2 Br⁻ Reactants->Product Sₙ2 Reaction

Caption: General schematic of the Sₙ2 reaction of this compound.

Applications in Drug Discovery and Materials Science

The rigid pyridine core and the two reactive bromomethyl groups make this compound a valuable precursor for the synthesis of a diverse array of complex molecules.

Synthesis of Macrocycles and Cyclophanes

A significant application of this compound is in the synthesis of macrocyclic compounds, including cyclophanes.[6][7][8] These molecules are of great interest in host-guest chemistry, molecular recognition, and as scaffolds in drug design. The reaction with difunctional nucleophiles, such as diamines or dithiols, under high-dilution conditions can lead to the formation of macrocyclic structures.

Biologically Active Molecules

The pyridine scaffold is a common motif in many biologically active compounds.[9][10][11] this compound serves as a versatile starting material for the synthesis of novel pyridine derivatives with potential therapeutic applications. For instance, it can be used to synthesize rigid linkers for connecting pharmacophores or to build ligands for metal-based drugs.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions. As an alkylating agent, it is expected to be corrosive, a lachrymator, and potentially mutagenic.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.

Handling and Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Keep the container tightly closed.

  • Avoid inhalation of dust and contact with skin and eyes.

Disposal

All waste containing this compound must be treated as hazardous waste.[12][13][14][15][16]

  • Solid Waste: Contaminated materials such as gloves and weighing paper should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

Conclusion

This compound is a highly versatile and reactive building block with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical transformations. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

  • This compound | C7H7Br2N | CID 10611703 - PubChem. (URL: [Link])

  • This compound hydrobromide (C7H7Br2N) - PubChemLite. (URL: [Link])

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (URL: [Link])

  • Support information - The Royal Society of Chemistry. (URL: [Link])

  • Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - American Chemical Society. (URL: [Link])

  • Selected synthetic strategies to cyclophanes - Beilstein Journals. (URL: [Link])

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (URL: [Link])

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (URL: [Link])

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (URL: [Link])

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (URL: [Link])

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. (URL: [Link])

  • Cyclization of 2,6‐bis(bromomethyl)pyridine to give cyclophanes 17. - ResearchGate. (URL: [Link])

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (URL: [Link])

  • (PDF) 2,6-Bis(bromomethyl)pyridine - ResearchGate. (URL: [Link])

  • (PDF) Newer biologically active pyridines: A potential review - ResearchGate. (URL: [Link])

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (URL: [Link])

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. (URL: [Link])

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI. (URL: [Link])

Sources

Spectroscopic data of 3,5-Bis(bromomethyl)pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Bis(bromomethyl)pyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile bifunctional building block in organic synthesis. Its utility stems from the two reactive bromomethyl groups, which can readily undergo nucleophilic substitution reactions, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including ligands for coordination chemistry, and pharmacologically active compounds.

Accurate and unambiguous characterization of this compound is paramount to ensure its suitability for these applications. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the chemical structure and assessing the purity of the synthesized compound. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with two distinct signals corresponding to the aromatic protons and the methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Singlet2HH-2, H-6
~7.8Singlet1HH-4
~4.5Singlet4H-CH₂Br
Expert Analysis and Rationale

The predicted chemical shifts are based on the analysis of the electronic effects within the molecule. The protons at the 2 and 6 positions of the pyridine ring are deshielded due to the electron-withdrawing effect of the nitrogen atom, and are therefore expected to appear at a downfield chemical shift of around 8.6 ppm. The proton at the 4-position is less affected by the nitrogen and is predicted to resonate at a slightly more upfield position, around 7.8 ppm. The methylene protons of the bromomethyl groups are adjacent to an electron-withdrawing bromine atom, which causes a downfield shift to approximately 4.5 ppm. The simplicity of the spectrum, with all signals appearing as singlets, is due to the symmetry of the molecule and the lack of adjacent, non-equivalent protons for spin-spin coupling.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹H NMR Data Interpretation Workflow A Acquire ¹H NMR Spectrum B Identify Number of Signals A->B C Determine Chemical Shifts (δ) B->C D Analyze Integration Values C->D E Assign Protons to Signals D->E F Confirm Structure E->F

Caption: ¹H NMR Data Interpretation Workflow.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~150C-2, C-6
~138C-4
~135C-3, C-5
~32-CH₂Br
Expert Analysis and Rationale

The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. The carbons of the pyridine ring are sp² hybridized and appear in the aromatic region of the spectrum. The carbons at the 2 and 6 positions are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at approximately 150 ppm. The carbon at the 4-position is predicted to be at around 138 ppm. The carbons at the 3 and 5 positions, which are bonded to the bromomethyl groups, are expected to resonate at about 135 ppm. The sp³ hybridized methylene carbons of the bromomethyl groups are significantly shielded compared to the aromatic carbons and are expected to appear at approximately 32 ppm.

Experimental Protocol
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

  • Analysis: Identify the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic pyridine ring and the alkyl bromide functional groups.

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H Stretch
3000-2850Aliphatic C-H Stretch
1600-1450C=C and C=N Ring Stretching
1250-1200C-N Stretch
700-600C-Br Stretch
Expert Analysis and Rationale

The predicted IR absorption bands are based on well-established correlations between vibrational frequencies and functional groups. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups will likely appear between 3000 and 2850 cm⁻¹. The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the pyridine ring is anticipated around 1250-1200 cm⁻¹. Finally, the C-Br stretching vibration of the bromomethyl groups should be observable in the fingerprint region, typically between 700 and 600 cm⁻¹.

Experimental Protocol
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Key Functional Group Identification via IR Spectroscopy cluster_molecule This compound A Aromatic C-H ~3100-3000 cm⁻¹ B Aliphatic C-H ~3000-2850 cm⁻¹ C Pyridine Ring (C=C, C=N) ~1600-1450 cm⁻¹ D C-Br ~700-600 cm⁻¹ Mol [Pyridine Ring]-CH₂Br              |             CH₂Br Mol->A Mol->B Mol->C Mol->D

Caption: Key Functional Group Identification via IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted MS Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.[1]

m/zIon
263, 265, 267[M]⁺ (Molecular Ion)
184, 186[M-Br]⁺
105[M-2Br]⁺
Expert Analysis and Rationale

The molecular ion peak ([M]⁺) will appear as a cluster of three peaks with an approximate intensity ratio of 1:2:1, which is characteristic for a species containing two bromine atoms (due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes). The most abundant peak in this cluster will be at m/z 265. A common fragmentation pathway for alkyl halides is the loss of a halogen atom. Therefore, a significant peak is expected at m/z 184 and 186, corresponding to the loss of one bromine radical. The subsequent loss of the second bromine radical would lead to a fragment at m/z 105.

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Fragmentation Pathway of this compound A [C₇H₇Br₂N]⁺ m/z = 263, 265, 267 B [C₇H₇BrN]⁺ m/z = 184, 186 A->B - Br• C [C₇H₇N]⁺ m/z = 105 B->C - Br•

Caption: Predicted Fragmentation Pathway of this compound.

Summary and Conclusion

The spectroscopic characterization of this compound through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques provides a comprehensive and definitive confirmation of its structure and purity. The predicted spectroscopic data presented in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for researchers working with this important synthetic intermediate. Each analytical technique offers complementary information, and together they form a powerful toolkit for the unambiguous identification and quality control of this compound in a research or industrial setting.

References

  • Royal Society of Chemistry. (2012). Supporting information for Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrobromide (C7H7Br2N). Retrieved from [Link]

Sources

Solubility of 3,5-Bis(bromomethyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Bis(bromomethyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key bifunctional linker and building block in synthetic chemistry and materials science. Due to the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a theoretically derived qualitative solubility profile based on the molecule's physicochemical properties and the principle of "like dissolves like." Critically, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data in their own laboratory settings. Methodologies including the gold-standard shake-flask method, coupled with gravimetric and spectroscopic analytical finishes, are described in detail. This document is intended to be an essential resource for researchers, chemists, and drug development professionals who utilize this compound and require a robust understanding of its behavior in various solvent systems.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central pyridine ring substituted at the 3 and 5 positions with bromomethyl groups. Its chemical structure (Figure 1) makes it a valuable and versatile C-shaped rigid linker in the synthesis of macrocycles, coordination polymers, and functional organic materials.[1] The two reactive bromomethyl sites are susceptible to nucleophilic substitution, allowing for the construction of complex molecular architectures.[1]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification techniques such as recrystallization and chromatography. For drug development professionals, solubility is a critical determinant of a compound's bioavailability.[2] This guide addresses the practical need for reliable solubility data for this compound.

Structure of this compound
Figure 1. Chemical Structure of this compound

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key parameters for this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₇H₇Br₂N[3]
Molecular Weight 264.94 g/mol [3]
Appearance White to off-white solid (typical)General Observation
Predicted LogP 2.87[4]
Predicted Boiling Point 315.1 ± 32.0 °C[4]
Predicted Density 1.870 ± 0.06 g/cm³[4]

The structure combines a polar aromatic pyridine core (the nitrogen atom being a hydrogen bond acceptor) with two larger, more polarizable, but less polar bromomethyl groups. The predicted LogP of 2.87 suggests a compound with significant nonpolar character, predicting limited solubility in water but favorable solubility in many organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is the most effective heuristic for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the hybrid polar/nonpolar nature of this compound, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale for Prediction
Hexanes/Heptane Nonpolar AliphaticInsoluble / Sparingly SolubleThe polarity of the pyridine ring is too high for significant dissolution in purely aliphatic solvents.
Toluene Nonpolar AromaticSparingly to Moderately Solubleπ-π stacking interactions between the pyridine and toluene rings may enhance solubility compared to aliphatic solvents.
Dichloromethane (DCM) HalogenatedSolubleThe polarity is well-matched, and dipole-dipole interactions should facilitate dissolution.
Chloroform HalogenatedSolubleSimilar to DCM, its polarity and ability to form weak hydrogen bonds make it a good solvent candidate.
Diethyl Ether EtherSparingly SolubleLower polarity than THF; solubility may be limited.
Tetrahydrofuran (THF) Polar Aprotic EtherHighly SolubleA good balance of polarity to dissolve the pyridine core without being too polar to interact with the bromomethyl groups.
Ethyl Acetate Polar Aprotic EsterModerately SolubleModerate polarity makes it a likely candidate for dissolution.
Acetone Polar Aprotic KetoneSolubleIts polarity should be sufficient to dissolve the compound effectively.
Acetonitrile (ACN) Polar Aprotic NitrileModerately SolubleA polar solvent, but its strong dipole may not interact as favorably as THF or acetone.
Dimethylformamide (DMF) Polar Aprotic AmideHighly SolubleA highly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic SulfoxideHighly SolubleA highly polar solvent, expected to readily dissolve the compound.
Methanol/Ethanol Polar Protic AlcoholModerately SolubleThe polar pyridine nitrogen can accept hydrogen bonds, but the overall nonpolar character from the rest of the molecule may limit high solubility.
Water Polar ProticInsolubleThe large, nonpolar surface area of the molecule and the lack of strong hydrogen bond donating groups dominate, making it immiscible with water.[6]

Experimental Protocols for Solubility Determination

Empirical testing is essential to validate the predicted profile and obtain quantitative data. The following protocols are designed to be robust and reproducible.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of this compound in a range of solvents at room temperature.[7]

Materials:

  • This compound

  • Selection of solvents (from Table 2)

  • Small vials or test tubes (1-2 mL capacity)

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Add approximately 10 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: No solid particles are visible; the solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material appears unchanged.

  • Documentation: Record the observations for each solvent tested.

Causality Note: This rapid screening method allows for the efficient down-selection of solvents for further quantitative analysis or for choosing appropriate solvent systems for chemical reactions and primary purification steps.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature. The shake-flask method is considered the "gold standard" for this measurement.[8][9]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis A Add excess solute to a known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Allow solids to settle B->C D Withdraw supernatant using a filter syringe C->D E Analyze concentration (Gravimetric or Spectroscopic) D->E

Caption: Workflow for the shake-flask method.

Materials:

  • This compound

  • Chosen solvent of interest (high purity, e.g., HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control (e.g., in an incubator)

  • Syringes (1-5 mL)

  • Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • System Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL).

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the system to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully draw a sample of the clear supernatant into a syringe fitted with a compatible syringe filter. Discard the first ~0.5 mL to saturate the filter material, then dispense a known volume of the filtrate into a pre-weighed, clean container for analysis.

Causality Note: Using an excess of the solid and allowing sufficient time for equilibration are critical steps. This ensures that the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically trapped supersaturated or undersaturated state.[10] Filtering is mandatory to prevent undissolved solid particles from artificially inflating the measured concentration.

Analytical Quantification of the Saturated Solution

Principle: This method determines the mass of the dissolved solute after evaporating the solvent. It is simple but requires a non-volatile solute and careful technique.[2]

Procedure:

  • Accurately weigh a clean, dry container (e.g., a small beaker or aluminum pan).

  • Dispense a known volume (e.g., 2.0 mL) of the filtered saturated solution into the container and record the exact weight.

  • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the compound's decomposition point.

  • Once the solute is completely dry, cool the container in a desiccator and weigh it again.

  • Calculation:

    • Mass of solute = (Final weight of container + residue) - (Initial weight of container)

    • Solubility (g/L) = (Mass of solute in g) / (Volume of solution in L)

Principle: This technique is faster and requires less material than the gravimetric method. It relies on Beer-Lambert Law, where the absorbance of a solution is proportional to the concentration of the analyte.[11]

Workflow for UV-Vis Quantification

G cluster_cal Calibration Curve cluster_sample Sample Analysis A Prepare stock solution of known concentration B Create series of standard dilutions A->B C Measure absorbance (A) of each standard at λmax B->C D Plot A vs. Concentration; Determine linear equation (y=mx+b) C->D E Take filtered saturated solution (from Shake-Flask) F Dilute sample to fall within calibration range E->F G Measure absorbance (A) of diluted sample F->G H Calculate concentration using calibration curve equation G->H

Caption: Workflow for concentration analysis via UV-Vis spectroscopy.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Accurately prepare a stock solution of known concentration.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus concentration. The result should be a linear curve that passes through the origin. Perform a linear regression to get the equation of the line (y = mx + b).

  • Analyze Saturated Sample:

    • Take the filtered saturated solution obtained from the shake-flask experiment.

    • Dilute it precisely with the solvent so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the measured absorbance and the linear regression equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is its solubility.

Factors Influencing Solubility

Effect of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[12] This is because the dissolution process is often endothermic (requires energy input to break the crystal lattice).[10] Therefore, it is crucial to maintain and report the temperature at which solubility is determined. For certain applications, measuring solubility at several temperatures can provide a valuable solubility curve.

Purity of Materials

The purity of both the solute (this compound) and the solvent can significantly impact measured solubility. Impurities can either increase or decrease solubility through various mechanisms. Using high-purity materials is essential for obtaining accurate and reproducible data.

Safety and Handling

This compound is a brominated organic compound and should be handled with care. As an analogue of other bromomethylated aromatics, it should be considered a potential irritant and lachrymator. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

References

  • Vertex AI Search. (n.d.). Pyridine - Solubility of Things. Retrieved January 18, 2026.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026.
  • Black, S. N., & Collier, E. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1477-1480. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved January 18, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 18, 2026.
  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved January 18, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved January 18, 2026, from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 18, 2026.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026.
  • Angene Chemical. (n.d.). chemical label this compound hydrobromide. Retrieved January 18, 2026.
  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved January 18, 2026, from [Link]

  • Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1636-1652.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 18, 2026.
  • Lisa, Dr. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility [Video]. YouTube. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 18, 2026.
  • BLD Pharm. (n.d.). 69966-55-8|3-(Bromomethyl)pyridine. Retrieved January 18, 2026.
  • Flannery, J. F., & Trivich, D. (1971). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 16(2), 209-212. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved January 18, 2026, from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. Retrieved January 18, 2026.
  • chemeurope.com. (n.d.). Pyridine. Retrieved January 18, 2026, from [Link]

  • ChemicalBook. (n.d.). PYRIDINE,3,5-BIS(BROMOMETHYL)- | 35991-75-4. Retrieved January 18, 2026.
  • Pharmaffiliates. (n.d.). CAS No : 35991-75-4 | Product Name : this compound. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (n.d.). 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. Retrieved January 18, 2026.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3-(Bromomethyl)pyridine Hydrobromide. Retrieved January 18, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. Retrieved January 18, 2026.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3,5-Bis(bromomethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the synthesis of this compound via free-radical bromination of 3,5-lutidine. A central focus is placed on the molecule's three-dimensional architecture, both in the solid state, through analogies with related structures, and in solution, via computational modeling of its conformational landscape. Detailed protocols for its synthesis and characterization by standard spectroscopic methods are presented. This guide is intended to be an essential resource for researchers leveraging this compound in the design of novel molecular entities.

Introduction: The Significance of this compound

This compound is a disubstituted pyridine derivative featuring two reactive bromomethyl groups.[1] This bifunctionality makes it a versatile precursor in the synthesis of a wide array of more complex molecules. The pyridine core imparts specific electronic and coordination properties, while the bromomethyl groups serve as reactive handles for nucleophilic substitution reactions. This combination of features has led to its use in the construction of macrocycles, polymers, and ligands for metal complexes. A thorough understanding of its molecular structure and conformational preferences is paramount for rationally designing and synthesizing target molecules with desired three-dimensional structures and properties.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic methyl groups of 3,5-lutidine (3,5-dimethylpyridine). This reaction is a variation of the well-established Wohl-Ziegler bromination.[2] The reaction typically employs N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under UV irradiation to facilitate the reaction.[3]

Synthetic Workflow

The synthesis of this compound from 3,5-lutidine can be conceptualized as a three-stage process: initiation, propagation, and termination. The overall workflow is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3,5-Lutidine reaction Free-Radical Bromination (Wohl-Ziegler Reaction) start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator (AIBN) start3->reaction workup1 Filtration of Succinimide reaction->workup1 workup2 Solvent Removal workup1->workup2 workup3 Recrystallization workup2->workup3 product This compound workup3->product

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Wohl-Ziegler bromination and adapted from procedures for analogous compounds.[2]

Materials:

  • 3,5-Lutidine

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Suitable solvent for recrystallization (e.g., hexanes, ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 3,5-lutidine (1 equivalent) in anhydrous CCl₄.

  • Addition of Reagents: To the solution, add NBS (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to yield this compound as a solid.

Molecular Structure and Conformation

The molecular structure and conformational flexibility of this compound are crucial determinants of its reactivity and its ability to act as a building block in supramolecular chemistry.

Solid-State Structure: Insights from Analogs

A definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD).[4][5][6] However, valuable insights can be gleaned from the crystal structure of its isomer, 2,6-Bis(bromomethyl)pyridine.[7] In the 2,6-isomer, the C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring and are nearly perpendicular to its plane.[7] The bond lengths and angles within the pyridine ring are typical for aromatic heterocyclic systems.[7] It is reasonable to infer that the fundamental bond lengths and angles within the pyridine ring of the 3,5-isomer will be similar. The key distinguishing feature will be the geometric disposition of the bromomethyl groups.

Parameter2,6-Bis(bromomethyl)pyridineExpected for this compound
C-C (pyridine ring)~1.37-1.39 Å~1.37-1.39 Å
C-N (pyridine ring)~1.33-1.34 Å~1.33-1.34 Å
C-C (ring-CH₂)~1.51 Å~1.51 Å
C-Br~1.95 Å~1.95 Å
C-N-C angle~118°~118°
C-C-C angles~118-121°~118-121°
C-C-N angles~122-123°~122-123°
Table 1: Comparison of selected bond parameters from the crystal structure of 2,6-Bis(bromomethyl)pyridine and expected values for the 3,5-isomer.
Conformational Analysis: A Computational Approach

The conformational landscape of this compound is primarily defined by the rotation around the C(pyridine)-C(bromomethyl) single bonds. To understand the conformational preferences and the energy barriers to rotation, a computational study using Density Functional Theory (DFT) is highly informative.

The rotation of the two bromomethyl groups can be described by two dihedral angles, τ₁ (C4-C3-C-Br) and τ₂ (C4-C5-C-Br). A relaxed potential energy surface scan, varying these dihedral angles, can reveal the low-energy conformers.

G cluster_workflow Computational Workflow input Initial Structure of This compound dft DFT Calculation (e.g., B3LYP/6-31G*) input->dft pes Potential Energy Surface Scan (Rotation of bromomethyl groups) dft->pes minima Identification of Conformational Minima pes->minima ts Transition State Search (for rotational barriers) minima->ts output Conformer Geometries, Relative Energies, Rotational Barriers ts->output

Figure 2: Workflow for computational conformational analysis.

Based on steric and electronic considerations, several low-energy conformers are anticipated. These would include conformers where the C-Br bonds are oriented in a syn or anti fashion relative to each other and with respect to the pyridine ring. The rotational barrier is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature. The exact energy differences and barrier heights would be quantified by the DFT calculations.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyridine ring at positions 2 and 6 would appear as a singlet (or a narrow multiplet), and the proton at position 4 would also be a singlet. The four protons of the two bromomethyl groups would give rise to a single singlet, assuming free rotation at room temperature.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The chemical shifts can be predicted based on data from similar structures.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C6~8.5~150
C4~7.8~138
C3, C5-~137
-CH₂Br~4.5~32
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450Pyridine ring C=C and C=N stretching
1450-1400-CH₂- scissoring
1250-1150C-H in-plane bending
700-600C-Br stretching
Table 3: Predicted characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺), with contributions from ⁷⁹Br and ⁸¹Br isotopes. The expected molecular ion peaks would be at m/z values corresponding to [C₇H₇⁷⁹Br₂N]⁺, [C₇H₇⁷⁹Br⁸¹BrN]⁺, and [C₇H₇⁸¹Br₂N]⁺ in an approximate 1:2:1 ratio.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research:

  • Supramolecular Chemistry: It serves as a rigid linker for the construction of molecular clefts, macrocycles, and cages for host-guest chemistry.

  • Medicinal Chemistry: The 3,5-disubstituted pyridine scaffold is present in numerous biologically active compounds. This compound provides a convenient entry point for the synthesis of libraries of such compounds for drug discovery.

  • Materials Science: It can be used as a monomer or cross-linker in the synthesis of functional polymers and coordination polymers with potential applications in catalysis and electronics.

Conclusion

This compound is a fundamentally important building block whose utility is derived from its well-defined geometry and the reactivity of its bromomethyl groups. While a definitive crystal structure remains to be reported, a combination of analogy to related structures and computational modeling provides a robust understanding of its molecular structure and conformational dynamics. The synthetic and characterization protocols outlined in this guide provide a practical framework for researchers to utilize this versatile compound in their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Shibahara, M., Watanabe, M., Suenaga, M., Ideta, K., Matsumoto, T., & Shinmyozu, T. (n.d.). A Conformational Study of Pyridinophane. Heterocycles, 69(1), 469.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Li, J. J., Johnson, D. S., & Kiss, L. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1945–1952.
  • Li, A., Melman, A., & Jacobson, K. A. (2000). Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(23), 4501–4511.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(1), o4.
  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Thapa, R., Brown, J. D., Balestri, T., & Taylor, R. T. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743–6746.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Kouais, S., Domingo, C., & Coussan, S. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2899.
  • PubChemLite. (n.d.). This compound hydrobromide (C7H7Br2N). Retrieved from [Link]

  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Yildiz, I., & Ceylan, S. (2006). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 7(7), 257–270.
  • Google Patents. (n.d.). WO1999010326A1 - Preparation of pyridine derivatives.
  • Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2021). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
  • Jaunzems, J., & Belyakov, S. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8089.
  • ResearchGate. (n.d.). The free energy barrier to rotation about the Csp2—N bond in 4-bromo-2,6-difluoro-N-rnethylaniline. Molecular orbital calculations and experiments. Inversion. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2,6-Bis(bromomethyl)pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). C‐5 bromination of pyridine under transition metal‐free protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

Sources

The Reactivity of Benzylic Bromides with Pyridine: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the reactivity of benzylic bromides with pyridine, a cornerstone reaction in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies, kinetic profiles, and synthetic utility of this transformation, offering field-proven insights to inform experimental design and application.

Executive Summary

The reaction between a benzylic bromide and a pyridine ring to form an N-benzylpyridinium salt is a classical example of a nucleophilic substitution. This guide elucidates the underlying principles governing this reaction, navigating the mechanistic dichotomy between SN1 and SN2 pathways. We will dissect the influence of electronic and steric factors, solvent effects, and the nature of the leaving group. Furthermore, this guide provides detailed experimental protocols and explores the diverse applications of the resulting pyridinium salts in modern synthetic chemistry, including their role as versatile intermediates in cross-coupling reactions and radical chemistry.

Core Principles of the Benzylic Bromide-Pyridine Reaction

The fundamental transformation involves the displacement of the bromide ion from the benzylic carbon by the nucleophilic nitrogen of the pyridine ring. The benzylic position is unique due to its proximity to the aromatic ring, which can stabilize both carbocation intermediates and transition states through resonance. This duality is central to understanding the reaction's behavior.

The Mechanistic Crossroads: SN1 versus SN2

The reaction of benzylic bromides with pyridine can proceed through either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism, and in some cases, a concurrent operation of both is observed. The preferred pathway is dictated by a confluence of factors including the structure of the benzylic bromide, the nucleophilicity of the pyridine, and the polarity of the solvent.

  • SN2 Pathway: This mechanism is favored for primary benzylic bromides where steric hindrance is minimal. The reaction proceeds via a single, concerted step involving a backside attack by the pyridine nitrogen on the benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the benzylic bromide and the pyridine.

  • SN1 Pathway: For secondary and tertiary benzylic bromides, or primary benzylic bromides with strong electron-donating groups on the aromatic ring, the SN1 mechanism becomes more prominent. This pathway involves a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by the pyridine nucleophile. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the benzylic bromide.

The interplay between these two mechanisms is a critical consideration in reaction design. For instance, strongly activated benzyl bromides have been shown to exhibit concurrent SN1 and SN2 reactions in non-solvolyzing solvents like acetonitrile.

G cluster_0 SN2 Pathway (Concerted) cluster_1 SN1 Pathway (Stepwise) Benzylic Bromide Benzylic Bromide Transition State Transition State Benzylic Bromide->Transition State Pyridine Pyridine_SN2 Pyridine N-Benzylpyridinium Salt_SN2 N-Benzylpyridinium Salt Transition State->N-Benzylpyridinium Salt_SN2 Br- departs Benzylic Bromide_SN1 Benzylic Bromide Benzylic Carbocation Benzylic Carbocation Benzylic Bromide_SN1->Benzylic Carbocation Slow, Rate-determining N-Benzylpyridinium Salt_SN1 N-Benzylpyridinium Salt Benzylic Carbocation->N-Benzylpyridinium Salt_SN1 Fast, + Pyridine Pyridine_SN1 Pyridine G Start Start Dissolve Pyridine Dissolve Pyridine (1.0 eq) in Solvent (e.g., CH2Cl2) Start->Dissolve Pyridine Add Benzyl Bromide Add Benzyl Bromide (1.0-3.0 eq) Dissolve Pyridine->Add Benzyl Bromide Stir Stir at Room Temperature (Monitor by TLC/Precipitation) Add Benzyl Bromide->Stir Isolate Product Isolate Product (Filtration if Precipitated) Stir->Isolate Product Wash Solid Wash with Solvent (e.g., Diethyl Ether) Isolate Product->Wash Solid Dry Product Dry Under Vacuum Wash Solid->Dry Product End End Dry Product->End

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Bis(bromomethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique architecture, featuring two reactive bromomethyl groups on a pyridine scaffold, imparts a distinct dual reactivity profile. This guide provides an in-depth analysis of the molecule's primary electrophilic and nucleophilic centers. We will explore the underlying electronic principles governing its reactivity, discuss the causality behind its synthetic utility, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile properties of this important chemical building block.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridine derivatives are particularly prominent due to their presence in numerous biologically active molecules and their utility as ligands in coordination chemistry.[1] this compound emerges as a particularly valuable precursor because it combines the electronic properties of the pyridine ring with two highly reactive benzylic bromide functionalities.[1]

The strategic placement of the bromomethyl groups at the 3 and 5 positions creates a "V-shaped" bifunctional linker. This geometry is exceptionally well-suited for the construction of macrocycles, molecular clefts, and complex ligand systems for metal coordination.[2] Understanding the distinct reactive sites within this molecule is paramount to exploiting its full synthetic potential.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource(s)
Chemical Formula C₇H₇Br₂N[3]
Molecular Weight 264.94 g/mol [3]
CAS Number 35991-75-4[3]
Boiling Point 315.1 ± 32.0 °C (Predicted)[4]
Density 1.870 ± 0.06 g/cm³ (Predicted)[4]
pKa (of conjugate acid) 3.42 ± 0.20 (Predicted)[4]

Analysis of Reactive Sites: A Duality of Function

The reactivity of this compound is dominated by two key features: the electrophilic benzylic carbons and the nucleophilic pyridine nitrogen.

Caption: Molecular structure of this compound highlighting its key reactive centers.

The Dominant Electrophilic Sites: Benzylic Carbons

The most significant feature driving the synthetic utility of this molecule is the high electrophilicity of the two methylene (-CH₂) carbons.

  • Inductive Effect: Bromine is a highly electronegative atom that withdraws electron density from the attached carbon, creating a significant partial positive charge (δ+) and making it susceptible to attack by nucleophiles.

  • Benzylic Position: The carbons of the bromomethyl groups are "benzylic-like" (or more accurately, "pyridylic"). This position is inherently activated for substitution reactions. Reactions at the benzylic position are enhanced due to the ability of the adjacent aromatic ring to stabilize either a carbocation intermediate (in Sₙ1 reactions) or the transition state (in Sₙ2 reactions) through resonance.[5][6]

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr). This thermodynamic favorability facilitates the displacement of bromide by a wide range of nucleophiles.

Causality in Experimental Choice: The combination of these factors dictates that this compound is an exceptional substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] As primary halides, the steric hindrance is minimal, favoring the backside attack characteristic of the Sₙ2 mechanism. This provides a reliable and stereochemically predictable pathway for introducing new functional groups. Common nucleophiles include amines, thiols, alcohols, carboxylates, and carbanions.

The Nucleophilic Site: Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic π-system. This makes the nitrogen atom available to act as a nucleophile or a Lewis base.[7]

  • Lewis Basicity: The nitrogen can readily donate this electron pair to a Lewis acid, most notably a proton (making it a Brønsted-Lowry base) or a metal cation. This property is fundamental to its use in forming coordination complexes and metal-organic frameworks.[7]

  • Nucleophilicity in Alkylation: The nitrogen can also act as a nucleophile to attack electrophiles, leading to the formation of a pyridinium salt (quaternization). However, this is generally less favorable than reactions at the bromomethyl groups and often requires a strong, unhindered electrophile. The electron-withdrawing effect of the two bromomethyl groups reduces the basicity and nucleophilicity of the nitrogen compared to unsubstituted pyridine.[8]

The Pyridine Ring: An Electron-Deficient Arena

The pyridine ring itself has a distinct electronic character. The electronegative nitrogen atom withdraws electron density from the ring carbons, making the ring electron-deficient.

  • Resistance to Electrophilic Aromatic Substitution: This electron deficiency deactivates the ring towards electrophilic attack (e.g., nitration, Friedel-Crafts alkylation). Such reactions require harsh conditions and are not a typical mode of reactivity for this compound.

  • Susceptibility to Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature makes the ring carbons, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack.[9][10] However, for this to occur, a good leaving group must already be present on the ring. In this compound, the substituents are not directly on the ring carbons that are most activated for nucleophilic aromatic substitution (positions 2, 4, 6), and the hydrogens at these positions are not suitable leaving groups. Therefore, direct nucleophilic attack on the ring is not a common reaction pathway for this specific molecule under typical conditions.[11]

Synthetic Applications & Mechanistic Insight

The dual functionality of this compound as a bifunctional electrophile with a coordinating nitrogen atom makes it a powerful tool in supramolecular chemistry and ligand synthesis.

Mechanism: The Sₙ2 Reaction Pathway

The reaction of this compound with nucleophiles is a cornerstone of its application. The diagram below illustrates the accepted Sₙ2 mechanism.

SN2_Mechanism cluster_workflow Sₙ2 Workflow Reactants This compound + Nucleophile (Nu:⁻) TS Transition State [Nu---CH₂---Br]⁻ Reactants->TS Backside Attack Products Substituted Product + Br⁻ TS->Products Leaving Group Departure

Caption: Generalized workflow for the Sₙ2 reaction of this compound.

Expert Insight: The choice of solvent is critical for optimizing Sₙ2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive. Protic solvents (like water or ethanol) would solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.

Application in Macrocycle Synthesis

A prime application is the reaction with a dinucleophile to form macrocyclic structures. These molecules are crucial in host-guest chemistry, biomimetic systems, and as advanced ligands.[2]

Macrocycle_Synthesis cluster_reactants Reactants Reagent1 This compound Process Cyclization Reaction (High Dilution Conditions) Reagent1->Process Reagent2 Dinucleophile (e.g., HS-Linker-SH) Reagent2->Process Product Pyridine-Containing Macrocycle Process->Product

Caption: Logical workflow for the synthesis of macrocycles using this compound.

Causality in Experimental Choice: The synthesis of macrocycles via bimolecular reactions is often plagued by polymerization. To favor the desired intramolecular cyclization, the reaction is performed under high-dilution conditions. By slowly adding the reactants to a large volume of solvent, the concentration of each reactant is kept extremely low. This minimizes the probability of one molecule of the linker reacting with a second molecule of the dinucleophile (leading to a polymer) and instead favors the two ends of the same chain finding each other to close the ring.

Experimental Protocol: Synthesis of a Dithioether Derivative

This protocol provides a self-validating, step-by-step methodology for the synthesis of a dithioether derivative, a common transformation that demonstrates the electrophilic nature of the benzylic carbons. This procedure is adapted from established methods for related bis(halomethyl)pyridines.[12]

Objective: To synthesize 3,5-bis((propylthio)methyl)pyridine by reacting this compound with propane-1-thiol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Propane-1-thiol (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and flush the system with dry nitrogen or argon. This is crucial as thiols can be susceptible to oxidation.

  • Reagent Setup: To a round-bottom flask, add anhydrous acetonitrile followed by anhydrous potassium carbonate. Stir the suspension vigorously.

  • Nucleophile Addition: Add propane-1-thiol to the stirring suspension. The K₂CO₃ will deprotonate the thiol to form the more nucleophilic thiolate in situ.

  • Electrophile Addition: Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 20-30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C for MeCN) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure dithioether derivative.

Trustworthiness and Self-Validation: The success of the reaction can be validated at multiple stages. TLC monitoring provides real-time evidence of the consumption of the starting material and the formation of a new, less polar product. Successful extraction and workup are visually confirmed by the separation of layers. Final validation is achieved through characterization of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which will confirm the formation of the new C-S bonds and the absence of the starting C-Br signals.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care.

  • Lachrymator: Like many benzylic halides, it is a lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory tract.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate whose reactivity is defined by a clear division of roles. The two benzylic carbons are potent electrophilic sites, readily undergoing Sₙ2 reactions with a vast range of nucleophiles. This reactivity is the cornerstone of its use as a versatile linker in the synthesis of complex organic architectures, particularly macrocycles. Concurrently, the pyridine nitrogen acts as a nucleophilic/Lewis basic site, enabling its incorporation into coordination complexes and organometallic frameworks. A thorough understanding of this electrophilic and nucleophilic duality is essential for any researcher aiming to harness the full synthetic power of this valuable heterocyclic building block.

References

A complete list of sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable, clickable URL.

  • Química Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved January 18, 2026, from [Link]

  • Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Available from [Link]

  • Shi, D., Zhao, J., Yin, Y., & Du, P. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(38), 24239-24247. Available from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved January 18, 2026, from [Link]

  • Yang Group. (n.d.). Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. Swarthmore College. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved January 18, 2026, from [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved January 18, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved January 18, 2026, from [Link]

  • Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E, 70(Pt 1), o4. Available from [Link]

  • PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved January 18, 2026, from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved January 18, 2026, from [Link]

  • Chemical Register. (n.d.). This compound hydrobromide (CAS No. 1118754-56-5) Suppliers. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Bismacrocycle: Structures and Applications. Retrieved January 18, 2026, from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis(bromomethyl)pyridine is a versatile bifunctional reagent utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of complex organic molecules and coordination compounds. Its rigid pyridine core and two reactive bromomethyl groups make it an invaluable building block for constructing macrocycles, polymers, and novel ligand systems.[1] The utility of this compound is primarily derived from the high reactivity of the benzylic bromide moieties, which are excellent leaving groups in nucleophilic substitution reactions.[1]

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. Understanding the thermal behavior of this compound is paramount for its safe handling, storage, and application in various synthetic protocols, particularly those requiring elevated temperatures. This document will delve into the theoretical underpinnings of its decomposition, present standardized protocols for its thermal analysis, and offer insights into the interpretation of the resulting data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking any thermal analysis. These properties influence its behavior under thermal stress and inform the experimental design.

PropertyValueSource
Molecular Formula C₇H₇Br₂N[2][3]
Molecular Weight 264.95 g/mol [3]
CAS Number 35991-75-4[2][4]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 315.1 ± 32.0 °C[4]
Density (Predicted) 1.870 ± 0.06 g/cm³[4]

Safety Precautions and Handling

This compound and its isomers are potent lachrymators and skin irritants. Due to the reactivity of the bromomethyl groups, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5][6]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Ventilation: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Upon thermal decomposition, hazardous gases can be released, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]

Theoretical Thermal Decomposition Pathway

The decomposition is likely initiated by the formation of a benzylic radical, which is stabilized by resonance with the pyridine ring. This initial radical formation can then lead to a cascade of further reactions, including hydrogen abstraction, radical recombination, and fragmentation of the pyridine ring at higher temperatures.

Proposed Thermal Decomposition Pathway of this compound A This compound B Homolytic C-Br Cleavage (Initiation) A->B Heat (Δ) C Benzylic Radical Intermediate + Br• B->C F Pyridine Ring Fragmentation (High Temperature) B->F D Hydrogen Abstraction C->D E Polymerization/Char Formation C->E D->E G HBr, NOx, CO, CO₂ F->G

Caption: Proposed thermal decomposition pathway.

Experimental Analysis of Thermal Stability

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.

Thermal Analysis Experimental Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis A Weigh 5-10 mg of This compound B Place in Alumina/Aluminum Crucible A->B C Heat from RT to 600°C at 10°C/min under N₂ B->C E Heat from RT to 300°C at 10°C/min under N₂ B->E D Record Mass Loss vs. Temperature C->D G Determine Onset of Decomposition (TGA) D->G F Record Heat Flow vs. Temperature E->F H Identify Melting Point (DSC) F->H I Characterize Exothermic/Endothermic Events F->I

Sources

A Senior Application Scientist's Guide to 3,5-Bis(bromomethyl)pyridine: Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

As a pivotal bifunctional linker, 3,5-Bis(bromomethyl)pyridine is an indispensable building block in the rational design of complex molecular architectures, ranging from novel pharmaceutical agents to advanced functional materials. Its rigid pyridine core, coupled with two highly reactive bromomethyl groups, provides a geometrically well-defined scaffold for constructing macrocycles, polymers, and supramolecular assemblies. This guide offers an in-depth technical overview intended for researchers, chemists, and drug development professionals. It covers the commercial landscape for procurement, provides a detailed, field-tested protocol for its synthesis from common starting materials, explores its diverse applications, and outlines critical safety and handling procedures. The objective is to equip scientific professionals with the necessary knowledge to confidently source, synthesize, and strategically employ this versatile reagent in their research and development endeavors.

Introduction: The Strategic Value of this compound

Pyridine derivatives are ubiquitous in medicinal chemistry and materials science, prized for their unique electronic properties, ability to engage in hydrogen bonding, and their role as ligands in catalysis.[1][2] this compound (CAS No. 35991-75-4) distinguishes itself as a particularly valuable derivative.[3][4] The two bromomethyl groups are excellent electrophiles, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This dual reactivity, emanating from the 3 and 5 positions of the pyridine ring, allows for the precise and predictable formation of new covalent bonds, making it an ideal linker for creating symmetrical, V-shaped molecular structures.

The strategic importance of this molecule lies in its ability to bridge two distinct molecular entities or to facilitate cyclization reactions, a cornerstone of macrocycle synthesis. Its applications span from the development of novel antibacterial agents to the construction of sophisticated ligands for catalysis and metal-organic frameworks.[5]

Commercial Availability and Procurement

For research teams requiring immediate access to this compound, a number of reliable chemical suppliers offer various grades and quantities. It is often supplied as the free base or as a more stable hydrobromide salt. When procuring this reagent, it is critical to review the supplier's certificate of analysis to confirm purity, as impurities from the synthesis (e.g., mono-brominated species or starting material) can significantly impact the outcome of subsequent reactions.

Below is a summary of representative commercial suppliers. Note that availability and pricing are subject to change, and researchers should verify with the suppliers directly.

Supplier Product Name CAS Number Typical Purity Notes
Sigma-Aldrich (Merck) This compound hydrobromide1118754-56-597%Often sold through partners like Ambeed, Inc.[6]
TCI Chemicals 3-(Bromomethyl)pyridine Hydrobromide (related)4916-55-6>98%Note: This is a related, mono-substituted compound.[7]
ChemScene This compound35991-75-4>98%Provides the free base form.[3]
BLD Pharmatech Ltd. This compound hydrobromide1118754-56-5N/AA supplier of building blocks for pharmaceutical R&D.[8]
AiFChem This compound hydrobromide1118754-56-5N/ASpecializes in building blocks for research.[8][9]
ChemicalBook PYRIDINE,3,5-BIS(BROMOMETHYL)-35991-75-4N/AAggregates multiple suppliers.[10]

Procurement Insight: For applications where stoichiometry is critical, such as polymerization or macrocyclization, requesting a purity analysis by quantitative NMR (qNMR) or HPLC is advisable to ensure the highest accuracy in reaction setup. The hydrobromide salt is generally more stable and easier to handle than the free base, which can be less crystalline and potentially more reactive over long-term storage.

Synthesis Protocol: Free Radical Bromination of 3,5-Lutidine

While commercially available, this compound can also be readily synthesized in the laboratory, most commonly via the free-radical bromination of 3,5-lutidine (3,5-dimethylpyridine). This pathway is cost-effective, particularly for large-scale requirements. The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-Bromosuccinimide (NBS) serving as the bromine source.

The causality behind this choice of reagents is rooted in selectivity. NBS provides a low, steady concentration of bromine radicals, which favors benzylic (or in this case, pyridylic-methyl) substitution over electrophilic addition to the aromatic ring. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent the ionic side reactions that can occur in polar solvents.

Experimental Protocol

Materials:

  • 3,5-Lutidine

  • N-Bromosuccinimide (NBS) - Recrystallize from water before use for best results.

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-lutidine (1.0 equivalent) in anhydrous CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution. The use of a slight excess of NBS ensures complete conversion of the dimethyl starting material.

  • Initiation and Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The progress is often visually indicated by the consumption of the denser NBS, which sinks to the bottom, and the formation of succinimide, which floats.

  • Work-up: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. b. Filter the mixture to remove the precipitated succinimide. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow to brown oil or solid. It can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like hexane/dichloromethane.

Synthetic Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 3,5-Lutidine D Reflux in CCl4 A->D B N-Bromosuccinimide (NBS) B->D C AIBN (Initiator) C->D E Cool & Filter (Remove Succinimide) D->E F Aqueous Washes (NaHCO3, Na2S2O3, Brine) E->F G Dry Organic Layer (MgSO4) F->G H Concentrate (Rotary Evaporator) G->H I Crude Product H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound stems from its role as a rigid, V-shaped linker. This structural motif is exploited in several areas of chemical science.

  • Medicinal Chemistry: It is a key building block for synthesizing novel heterocyclic compounds with potential therapeutic activity. By reacting it with various dinucleophiles, researchers can construct complex macrocycles that can act as enzyme inhibitors, receptor antagonists, or antibacterial agents.[5]

  • Supramolecular Chemistry: The defined angle between the two reactive sites is ideal for the template-directed synthesis of macrocycles and molecular cages. These structures are used in host-guest chemistry, molecular recognition, and sensing applications.

  • Materials Science: As a difunctional monomer, it can be used in polymerization reactions to create novel polymers with pyridine units embedded in the backbone. These materials can exhibit interesting electronic, optical, or metal-coordinating properties. It is also used to synthesize ligands for creating metal-organic frameworks (MOFs) and coordination polymers.

Conceptual Role as a Molecular Linker

G cluster_0 Reactants cluster_1 Product N1 Nucleophile A Linker BrCH2 Pyridine Core CH2Br N1->Linker:f0 Product A-CH2-Pyridine-CH2-B Linker->Product N2 Nucleophile B N2->Linker:f2

Sources

Methodological & Application

The Fulcrum of N-Heterocyclic Ligand Design: A Guide to 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Pyridine Core

In the intricate world of coordination chemistry and drug development, the architecture of a ligand dictates its function. The pyridine scaffold, a ubiquitous six-membered heterocycle, offers a privileged platform for constructing ligands with tailored electronic and steric properties. The strategic placement of reactive functional groups onto this core transforms a simple heterocycle into a powerful synthetic building block. 3,5-Bis(bromomethyl)pyridine stands out as a particularly versatile precursor, offering two highly reactive bromomethyl groups positioned symmetrically on the pyridine ring. This arrangement allows for the facile synthesis of a diverse array of N-heterocyclic ligands, including macrocycles, polydentate chelators, and precursors to N-heterocyclic carbenes (NHCs). The inherent Lewis basicity of the pyridine nitrogen, coupled with the functionality introduced at the 3 and 5 positions, enables the resulting ligands to coordinate with a wide range of metal ions, forming stable complexes with applications in catalysis, materials science, and medicinal chemistry.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the synthesis of key N-heterocyclic ligand classes.

Core Reactivity: The Nucleophilic Substitution Pathway

The synthetic utility of this compound is primarily rooted in the high reactivity of its bromomethyl groups. These groups serve as excellent electrophiles, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles. The carbon-bromine bond is polarized, rendering the benzylic-like carbon susceptible to attack. Bromide is an excellent leaving group, facilitating the formation of a new bond with the incoming nucleophile. This fundamental reactivity forms the basis for the construction of complex ligand architectures.

Nucleophilic_Substitution This compound This compound Ligand Precursor Ligand Precursor This compound->Ligand Precursor 2 Nu: Nucleophile (Nu:) Nucleophile (Nu:) Nucleophile (Nu:)->Ligand Precursor

Caption: General nucleophilic substitution pathway.

Application in Ligand Synthesis: Protocols and Methodologies

Synthesis of Macrocyclic Ligands: Pyridinophanes

The symmetrical disposition of the two reactive sites in this compound makes it an ideal building block for the synthesis of macrocyclic compounds, often referred to as pyridinophanes. These structures are of significant interest for their ability to encapsulate metal ions or small molecules, leading to applications in sensing, catalysis, and as enzyme mimics. A common strategy involves the high-dilution reaction of this compound with a suitable difunctional linker, such as a diamine or a dithiol, to favor intramolecular cyclization over intermolecular polymerization.

This protocol details the synthesis of a macrocycle by reacting this compound with a commercially available diether diamine.

Materials:

  • This compound

  • 1,7-Diamino-4-oxaheptane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1,7-diamino-4-oxaheptane (1.0 eq) and anhydrous potassium carbonate (3.0 eq) to a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a significant volume of anhydrous acetonitrile to achieve high dilution (e.g., 0.01 M concentration of reactants).

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile and add it dropwise to the refluxing suspension over a period of 8-12 hours using the dropping funnel.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the pure pyridinophane.

Causality Behind Experimental Choices:

  • High Dilution: This is a critical principle in macrocyclization reactions. By keeping the concentration of the reactants low, the probability of an intramolecular reaction (cyclization) is increased relative to intermolecular reactions (polymerization).

  • Inert Atmosphere: Prevents side reactions, such as oxidation of the reactants or products.

  • Slow Addition: Maintains the high-dilution conditions throughout the reaction, further promoting the desired cyclization.

  • Base (K₂CO₃): Acts as a proton scavenger, deprotonating the amine nucleophile to enhance its reactivity and neutralizing the HBr formed during the reaction.

Reactant Product Typical Yield
This compoundDioxa-diaza-pyridinophane40-60%
Synthesis of Bis(N-Heterocyclic Carbene) Ligand Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. This compound serves as an excellent scaffold for creating pincer-type or bridging bis(NHC) ligands. The synthesis typically involves the N-alkylation of two imidazole or benzimidazole units, followed by deprotonation to generate the free carbene, which is usually trapped in situ by a metal precursor.

This protocol describes the synthesis of the bis(imidazolium) salt precursor to a pincer-type bis(NHC) ligand.

Materials:

  • This compound

  • 1-Methylimidazole

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add 1-methylimidazole (2.2 eq) to the solution.

  • Stir the reaction mixture at 80 °C for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with copious amounts of diethyl ether, and dry under vacuum to yield the bis(imidazolium) bromide salt.

Self-Validating System: The formation of the bis(imidazolium) salt can be readily confirmed by ¹H NMR spectroscopy, where the characteristic downfield shift of the imidazolium C2-H proton (typically >9.0 ppm) is a key diagnostic signal. The integration of the signals will also confirm the 1:2 stoichiometry of the pyridine backbone to the imidazolium moieties.

Bis_NHC_Synthesis cluster_0 Ligand Precursor Synthesis cluster_1 Carbene Formation & Complexation This compound This compound Bis(imidazolium) Salt Bis(imidazolium) Salt This compound->Bis(imidazolium) Salt N-Alkylation 1-Methylimidazole 1-Methylimidazole 1-Methylimidazole->Bis(imidazolium) Salt Bis(NHC) Metal Complex Bis(NHC) Metal Complex Bis(imidazolium) Salt->Bis(NHC) Metal Complex Deprotonation & Metalation Base Base Base->Bis(NHC) Metal Complex Metal Precursor Metal Precursor Metal Precursor->Bis(NHC) Metal Complex

Sources

Application Notes and Protocols for 3,5-Bis(bromomethyl)pyridine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridine-Based Building Block

3,5-Bis(bromomethyl)pyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the realm of polymer and materials science.[1] The strategic placement of two reactive bromomethyl groups at the 3 and 5 positions of the pyridine ring provides an excellent platform for nucleophilic substitution reactions, making it an ideal monomer or crosslinking agent for the synthesis of a variety of polymeric architectures.[1] The presence of the nitrogen atom within the pyridine ring imparts unique electronic and coordination properties to the resulting polymers, opening avenues for applications in optoelectronics, catalysis, and materials with tailored functionalities. This guide provides an in-depth exploration of the application of this compound in polymer chemistry, complete with detailed experimental protocols for the synthesis of representative polymer systems.

Core Applications in Polymer Synthesis

The unique chemical reactivity of this compound allows for its incorporation into a diverse range of polymer structures. Key application areas include:

  • Synthesis of Conjugated Polymers: The bifunctional nature of this compound makes it a suitable monomer for the synthesis of conjugated polymers, such as poly(p-phenylenevinylene) (PPV) and poly(arylenevinylene)s. These materials are of significant interest for their electroluminescent and semiconducting properties, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Formation of Pyridine-Containing Polyesters and Polyamides: Through step-growth polymerization with dicarboxylic acids, diols, or diamines, this compound can be incorporated into the backbone of polyesters and polyamides. The pyridine moiety introduces a site for potential post-polymerization modification, metal coordination, or alteration of the polymer's physical and chemical properties.

  • Development of Crosslinked Polymer Networks: The two reactive bromomethyl groups can act as crosslinking sites to create three-dimensional polymer networks. This is particularly useful for enhancing the mechanical strength, thermal stability, and solvent resistance of existing polymers.

  • Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring can coordinate with metal ions, enabling the use of this compound and its derivatives in the formation of highly ordered, porous structures like MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Detailed Application Notes and Protocols

This section provides detailed experimental protocols for the synthesis of two distinct types of polymers utilizing this compound. The causality behind experimental choices and the importance of each step are explained to ensure scientific integrity and reproducibility.

Application 1: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative via Gilch Polymerization

The Gilch polymerization is a widely used method for the synthesis of PPVs from α,α'-dihalo-p-xylenes.[2] This protocol adapts the Gilch route for the synthesis of a PPV derivative incorporating the 3,5-pyridylene vinylene moiety.

Reaction Principle: The reaction proceeds through a p-quinodimethane intermediate, which undergoes a self-initiating dimerization to form diradical species that propagate the polymerization.

Experimental Workflow Diagram:

Gilch_Polymerization Monomer This compound & Potassium tert-butoxide Reaction_Vessel Dry THF 0°C under N2 Monomer->Reaction_Vessel Addition Slow addition of base to monomer solution Reaction_Vessel->Addition Stirring Stir at RT for 20h Addition->Stirring Precipitation Pour into Methanol Stirring->Precipitation Filtration Filter and wash with Methanol Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Polymer Pyridine-containing PPV Derivative Drying->Polymer

Figure 1: Workflow for the Gilch polymerization of this compound.

Detailed Protocol:

  • Preparation of the Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions. The presence of water can quench the reactive intermediates and terminate the polymerization.

  • Monomer Solution Preparation:

    • In the reaction flask, dissolve this compound (1.00 g, 3.77 mmol) in 25 mL of anhydrous tetrahydrofuran (THF). THF is a suitable solvent as it is inert under the reaction conditions and effectively dissolves both the monomer and the growing polymer chains.

  • Initiation of Polymerization:

    • Cool the monomer solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction and prevent side reactions.

    • Prepare a solution of potassium tert-butoxide (16.8 mmol in a 2.0 M THF solution) in the dropping funnel. Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently promotes the elimination reaction to form the reactive intermediate.

    • Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour. A slow addition rate is critical to maintain control over the polymerization and achieve a more uniform polymer.

  • Polymerization:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring the mixture at room temperature for 20 hours under a nitrogen atmosphere to ensure high monomer conversion and polymer chain growth.

  • Isolation and Purification of the Polymer:

    • Pour the viscous polymerization solution into 500 mL of methanol with vigorous stirring. Methanol is a non-solvent for the polymer, causing it to precipitate out of the solution.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, oligomers, and inorganic salts.

    • Dry the resulting polymer in a vacuum oven at 40°C overnight to obtain the final product.

Expected Results and Characterization:

The resulting polymer is typically a red-light-emitting material with good solubility in common organic solvents like THF, chloroform, and toluene.[2] Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer repeat unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the conjugated polymer, including its absorption and emission spectra.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Quantitative Data Summary:

ParameterExpected Value/Range
MonomerThis compound
Polymerization MethodGilch Polymerization
SolventAnhydrous THF
BasePotassium tert-butoxide
Reaction Temperature0°C to Room Temperature
Reaction Time20 hours
YieldTypically > 70%
AppearanceReddish solid
Application 2: Synthesis of a Pyridine-Containing Polyester via Step-Growth Polymerization

This protocol describes the synthesis of a polyester by reacting this compound with a dicarboxylic acid in a step-growth polymerization. This method introduces the pyridine moiety into the polyester backbone, which can influence its properties and provide a site for further functionalization.

Reaction Principle: The reaction is a nucleophilic substitution where the carboxylate anions of the dicarboxylic acid displace the bromide ions from the this compound, forming ester linkages. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

Experimental Workflow Diagram:

Polyester_Synthesis Aqueous_Phase Dicarboxylic Acid NaOH in Water Reaction_Vessel Reaction Flask with Stirring Aqueous_Phase->Reaction_Vessel Organic_Phase This compound in Dichloromethane Organic_Phase->Reaction_Vessel Reaction Stir vigorously at RT for 24h Reaction_Vessel->Reaction PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction_Vessel Separation Separate Organic Layer Reaction->Separation Washing Wash with Water and Brine Separation->Washing Drying Dry over Na2SO4 Washing->Drying Precipitation Precipitate in Methanol Drying->Precipitation Polymer Pyridine-containing Polyester Precipitation->Polymer

Figure 2: Workflow for the synthesis of a pyridine-containing polyester.

Detailed Protocol:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve a suitable dicarboxylic acid (e.g., adipic acid, 1.00 g, 6.84 mmol) and sodium hydroxide (0.547 g, 13.68 mmol) in 50 mL of deionized water. The sodium hydroxide deprotonates the carboxylic acid to form the more nucleophilic carboxylate.

  • Preparation of the Organic Phase:

    • In a separate beaker, dissolve this compound (1.81 g, 6.84 mmol) in 50 mL of dichloromethane.

  • Polymerization:

    • Combine the aqueous and organic phases in a round-bottom flask equipped with a powerful mechanical stirrer.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.22 g, 0.68 mmol). The phase-transfer catalyst facilitates the transfer of the carboxylate anions from the aqueous phase to the organic phase where the polymerization occurs.

    • Stir the biphasic mixture vigorously at room temperature for 24 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases and promote the reaction.

  • Work-up and Purification:

    • After 24 hours, stop the stirring and allow the layers to separate in a separatory funnel.

    • Collect the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove the phase-transfer catalyst and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with stirring.

    • Collect the precipitated polyester by filtration and dry it in a vacuum oven at 50°C.

Expected Results and Characterization:

The resulting polyester is typically a white or off-white solid. Its properties will depend on the specific dicarboxylic acid used.

  • NMR Spectroscopy: To confirm the formation of ester linkages and the incorporation of the pyridine moiety.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretching vibration.

  • GPC: To determine the molecular weight and molecular weight distribution of the polyester.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Quantitative Data Summary:

ParameterExample Value/Range
Monomer 1This compound
Monomer 2Adipic Acid
Polymerization MethodInterfacial Polycondensation
SolventsDichloromethane/Water
CatalystTetrabutylammonium Bromide
Reaction TemperatureRoom Temperature
Reaction Time24 hours
YieldVariable, dependent on conditions
AppearanceWhite to off-white solid

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

This compound is a valuable and versatile building block in polymer chemistry. Its dual reactivity allows for its incorporation into a wide array of polymer structures, from conjugated polymers for electronic applications to functional polyesters and crosslinked networks. The protocols provided herein offer a starting point for researchers to explore the potential of this unique monomer in the design and synthesis of novel polymeric materials with tailored properties. The inherent functionality of the pyridine ring provides a rich platform for further chemical modification and the development of advanced materials.

References

  • Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics. (URL: [Link])

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (URL: [Link])

  • Poly(arylene vinylene) Synthesis via a Precursor Step-Growth Polymerization Route Involving the Ramberg–Bäcklund Reaction as a Key Post-Chemical Modification Step. (URL: [Link])

  • High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors. (URL: [Link])

  • Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. (URL: [Link])

  • Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics. (URL: [Link])

  • Synthesis of substituted poly (arylene vinylene) films by vapor deposition polymerization. (URL: [Link])

  • Synthesis and characterization of poly(p-phenylene vinylene). (URL: [Link])

  • Synthesis of polyimide from 5,5 ''-bis(bromomethyl)-2,2 ':6 ',2 ''-terpyridine and investigation of the polymer sorption behavior towards some metal ions. (URL: [Link])

  • Poly(3,5-pyridine). (URL: [Link])

  • Poly(p-phenylene vinylene) – Knowledge and References. (URL: [Link])

  • Step-growth polymerization. (URL: [Link])

  • A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination. (URL: [Link])

  • Scheme outlining the routes to the poly(arylene vinylene)s discussed in this paper. (URL: [Link])

  • New monomers for (bi)pyridine-containing polymers. (URL: [Link])

  • Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics. (URL: [Link])

  • A simple and efficient method for the synthesis of cyclic polymers in a good solvent/non-solvent mixture. (URL: [Link])

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (URL: [Link])

  • Supporting information for Dalton Transactions. (URL: [Link])

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (URL: [Link])

  • 31.5: Step-Growth Polymers. (URL: [Link])

  • Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach. (URL: [Link])

  • Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. (URL: [Link])

  • Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. (URL: [Link])

  • 2023–2024: Selected Papers from the 'Polymer Chemistry' Section. (URL: [Link])

Sources

Application Notes and Protocols for Williamson Ether Synthesis with 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to utilizing 3,5-bis(bromomethyl)pyridine as a key building block in the Williamson ether synthesis for the preparation of novel bis-ether derivatives. This protocol is designed to be a self-validating system, offering insights into the mechanistic underpinnings of the experimental choices to ensure reproducibility and success.

Introduction: The Strategic Utility of this compound in Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for forming the ether linkage.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1] this compound is a particularly valuable electrophile in this context. The pyridine core offers a rigid scaffold with specific geometric constraints and the potential for metal coordination, while the two primary benzylic bromides at the 3 and 5 positions provide highly reactive sites for nucleophilic attack. This bifunctionality allows for the facile synthesis of symmetrical or unsymmetrical bis-ethers, making it an ideal linker for constructing macrocycles, molecular clefts, and other complex architectures relevant to drug discovery and materials science.[2]

The primary nature of the bromomethyl groups is crucial, as the SN2 mechanism is sensitive to steric hindrance. Primary alkyl halides, such as those in this compound, are ideal substrates, minimizing the competing E2 elimination side reaction that can be problematic with secondary and tertiary halides.[1]

Reaction Mechanism and Workflow

The overall transformation involves the deprotonation of two equivalents of an alcohol or phenol to form the corresponding nucleophilic alkoxide or phenoxide. This is typically achieved using a suitable base. The resulting nucleophiles then sequentially displace the bromide ions from the this compound backbone in an SN2 fashion to yield the desired bis-ether.

Diagram of the General Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) ROH 2 R-OH Base + 2 Base RO_minus 2 R-O⁻ BaseH + 2 Base-H⁺ Pyridine This compound RO_minus->Pyridine Nucleophilic Attack Product Bis-Ether Product Br_minus + 2 Br⁻

Caption: General two-step mechanism of the Williamson ether synthesis.

Experimental Workflow Overview

experimental_workflow start Start reagents Combine Alcohol/Phenol and Base in Anhydrous Solvent start->reagents alkoxide Stir to Form Alkoxide/Phenoxide reagents->alkoxide add_pyridine Add this compound Solution Dropwise alkoxide->add_pyridine react Heat Reaction Mixture (e.g., 60-80 °C) add_pyridine->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic bis-ether from this compound and a suitable alcohol or phenol.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound264.941.0265 mg
Alcohol/Phenol (R-OH/Ar-OH)Varies2.2Varies
Sodium Hydride (NaH, 60% in mineral oil)40.002.496 mg
Anhydrous Dimethylformamide (DMF)73.09-~15 mL
Ethyl Acetate (EtOAc)88.11-For extraction
Saturated aq. NH₄Cl--For quenching
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying
Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (2.2 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to dissolve the alcohol/phenol. Cool the solution to 0 °C in an ice bath.

    • Causality Note: Anhydrous polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to act as a potent nucleophile.[1] Cooling to 0 °C helps to control the initial exothermic reaction during the formation of the alkoxide.

  • Alkoxide/Phenoxide Formation: Carefully add sodium hydride (60% dispersion in mineral oil, 2.4 mmol) portion-wise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol/phenol to form the alkoxide/phenoxide.[1] Using a slight excess of the alcohol/phenol ensures the complete consumption of the dihalide. For phenols, which are more acidic, a weaker base like potassium carbonate (K₂CO₃) can also be effective.[3]

  • Alkylation: Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material.

    • Causality Note: Heating increases the reaction rate. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Causality Note: The aqueous workup removes DMF and inorganic salts. Washing with brine helps to break up any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation of the alcohol/phenol.Ensure the base is fresh and of sufficient strength. For less acidic alcohols, NaH is preferred over K₂CO₃.
Competing E2 elimination.While minimal with primary halides, this can be further suppressed by maintaining the lowest effective reaction temperature.
Incomplete reaction.Increase reaction time or temperature. Confirm starting material consumption by TLC.
Formation of Mono-substituted Product Insufficient amount of nucleophile or reaction time.Ensure at least 2.2 equivalents of the alcohol/phenol are used. Increase reaction time.
Polymerization High concentration.The dropwise addition of the this compound helps to maintain a low concentration of the electrophile, which is particularly important in macrocyclization reactions to favor intramolecular over intermolecular reactions.

Conclusion

The Williamson ether synthesis utilizing this compound is a powerful and adaptable method for the synthesis of complex bis-ethers. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can efficiently construct novel molecular architectures for a wide range of applications in medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Institutes of Health. (2017, June 29). Macrocycles: MCR synthesis and applications in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2001). Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. Retrieved from [Link]

  • MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advances in the synthesis and applications of macrocyclic polyamines. Retrieved from [Link]

  • National Institutes of Health. (2016, October 26). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of a novel macrocyclic ligand containing bipyridine units. Retrieved from [Link]

Sources

The Versatile Precursor: 3,5-Bis(bromomethyl)pyridine as a Cornerstone for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its prevalence stems from a unique combination of properties: the nitrogen atom's ability to act as a hydrogen bond acceptor, its capacity to enhance the solubility of molecules, and its geometrically defined structure that allows for precise spatial orientation of substituents to interact with biological targets.[3] Within the diverse family of pyridine-based building blocks, 3,5-bis(bromomethyl)pyridine emerges as a particularly valuable precursor, offering a symmetrical and highly reactive platform for the construction of a wide array of complex molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth exploration of this compound as a pivotal starting material in medicinal chemistry. We will delve into its fundamental reactivity, showcase its application in the synthesis of diverse molecular scaffolds, and provide detailed, field-proven protocols for its use. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile reagent.

Core Reactivity and Synthetic Strategies

The synthetic utility of this compound is primarily dictated by the two highly reactive bromomethyl groups. These benzylic-like bromides are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. This fundamental reactivity forms the basis for several key synthetic strategies.

dot graph "Reactivity_of_3_5_bis_bromomethyl_pyridine" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="this compound", fillcolor="#FBBC05"]; B [label="Nucleophilic Substitution", pos="0,2!"]; C [label="Macrocyclization", pos="2.5,0!"]; D [label="Polymerization/Material Science", pos="0,-2!"]; E [label="Synthesis of Complex Heterocycles", pos="-2.5,0!"];

A -> B [label=" S_N2 reactions "]; A -> C [label=" Ring formation "]; A -> D [label=" Linker functionality "]; A -> E [label=" Scaffold elaboration "]; } Caption: Key synthetic applications of this compound.

Nucleophilic Substitution: A Gateway to Symmetrical Scaffolds

The most straightforward application of this compound involves double nucleophilic substitution, allowing for the symmetrical introduction of a wide range of functional groups. This strategy is particularly effective for creating libraries of compounds with varied peripheral functionalities while maintaining a central pyridine core.

Table 1: Examples of Nucleophiles and Resulting Scaffolds

NucleophileResulting Scaffold TypePotential Therapeutic Area
Primary/Secondary AminesBis-aminoalkyl pyridinesCNS disorders, Anticancer
ThiolsBis-thioalkyl pyridinesAntibacterial, Enzyme inhibitors
Phenols/AlcoholsBis-alkoxyalkyl pyridinesAnti-inflammatory, Antiviral
CarboxylatesBis-ester pyridinesProdrugs, Solubilizing agents
AzidesBis-azidoalkyl pyridinesClick chemistry precursors

Application Notes and Protocols

The true value of this compound is demonstrated through its practical application in the synthesis of medicinally relevant scaffolds. The following sections provide detailed protocols for key transformations, highlighting the causality behind experimental choices and offering insights for successful execution.

Protocol 1: Synthesis of Pyridine-Containing Macrocycles

Macrocycles are of significant interest in drug discovery due to their ability to occupy large and often challenging binding sites on biological targets. This compound serves as an excellent building block for the synthesis of pyridinophanes and other macrocyclic structures.

Conceptual Workflow for Macrocyclization:

dot graph "Macrocyclization_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="this compound"]; B [label="Dinucleophile (e.g., diamine, dithiol)"]; C [label="High Dilution Conditions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Macrocyclization Reaction"]; E [label="Purification (e.g., Chromatography)"]; F [label="Characterization (NMR, MS)"]; G [label="Pyridine-Containing Macrocycle", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: General workflow for macrocycle synthesis.

Detailed Experimental Protocol: Synthesis of a Dithia[n]pyridinophane

This protocol describes the synthesis of a pyridine-containing macrocycle via the reaction of this compound with a dithiol linker.

Materials:

  • This compound

  • 1,n-Alkanedithiol (e.g., 1,6-hexanedithiol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • High-Dilution Setup: In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. The volume should be sufficient to achieve high dilution (typically 0.01 M or less).

  • Reagent Preparation: In separate flasks, dissolve this compound (1.0 eq) and the 1,n-alkanedithiol (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction Initiation: Add cesium carbonate (2.2 eq) to the reaction flask and stir vigorously.

  • Slow Addition: Simultaneously add the solutions of this compound and the dithiol dropwise to the stirred suspension of cesium carbonate in DMF over a period of 8-12 hours using the dropping funnels. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified macrocycle by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices:

  • High Dilution: This technique is paramount in macrocyclization to minimize the probability of intermolecular reactions, which lead to oligomers and polymers.

  • Cesium Carbonate: Cesium carbonate is a strong base that is effective in deprotonating the thiols to form the more nucleophilic thiolates. The cesium effect, where the large cation templates the cyclization, can also enhance the yield of the desired macrocycle.

  • Anhydrous Conditions: The use of anhydrous DMF is essential as water can compete as a nucleophile and lead to the formation of diol side products.

Protocol 2: Synthesis of a Fused Pyridine Heterocyclic Scaffold

This compound can also be utilized to construct fused heterocyclic systems, which are prevalent in many biologically active molecules. This protocol outlines a potential pathway for the synthesis of a dihydropyrido[3,4-f][4]thiazepine derivative.

Reaction Scheme:

dot graph "Fused_Heterocycle_Synthesis" { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

reactant1 [label="{this compound | C₇H₇Br₂N}"]; reactant2 [label="{2-Aminothiophenol | C₆H₇NS}"]; product [label="{Dihydropyrido[3,4-f][4]thiazepine derivative | C₁₃H₁₂N₂S}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="Base (e.g., K₂CO₃)\nSolvent (e.g., Acetonitrile)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

reactant1 -> conditions; reactant2 -> conditions; conditions -> product; } Caption: Synthesis of a fused pyridine scaffold.

Detailed Experimental Protocol:

Materials:

  • This compound

  • 2-Aminothiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Addition of Pyridine Precursor: Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the desired fused heterocycle using ¹H NMR, ¹³C NMR, and HRMS.

Causality in the Protocol:

  • Potassium Carbonate: This base is sufficient to deprotonate both the thiol and the amine, facilitating the tandem nucleophilic substitution reactions.

  • Acetonitrile: A polar aprotic solvent that is suitable for S_N2 reactions and has a convenient boiling point for reflux.

  • Slight Excess of Pyridine Precursor: A small excess of the bis(bromomethyl)pyridine can help to ensure complete consumption of the more valuable 2-aminothiophenol.

Applications in Drug Discovery: A Case Study of a Related Precursor

While direct examples of FDA-approved drugs synthesized from this compound are not readily found in the public domain, the closely related precursor, 3-(bromomethyl)-5-methylpyridine, is a key intermediate in the synthesis of the antihistamine drug Rupatadine . This highlights the industrial relevance and therapeutic potential of bromomethylpyridine scaffolds. The synthesis of Rupatadine involves the alkylation of a piperidine nitrogen with 3-(bromomethyl)-5-methylpyridine, a reaction analogous to the nucleophilic substitutions described above.

Conclusion: A Versatile Tool for Innovation

This compound is a powerful and versatile precursor in the medicinal chemist's toolbox. Its symmetrical structure and high reactivity enable the efficient synthesis of a diverse range of molecular scaffolds, from simple symmetrically substituted pyridines to complex macrocycles and fused heterocyclic systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015). Semantic Scholar. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2023). Journal of Pharmaceutical Research International. [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005).
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Publishing. [Link]

  • Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. (2014). PubMed Central. [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015). ResearchGate. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2023). MDPI. [Link]

  • Newer biologically active pyridines: A potential review. (2011). ResearchGate. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). PubMed Central. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (2001).
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2017). Organic Chemistry: An Indian Journal. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). National Center for Biotechnology Information. [Link]

  • (A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. (2023). ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. [Link]

  • This compound. PubChem. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

Sources

Synthesis of Functionalized Pyridinophanes from 3,5-Bis(bromomethyl)pyridine: A Detailed Guide to Versatile Macrocycle Construction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Pyridinophanes, macrocyclic compounds containing a pyridine ring, represent a privileged scaffold in medicinal chemistry, coordination chemistry, and materials science.[1][2] Their unique three-dimensional architecture allows for precise positioning of functional groups, making them exceptional candidates for applications ranging from bioinorganic modeling and catalysis to the development of novel therapeutic agents.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyridinophanes, utilizing the highly versatile and reactive building block, 3,5-bis(bromomethyl)pyridine.[4] We will delve into the mechanistic principles of macrocyclization, provide step-by-step synthetic procedures, and offer expert insights into overcoming common experimental challenges, empowering researchers to confidently construct these complex molecular architectures.

Introduction: The Strategic Value of Pyridinophanes

The pyridine heterocycle is a cornerstone of modern drug design, found in numerous FDA-approved drugs.[1][5] When incorporated into a macrocyclic framework, the resulting pyridinophane structure offers a unique combination of rigidity and conformational flexibility. This pre-organized structure is ideal for creating specific binding pockets for metal ions or biological targets. The nitrogen atom of the pyridine ring provides a key coordination site, while the overall macrocycle can be tailored for size, shape, and functionality.

This compound is an ideal starting material for constructing these systems. The two bromomethyl groups are highly reactive electrophilic sites, poised for reaction with a variety of dinucleophiles in a cyclization reaction.[4] This strategic placement allows for the formation of a macrocyclic ring that bridges the 3 and 5 positions of the pyridine core. The key challenge, and the focus of this guide, is to control this cyclization to favor the desired intramolecular reaction over intermolecular polymerization.

Core Principles: Mastering the Macrocyclization

The synthesis of macrocycles is a classic challenge in organic chemistry. The primary obstacle is the inherent entropic disadvantage of bringing two ends of a linear molecule together for ring closure. Intermolecular reactions, leading to dimers, trimers, and polymers, are often kinetically and thermodynamically favored.

The High-Dilution Principle: The cornerstone of successful macrocyclization is the use of high-dilution conditions. By maintaining a very low concentration of the reactive precursors throughout the reaction, we significantly reduce the probability of two different molecules encountering each other. This gives the ends of a single molecule a greater opportunity to react intramolecularly. In practice, this is achieved by the slow, controlled addition of the reactants to a large volume of solvent.

Causality Behind Reagent Choices:

  • Base: The choice of base is critical for deprotonating the nucleophile without promoting side reactions. Non-nucleophilic, sterically hindered bases are often avoided. Carbonates, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are frequently used. Cesium carbonate is particularly effective due to the "cesium effect," where the large Cs⁺ ion can act as a template, coordinating with both the nucleophile and the pyridine nitrogen, thus pre-organizing the precursor for cyclization.

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively dissolve the reactants and the base while not interfering with the nucleophilic substitution reaction.

  • Protecting Groups: For nitrogen-based nucleophiles (diamines), protecting groups like the tosyl (Ts) group are often necessary.[6] They serve a dual purpose: they prevent unwanted side reactions at the nitrogen and increase the steric bulk, which can disfavor intermolecular polymerization. The deprotection step must then be considered, requiring conditions that the newly formed macrocycle can withstand.[6]

Workflow for Pyridinophane Synthesis

Pyridinophane Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Final Product A 3,5-Lutidine B 3,5-Pyridinedimethanol A->B Oxidation C This compound B->C Bromination (e.g., HBr) E Protected Pyridinophane C->E High Dilution, Base (e.g., Cs₂CO₃) D Dinucleophile (e.g., R-(NH-PG)₂, R-(SH)₂) D->E High Dilution, Base (e.g., Cs₂CO₃) F Deprotection (if applicable) E->F G Functionalized Pyridinophane F->G

Sources

Application Notes & Protocols: Leveraging 3,5-Bis(bromomethyl)pyridine for the Synthesis of Advanced Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 3,5-Bis(bromomethyl)pyridine as a Sensor Scaffold

In the rational design of fluorescent chemosensors, the central scaffold's architecture is paramount to achieving high sensitivity and selectivity.[1][2] this compound emerges as a superior building block for this purpose due to a confluence of advantageous structural and electronic properties. Its C2 symmetry and the divergent orientation of its reactive sites allow for the construction of well-defined molecular clefts and macrocyclic structures.

The two bromomethyl groups are highly reactive electrophilic sites, susceptible to facile nucleophilic substitution by a wide array of fluorophores and binding moieties. This "plug-and-play" characteristic enables the systematic tuning of a sensor's photophysical properties and its affinity for specific analytes.[] Furthermore, the pyridine ring itself is not a passive linker; its nitrogen atom acts as a Lewis basic site, capable of coordinating with metal ions or participating in hydrogen bonding, which can be a crucial element of the sensing mechanism.[4][5] This intrinsic functionality often enhances the selectivity and binding affinity of the final sensor construct.

This guide provides a comprehensive overview of the design principles, synthetic strategies, and application protocols for creating novel fluorescent sensors using this compound as the core scaffold.

Part 1: Design Principles and Sensing Mechanisms

The functionality of a fluorescent sensor is typically based on a modular design comprising a signaling unit (fluorophore) and a recognition unit (receptor or ionophore). The interaction between the target analyte and the receptor induces a measurable change in the fluorophore's emission.[]

Key Sensing Mechanisms

When designing sensors based on the this compound scaffold, the Photoinduced Electron Transfer (PeT) mechanism is particularly relevant and effective.

  • Photoinduced Electron Transfer (PeT): PeT sensors incorporate a fluorophore linked to a receptor with a non-bonding electron pair, such as the nitrogen atom of an amine or the pyridine itself. In the absence of an analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor's HOMO to the fluorophore's HOMO, quenching the fluorescence (a "turn-off" state). Upon binding of an analyte (e.g., a metal cation) to the receptor, the receptor's HOMO energy level is lowered, inhibiting the PeT process. This blockage restores the fluorescence emission, resulting in a "turn-on" signal.[2] Pyridine-based structures are excellent candidates for this mechanism, especially for detecting cations like metal ions.[4][6]

pet_mechanism cluster_off Sensor OFF (No Analyte) cluster_on Sensor ON (Analyte Bound) Fluorophore_Excited_Off Fluorophore* (Excited State) Receptor_Off Receptor (e.g., Pyridine-N) Fluorophore_Excited_Off->Receptor_Off PeT Quenched Fluorescence Quenched Fluorophore_Excited_Off->Quenched Fluorophore_Ground_Off Fluorophore (Ground State) Receptor_Off->Fluorophore_Ground_Off Relaxation Receptor_On Receptor-Analyte Complex Receptor_Off->Receptor_On + Analyte Fluorophore_Excited_On Fluorophore* (Excited State) Fluorophore_Ground_On Fluorophore (Ground State) Fluorophore_Excited_On->Fluorophore_Ground_On Emission Fluorescence Fluorescence ON Analyte Analyte synthesis_workflow Start Define Target Analyte & Select Fluorophore Synthesis Sₙ2 Reaction: This compound + 2 eq. Fluorophore-Nu Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Structural Verification (NMR, HRMS) Purification->Characterization Application Photophysical Studies & Analyte Titration Characterization->Application

Caption: General workflow for sensor development.

General Synthetic Route

The reaction involves treating this compound with two equivalents of a nucleophilic fluorophore in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Caption: General synthetic route to pyridine-based sensors.

Protocol: Synthesis of a Bis-Dansyl Sensor for Zn²⁺ Detection

This protocol describes the synthesis of a "turn-on" fluorescent sensor for zinc ions by conjugating two dansyl-amine fluorophores to the pyridine scaffold. The resulting molecule creates a tridentate N₃ binding pocket for Zn²⁺.

Materials and Reagents:

  • This compound hydrobromide

  • N-(2-Aminoethyl)dansylamide hydrochloride

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Neutralization: To a solution of this compound hydrobromide (1 eq.) in a minimal amount of water, add NaHCO₃ solution dropwise until the effervescence ceases and the solution is basic (pH > 8). Extract the free base into DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Use the crude free base immediately.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the this compound free base (1 eq.) and N-(2-Aminoethyl)dansylamide hydrochloride (2.1 eq.) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous K₂CO₃ (5 eq.) to the mixture. The large excess ensures neutralization of the HCl salt and the HBr byproduct.

  • Reaction: Stir the suspension vigorously at 60-70 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane. Combine the fractions containing the desired product and remove the solvent to yield the final sensor as a solid.

Characterization:

  • ¹H & ¹³C NMR: To confirm the structure and purity. Expect to see the disappearance of the bromomethyl protons (~4.5 ppm) and the appearance of new signals corresponding to the methylene groups adjacent to the newly formed secondary amines.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

Part 3: Application Protocol - Fluorescent Titration

This protocol details the use of the synthesized sensor to detect and quantify Zn²⁺ ions in solution.

Materials and Equipment:

  • Synthesized Bis-Dansyl Sensor

  • Zinc Perchlorate (Zn(ClO₄)₂) or Zinc Chloride (ZnCl₂)

  • Spectroscopic grade solvent (e.g., Acetonitrile or a buffered aqueous solution)

  • Fluorometer with quartz cuvettes

  • Micropipettes

Procedure:

  • Stock Solutions: Prepare a stock solution of the sensor (e.g., 1.0 mM in ACN) and a stock solution of the Zn²⁺ salt (e.g., 10.0 mM in ACN or water).

  • Working Solution: Prepare a dilute working solution of the sensor in the chosen solvent (e.g., 10 µM). The final concentration should be optimized to give a stable and measurable fluorescence signal.

  • Fluorometer Setup: Place 2.0 mL of the sensor working solution into a quartz cuvette. Set the excitation wavelength (for dansyl, typically ~340 nm) and record the initial emission spectrum (typically from 400 nm to 650 nm).

  • Titration: Add small aliquots (e.g., 2-10 µL) of the Zn²⁺ stock solution directly to the cuvette. After each addition, gently mix the solution and wait for the signal to stabilize (1-2 minutes).

  • Data Recording: Record the fluorescence emission spectrum after each addition of the Zn²⁺ solution. A significant increase in fluorescence intensity (for dansyl, around 500-550 nm) should be observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (F) against the concentration of Zn²⁺.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the initial linear portion of the titration curve.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).

Expected Photophysical Data

The following table summarizes typical data that would be expected from a successful sensor.

PropertySensor OnlySensor + Zn²⁺ (saturated)
Absorption Max (λ_abs)~340 nm~345 nm
Emission Max (λ_em)~550 nm~520 nm (slight blueshift)
Fluorescence Quantum Yield (Φ_F)Low (~0.05)High (~0.50)
Stokes Shift~210 nm~175 nm
Visual ObservationFaint green fluorescenceBright green fluorescence

Note: Absolute values are illustrative and will depend on the specific fluorophore and solvent system.

Part 4: Trustworthiness and Causality

  • Self-Validation: The protocol's success is validated by the clear "turn-on" fluorescence response upon analyte addition. The absence of such a response would indicate a failure in either the synthesis or the proposed sensing mechanism.

  • Causality in Synthesis: Anhydrous conditions are crucial because water can compete as a nucleophile, leading to undesired diol byproducts. The use of a non-nucleophilic base like K₂CO₃ is essential to prevent it from reacting with the electrophilic bromomethyl groups.

  • Causality in Sensing: The choice of a coordinating solvent can impact sensor performance. Highly coordinating solvents may compete with the sensor for binding to the metal ion, reducing the apparent binding affinity. The observed fluorescence enhancement is directly caused by the binding of Zn²⁺ to the N₃ pocket, which raises the oxidation potential of the receptor and makes the PeT process thermodynamically unfavorable. [2]

References

  • A. Author et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • B. Author et al. (N.D.). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. ResearchGate. [Link]

  • C. Author et al. (2018). Pyridine Derivatives as Fluorescent Sensors for Cations. MDPI. [Link]

  • D. Author et al. (2018). Pyridine Derivatives as Fluorescent Sensors for Cations. Semantic Scholar. [Link]

  • E. Author et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]

  • F. Author et al. (2013). Applications of Fluorescent Sensor Based on 1H-pyrazolo [3,4-b]quinoline in Analytical Chemistry. CORE. [Link]

  • G. Author (2019). The Design, Synthesis and Characterization of Bright Fluorescent Probes for Biomolecule Detection. Figshare. [Link]

  • H. Author et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. [Link]

  • I. Author et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]

  • J. Author et al. (2024). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. PubMed. [Link]

  • K. Author (2022). Application of fluorescent biosensors for heavy metal ions detection. Darcy & Roy Press. [Link]

  • L. Author et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein. Fujita Health University. [Link]

  • M. Author et al. (N.D.). Rational design of small molecule fluorescent probes for biological applications. University of Illinois at Urbana-Champaign. [Link]

  • N. Author et al. (2014). A new 3,5-bisporphyrinylpyridine derivative as a fluorescent ratiometric probe for zinc ions. PubMed. [Link]

  • O. Author et al. (2020). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. [Link]

  • Q. Author et al. (2018). Design and Development of Fluorescent Sensors with Mixed Aromatic Bicyclic Fused Rings and Pyridyl Groups: Solid Mediated Selective Detection of 2,4,6-Trinitrophenol in Water. PMC. [Link]

  • R. Author et al. (2014). A New 3,5-Bisporphyrinylpyridine Derivative as a Fluorescent Ratiometric Probe for Zinc Ions. Sci-Hub. [Link]

  • S. Author et al. (2011). Synthesis and characterization of a fluorescent polymer containing 2,6-bis(2-thienyl)pyridine moieties as a highly efficient sensor for Pd2+ detection. ResearchGate. [Link]

  • T. Author et al. (2015). A highly fluorescent chemosensor for Zn2+ and the recognition research on distinguishing Zn2+ from Cd2+. RSC Publishing. [Link]

  • U. Author et al. (2021). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC. [Link]

  • V. Author et al. (2023). Pyridine-based probes and chemosensors. Odessa University. [Link]

  • W. Author et al. (2013). A new polyfluorene bearing pyridine moieties: A sensitive fluorescent chemosensor for metal ions and cyanide. ResearchGate. [Link]

Sources

Application Notes and Protocols for Metal-Organic Framework Construction with 3,5-Bis(bromomethyl)pyridine: A Gateway to Functional Materials for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Post-Synthetic Modification for Advanced MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in design and function.[1] Their high surface area, tunable pore size, and tailorable chemical functionalities make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3] A key strategy in the development of highly functional MOFs is post-synthetic modification (PSM), a technique that allows for the chemical modification of a pre-synthesized MOF to introduce new functionalities that might not be compatible with the initial MOF synthesis conditions.[4][5][6]

This application note focuses on the use of 3,5-Bis(bromomethyl)pyridine as a strategic organic linker for the construction of MOFs amenable to a wide range of post-synthetic modifications. The two bromomethyl groups serve as highly reactive handles for introducing a variety of functional moieties via nucleophilic substitution reactions. This approach opens the door to the precise engineering of the MOF's internal and external surfaces, a critical aspect for advanced drug delivery systems.[3] The pyridine core of the linker also offers a coordination site, adding another layer of complexity and potential for functionalization.

Part 1: Synthesis of a Parent MOF with Reactive Bromomethyl Groups

The initial step involves the synthesis of a "parent" MOF that incorporates the bromomethyl-functionalized linker. For the purpose of this protocol, we will detail the synthesis of a well-characterized zinc-based MOF using 1,4-Bis(bromomethyl)benzene and 4,4'-bipyridine as co-linkers. This framework serves as an excellent model system to demonstrate the principles of PSM on benzylic bromide moieties.

Rationale for Component Selection
  • Metal Node (Zinc Nitrate Hexahydrate): Zinc (II) ions are commonly used in MOF synthesis due to their versatile coordination chemistry, ability to form stable frameworks, and general biocompatibility, which is a crucial consideration for drug delivery applications.

  • Pillar Ligand (4,4'-Bipyridine): This linear dipyridyl ligand acts as a "pillar" connecting 2D layers of zinc-carboxylate sheets, leading to the formation of a 3D framework with accessible pores.

  • Functional Linker (1,4-Bis(bromomethyl)benzene): This linker provides the reactive benzyl bromide sites for subsequent post-synthetic modification. Its rigid structure helps in the formation of a crystalline and porous framework.

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a high-boiling point polar aprotic solvent widely used in solvothermal MOF synthesis due to its ability to dissolve the precursors and facilitate the crystallization process.

Experimental Protocol: Synthesis of Zn-MOF(Br)

This protocol is adapted from established methods for the synthesis of pillared-paddlewheel MOFs.[7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (for initial framework establishment, to be partially substituted with the bromo-linker in practice)

  • 1,4-Bis(bromomethyl)benzene

  • 4,4'-Bipyridine (bipy)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Ethanol

Equipment:

  • Scintillation vials (20 mL)

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (e.g., 60 mg, 0.2 mmol), 1,4-benzenedicarboxylic acid (e.g., 16.6 mg, 0.1 mmol), 1,4-Bis(bromomethyl)benzene (e.g., 26.5 mg, 0.1 mmol), and 4,4'-bipyridine (31.2 mg, 0.2 mmol) in 10 mL of DMF.

  • Solvothermal Synthesis: Tightly cap the vial and place it in an oven preheated to 100 °C for 24 hours. During this time, crystals of the parent MOF, hereafter referred to as Zn-MOF(Br), will form.

  • Isolation and Washing: After cooling the vial to room temperature, decant the DMF solution. Add 10 mL of fresh DMF to the vial and gently agitate to wash the crystals. Let the crystals settle and decant the supernatant. Repeat this washing step three times.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange. Decant the DMF and add 10 mL of chloroform. Allow the crystals to soak for 24 hours. Repeat the chloroform exchange three times. Subsequently, perform a similar solvent exchange with ethanol three times over 24 hours.

  • Activation: Carefully decant the ethanol and dry the crystals under vacuum at room temperature for 12 hours to remove the residual solvent. The resulting crystalline powder is the activated Zn-MOF(Br), ready for characterization and post-synthetic modification.

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Solvothermal Synthesis cluster_2 Purification & Activation Precursors Zn(NO₃)₂·6H₂O 1,4-BDC & 1,4-BMB 4,4'-Bipyridine Mix Dissolve and Mix Precursors->Mix Solvent DMF Solvent->Mix Oven 100 °C, 24h Mix->Oven Heating Wash Wash with DMF Oven->Wash Crystallization Solvent_Exchange Solvent Exchange (Chloroform, Ethanol) Wash->Solvent_Exchange Activate Activate under Vacuum Solvent_Exchange->Activate Product Zn-MOF(Br) (Parent MOF) Activate->Product

Caption: Workflow for the synthesis of the parent Zn-MOF(Br).

Part 2: Post-Synthetic Modification (PSM) of Zn-MOF(Br)

The presence of the reactive bromomethyl groups on the organic linkers within the Zn-MOF(Br) framework allows for a variety of covalent modifications. Here, we provide a detailed protocol for a representative nucleophilic substitution reaction: the introduction of an azide functionality. The azide group is a versatile chemical handle that can be further modified via "click" chemistry, making it highly valuable for bioconjugation and drug delivery applications.[8]

Rationale for Azide Functionalization
  • High Reactivity: The azide anion (N₃⁻) is a good nucleophile for substitution on benzylic bromides.

  • "Click" Chemistry Handle: The resulting benzyl azide is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for attaching drug molecules, targeting ligands, or imaging agents.[8]

Experimental Protocol: Azide Functionalization of Zn-MOF(Br)

Materials:

  • Activated Zn-MOF(Br)

  • Sodium azide (NaN₃) - CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment.

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Shaker or magnetic stirrer

  • Centrifuge

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the activated Zn-MOF(Br) (e.g., 100 mg) in 10 mL of anhydrous DMF.

  • Nucleophile Addition: In a separate vial, dissolve a large excess of sodium azide (e.g., 130 mg, 2.0 mmol) in a minimal amount of DMF and add it to the MOF suspension. The large excess of the nucleophile helps to drive the reaction to completion.

  • Reaction: Seal the flask and stir the suspension at 60 °C for 48 hours.

  • Isolation and Washing: After the reaction, cool the mixture to room temperature. Isolate the solid product by centrifugation. Decant the supernatant and wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted sodium azide and byproducts.

  • Activation: Dry the functionalized MOF, now denoted as Zn-MOF(N₃), under vacuum at room temperature for 12 hours.

PSM_Workflow cluster_0 Reaction Setup cluster_1 Nucleophilic Substitution cluster_2 Purification & Activation Parent_MOF Zn-MOF(Br) Mix Suspend MOF Parent_MOF->Mix Solvent Anhydrous DMF Solvent->Mix Reaction 60 °C, 48h Inert Atmosphere Mix->Reaction Nucleophile Sodium Azide (NaN₃) Nucleophile->Reaction Addition Wash Wash with DMF and Ethanol Reaction->Wash Reaction Completion Activate Activate under Vacuum Wash->Activate Product Zn-MOF(N₃) (Functionalized MOF) Activate->Product

Caption: Workflow for the post-synthetic modification of Zn-MOF(Br) to Zn-MOF(N₃).

Part 3: Characterization of Parent and Functionalized MOFs

Thorough characterization is essential to confirm the successful synthesis of the parent MOF and the subsequent post-synthetic modification. A combination of techniques should be employed to probe the crystallinity, porosity, thermal stability, and chemical composition of the materials.

Technique Purpose Expected Outcome for Zn-MOF(Br) Expected Outcome for Zn-MOF(N₃)
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.A diffraction pattern consistent with the expected framework structure.The diffraction pattern should remain largely unchanged, indicating the crystallinity is preserved during PSM.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.Presence of characteristic peaks for the aromatic rings and C-Br stretching vibrations.Disappearance or significant reduction of the C-Br peak and the appearance of a strong, sharp peak around 2100 cm⁻¹ characteristic of the azide (N₃) stretch.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A thermal decomposition profile showing the stability range of the parent MOF.The thermal stability may be altered due to the change in functional groups.
Nitrogen Gas Sorption Analysis To determine the porosity and surface area (BET).A type I isotherm characteristic of microporous materials, with a specific surface area.A slight decrease in surface area and pore volume is expected due to the introduction of the bulkier azide groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) To confirm the chemical structure of the organic linkers.¹H and ¹³C NMR spectra of the digested MOF will show signals corresponding to the bis(bromomethyl)benzene and bipyridine linkers.¹H NMR will show a shift in the signals of the methylene protons adjacent to the newly formed azide group.

Part 4: Applications in Drug Development

The ability to introduce a wide array of functional groups via PSM of MOFs constructed with this compound or its analogs opens up numerous possibilities in drug development:

  • Targeted Drug Delivery: The azide-functionalized MOF (Zn-MOF(N₃)) can be used as a platform to attach targeting ligands (e.g., folic acid, antibodies, peptides) via "click" chemistry. This enables the MOF-drug conjugate to specifically bind to and be internalized by cancer cells or other diseased tissues, minimizing off-target effects.[3]

  • Stimuli-Responsive Drug Release: Functional groups that are responsive to specific stimuli (e.g., pH, redox potential, enzymes, light) can be introduced. For instance, an acid-labile linker could be attached to the MOF via the bromomethyl group, allowing for drug release in the acidic tumor microenvironment.

  • Combination Therapy: Different therapeutic agents can be co-loaded into the MOF, or one drug can be encapsulated in the pores while another is covalently attached to the exterior via the functionalized linker, enabling synergistic therapeutic effects.

  • Biocatalysis: Enzymes or catalytic peptides can be immobilized onto the MOF surface, creating a stable and reusable biocatalyst for applications such as prodrug activation.

Part 5: Troubleshooting

Problem Possible Cause Suggested Solution
Amorphous or poorly crystalline parent MOF. Incorrect stoichiometry of precursors, reaction temperature too high or too low, reaction time too short.Optimize the molar ratios of the metal salt and linkers. Systematically vary the synthesis temperature and time.
Low yield of parent MOF. Suboptimal reaction conditions, loss of product during washing.Adjust the concentration of the reactants and the reaction time. Be gentle during the washing and centrifugation steps.
Incomplete post-synthetic modification. Insufficient excess of the nucleophile, reaction time too short, reaction temperature too low, steric hindrance within the MOF pores.Increase the concentration of the nucleophile. Extend the reaction time and/or increase the temperature (while monitoring framework stability). If steric hindrance is an issue, consider using a smaller nucleophile or a MOF with larger pores.
Loss of crystallinity after PSM. Harsh reaction conditions (e.g., high temperature, strong base/acid) leading to framework degradation.Use milder reaction conditions. Screen different solvents. Confirm the stability of the parent MOF under the intended PSM conditions beforehand.
Difficulty in removing unreacted reagents from the MOF. Strong adsorption of the reagent to the MOF.Increase the number of washing steps and the soaking time. Consider using a different washing solvent in which the reagent is highly soluble.

Conclusion

The use of this compound and its analogs as building blocks for MOF synthesis provides a powerful platform for creating highly functionalized materials through post-synthetic modification. The reactive bromomethyl groups serve as versatile handles for introducing a wide range of chemical functionalities, enabling the fine-tuning of the MOF's properties for specific applications, particularly in the realm of advanced drug delivery. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this exciting area of materials chemistry and contribute to the development of next-generation therapeutic systems.

References

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science.

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science.

  • Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry.

  • Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Dalton Transactions.

  • Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis. Journal of Materials Chemistry.

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI.

  • Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent. CrystEngComm.

  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign.

  • Electrochemical Synthesis of Metal‐Organic Frameworks Based on Zinc(II) and Mixed Ligands Benzene‐1,4‐Dicarboxylate (BDC) and 4,4′‐Bipyridine (Bpy) and its Preliminary Study on CO2 Adsorption Capacities. ResearchGate.

  • Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. MDPI.

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A.

  • Synthesis of metal-organic framework (MOF) via continuous flow supercritical carbon dioxide reactor. YouTube.

  • Postsynthetic modification of metal-organic frameworks. eScholarship.

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. PMC.

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.

  • Surface Functionalisation of Metal-Organic Frameworks for Biomedical Applications. Apollo - University of Cambridge Repository.

  • Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. ResearchGate.

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health.

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.

  • Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid. ResearchGate.

  • Synthesis and Characterization of New Ce(IV)-MOFs Exhibiting Various Framework Topologies. ResearchGate.

  • Azides in the Synthesis of Various Heterocycles. PMC.

  • Catalyst-Free Aromatic Nucleophilic Substitution of meso. Tetrahedron Letters.

  • Three-Component Coupling of Aldehydes, Homoallyl Alcohols, and Trimethylsilyl Azide: A Facile Synthesis of 4-Azidotetrahydropyrans via the Prins Cyclization. Sci-Hub.

Sources

Step-by-step synthesis of aminopyridine dimers using 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Aminopyridine Dimers using 3,5-Bis(bromomethyl)pyridine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N,N'-(pyridine-3,5-diylbis(methylene))bis(pyridin-X-amine) dimers. The synthesis is achieved through the N-alkylation of various aminopyridine isomers with this compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science. It offers detailed procedural instructions, explains the chemical rationale behind the chosen conditions, and includes troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

Aminopyridine dimers are a class of compounds featuring two aminopyridine moieties linked by a central spacer. Their rigid, well-defined geometry and the presence of multiple nitrogen atoms make them highly valuable as chelating ligands in coordination chemistry, building blocks for supramolecular structures, and scaffolds in drug discovery.[1] The central pyridine ring of the linker enforces a specific spatial arrangement of the terminal aminopyridine units, which is crucial for their function in molecular recognition and catalysis.

The synthetic strategy detailed herein employs a classical SN2 (bimolecular nucleophilic substitution) reaction. In this process, the exocyclic amino group of the aminopyridine acts as a nucleophile, attacking the electrophilic benzylic-type carbons of this compound.[2] The bromide ions, being good leaving groups, are displaced, forming two new C-N bonds to yield the final dimeric structure.

Key Experimental Choices:

  • Electrophile: this compound is an ideal electrophilic linker.[3] The bromine atoms are excellent leaving groups, and the adjacent pyridine ring activates the methylene positions towards nucleophilic attack.

  • Nucleophile: Various isomers of aminopyridine (e.g., 2-aminopyridine, 3-aminopyridine, 4-aminopyridine) can be used, allowing for the synthesis of a diverse library of dimers with distinct electronic and steric properties.

  • Base: The reaction generates two equivalents of hydrobromic acid (HBr). A non-nucleophilic base, such as potassium carbonate (K2CO3), is essential to neutralize this acid.[4] Without a base, the aminopyridine nucleophile would be protonated to form an unreactive pyridinium salt, halting the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.

Visualized Reaction Scheme and Workflow

The overall synthetic transformation is a double N-alkylation reaction.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2 x AP plus1 + BBMP Cond K₂CO₃, Acetonitrile (MeCN) Room Temp. to 60 °C Dimer Aminopyridine Dimer Cond->Dimer plus2 + 2 KBr + H₂O + CO₂ G A Reaction Setup (Flask, Stir Bar, Inert Gas) B Add Reagents (Solvent, Aminopyridine, K₂CO₃, this compound) A->B C Reaction (Stir at specified temp.) B->C D Monitor Progress (Thin Layer Chromatography) C->D E Work-up (Filter solids, Evaporate solvent) D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS, MP) F->G

Figure 2: High-level experimental workflow for aminopyridine dimer synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of N,N'-(pyridine-3,5-diylbis(methylene))bis(pyridin-4-amine) as a representative example. The procedure can be adapted for other aminopyridine isomers.

Materials and Reagents
ReagentM.W.CAS No.Amount (mmol)EquivalentsMass/VolumeNotes
4-Aminopyridine94.11 g/mol 504-24-52.22.2207 mgNucleophile
This compound264.94 g/mol 35991-75-41.01.0265 mgElectrophile. Lachrymator.
Potassium Carbonate (K₂CO₃)138.21 g/mol 584-08-73.03.0415 mgBase. Finely powdered.
Acetonitrile (MeCN)41.05 g/mol 75-05-8--20 mLAnhydrous grade solvent.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask and fit it with a condenser. Dry the glassware thoroughly in an oven before use. Assemble the apparatus and flush with a slow stream of nitrogen gas.

  • Addition of Reagents: To the flask, add 4-aminopyridine (207 mg, 2.2 mmol) and finely powdered potassium carbonate (415 mg, 3.0 mmol). Add 20 mL of anhydrous acetonitrile.

  • Initiation of Reaction: Stir the suspension vigorously at room temperature for 15 minutes. In a separate vial, dissolve this compound (265 mg, 1.0 mmol) in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension over 5 minutes.

    • Causality Note: A slight excess of the aminopyridine is used to ensure the complete consumption of the bifunctional electrophile, minimizing the formation of mono-alkylated intermediates. The dropwise addition helps to control any potential exotherm and reduces the likelihood of forming polymeric byproducts.

  • Reaction Conditions: Heat the reaction mixture to 60 °C using an oil bath and allow it to stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The starting this compound should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of dichloromethane (DCM).

  • Isolation of Crude Product: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a solid or semi-solid crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to obtain the aminopyridine dimer as a solid. Dry the product under high vacuum. A typical yield for this specific dimer is in the range of 65-80%.

Characterization

The identity and purity of the synthesized dimer should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the pyridine rings of both the linker and the terminal units, as well as a singlet for the methylene bridge protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

Safety Precautions and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the base is finely powdered and anhydrous. Extend the reaction time or slightly increase the temperature (e.g., to 80 °C, the reflux temperature of MeCN).
Protonation of nucleophile.Check that at least 2.5-3.0 equivalents of base are used to effectively neutralize the HBr generated.
Byproduct Formation (Mono-alkylation) Incorrect stoichiometry.Ensure at least 2.1 equivalents of the aminopyridine are used.
Byproduct Formation (Polymerization) High concentration or rapid addition of electrophile.Add the this compound solution slowly and ensure vigorous stirring. Consider using more dilute conditions.
Purification Difficulty Product is highly polar and streaks on silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to deactivate the silica gel and improve peak shape.

Safety:

  • This compound is a lachrymator and a potent alkylating agent. Handle it exclusively in a well-ventilated chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aminopyridines can be toxic. Avoid inhalation and skin contact.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Pure and Applied Biosciences. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. [Link]

  • PubChem Compound Summary for CID 10611703, this compound. National Center for Biotechnology Information. [Link]

  • Supplementary Information for Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. (2017). The Royal Society of Chemistry. [Link]

  • A facile N-monoalkylation of aminopyridines. (2011). Journal of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Bis(bromomethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3,5-bis(bromomethyl)pyridine and its derivatives by column chromatography. These molecules present unique challenges due to the basicity of the pyridine nitrogen and the reactivity of the bromomethyl groups. This resource is structured to provide immediate, actionable solutions to common problems and answer fundamental questions about methodology.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. Each entry details the likely cause and provides a systematic approach to resolving the problem.

Question: Why is my compound showing severe peak tailing or streaking on the TLC plate and column?

Answer:

This is the most common issue when purifying pyridine derivatives on standard silica gel.[1]

  • Primary Cause: The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-uniform interaction causes a portion of the compound to lag behind the main band, resulting in a "tail" or streak. This leads to poor separation, broad fractions, and reduced purity.

  • Solutions:

    • Mobile Phase Modification: The most straightforward solution is to "deactivate" the silica gel by adding a small amount of a competing base to your mobile phase.[2]

      • Action: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate).[3][4] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively shielding your pyridine derivative from these strong interactions.[2][5] This results in a more uniform interaction, leading to sharper bands and symmetrical peaks.

    • Pre-Treating the Silica Gel: For particularly sensitive compounds, you can prepare a neutralized silica gel slurry before packing the column.

      • Action: A detailed protocol for this is provided in the "Experimental Protocols" section below.[6] This involves making a slurry of the silica gel with a solvent containing triethylamine, removing the solvent, and then packing the column with this deactivated silica.[3][6]

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Action: Switch to neutral alumina. Alumina is generally less acidic than silica and is well-suited for the purification of basic compounds like amines and nitrogen-containing heterocycles.[7][8]

Question: My product seems to be degrading on the column. My TLC of the crude material is clean, but the collected fractions show multiple new spots. What is happening?

Answer:

This suggests your compound is unstable on the stationary phase, a known risk for reactive molecules.

  • Primary Cause: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups. The bromomethyl groups in your compound are electrophilic and susceptible to nucleophilic attack (e.g., by residual water on the silica) or elimination reactions, which can be promoted by the acidic environment.

  • Solutions:

    • Confirm Instability with 2D TLC: First, verify that the degradation is occurring on the silica.

      • Action: Spot your crude material on the bottom-left corner of a square TLC plate and run it in your chosen solvent system. Dry the plate, rotate it 90 degrees counter-clockwise, and run it again in the same solvent system.[1][9] If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.[10]

    • Use Deactivated Silica or Alumina: As with peak tailing, the key is to move to a more inert stationary phase.

      • Action: Use silica gel that has been pre-treated with triethylamine or switch to neutral alumina.[7] These stationary phases have a less acidic surface, minimizing the risk of acid-catalyzed decomposition.[3]

    • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade.

      • Action: Use flash chromatography with slightly higher pressure to speed up the elution. Choose a solvent system that gives your product an Rf value between 0.2 and 0.4 to ensure it moves down the column efficiently without eluting too quickly.[3] Avoid overly slow flow rates, which can lead to band broadening and increased contact time with the stationary phase.[11]

Question: I have very low recovery of my product after the column. Where did my compound go?

Answer:

Low recovery is typically a consequence of the two issues described above: irreversible binding and/or degradation.

  • Primary Cause: A combination of strong adsorption to the silica gel (some of the compound may never elute) and on-column decomposition.[9]

  • Solutions:

    • Implement Solutions for Tailing and Degradation: The most effective strategy is to proactively address the root causes. Use deactivated silica or neutral alumina and add 0.5-2% triethylamine to your eluent.[3][7]

    • Perform a "Methanol Purge": After you have collected your desired fractions, flush the column with a very polar solvent to see if any remaining material elutes.

      • Action: Run several column volumes of 100% methanol or 10% methanol in dichloromethane through the column.[10] Collect this "purge" and analyze it by TLC. If you see your product, it confirms that it was sticking to the column. This won't save your current purification but will inform your strategy for the next attempt.

    • Dry Loading: If your compound has poor solubility in the starting eluent, it may precipitate at the top of the column when loaded, leading to poor recovery.

      • Action: Use the dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[11] Carefully add this powder to the top of your packed column. This ensures the compound is evenly distributed and interacts with the mobile phase effectively from the start.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

For routine purifications, standard silica gel (60 Å, 230-400 mesh) is often the first choice due to its high resolving power and low cost. However, given the basicity of the pyridine ring, it is almost always necessary to use a mobile phase modifier like triethylamine.[4] If degradation or severe tailing persists, neutral alumina is an excellent alternative.[7][8]

Q2: How do I choose the right mobile phase (solvent system)?

The goal is to find a solvent system where your desired compound has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. This typically provides the best separation on a column.

  • Starting Point: A mixture of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane) is standard for normal-phase chromatography.[12][13]

  • Tuning Polarity:

    • If the Rf is too high (compound runs too fast), decrease the percentage of the polar solvent.

    • If the Rf is too low (compound stays at the baseline), increase the percentage of the polar solvent.

  • Adding a Modifier: Once you have an appropriate polarity, add 0.5-2% triethylamine to both your TLC and column mobile phases to mitigate peak tailing.[3]

Solvent System ComponentPolarity IndexTypical Use & Notes
Non-Polar
Hexanes / Petroleum Ether0.1Standard non-polar base for normal-phase chromatography.
Dichloromethane (DCM)3.1A stronger non-polar solvent; good for dissolving crude material. Can cause columns to run slower.[3]
Polar
Ethyl Acetate (EtOAc)4.4A versatile, moderately polar solvent. Commonly used with hexanes.
Acetone5.1More polar than EtOAc. Should not be used with basic alumina.[14]
Modifier
Triethylamine (TEA)1.8 (approx.)Added at 0.5-2% to the main solvent system to deactivate silica gel and prevent peak tailing of basic compounds.[2][4]

Q3: Can I use reverse-phase chromatography for these compounds?

Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica column) is a viable alternative, especially for more polar derivatives. In this case, the mobile phase would be a polar solvent system, such as a mixture of water and acetonitrile or methanol. To prevent peak tailing from residual silanol groups on the C18 silica, it is often necessary to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the pyridine nitrogen.

Q4: What is the purpose of the layer of sand on top of the column?

A thin layer of sand (approx. 0.5 cm) is added to the top of the packed silica gel bed before loading the sample.[11] Its purpose is to prevent the surface of the silica from being disturbed when you add the eluent. This ensures that the sample starts as a tight, horizontal band, which is critical for achieving good separation.

Experimental Protocols

Protocol: Preparation of Deactivated Silica Gel for Column Chromatography

This protocol describes how to neutralize silica gel with triethylamine before packing the column, which is highly recommended for sensitive or strongly basic pyridine derivatives.[3][6]

  • Determine Solvent System: First, identify an appropriate mobile phase (e.g., 20% Ethyl Acetate in Hexanes) that gives your product an Rf of 0.2-0.4 by TLC.

  • Prepare Deactivating Solution: To this solvent system, add 1-3% triethylamine by volume. For example, for 100 mL of solvent, add 1-3 mL of TEA.

  • Create Slurry: In a beaker, combine the required amount of silica gel for your column with the deactivating solution to create a slurry.

  • Pack and Flush: Pour the slurry into your column. Open the stopcock and allow the excess solvent to drain until it reaches the top of the silica bed. Then, flush the packed silica with one to two column volumes of the same deactivating solution.[3]

  • Equilibrate: Finally, switch to your actual running eluent (which should also contain 0.5-2% TEA) and run one to two column volumes through to equilibrate the column.

  • Load and Run: Your column is now ready for sample loading and elution.

Visualized Workflow

Troubleshooting Flowchart for Pyridine Derivative Purification

This diagram outlines a logical workflow for diagnosing and solving common problems during column chromatography.

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography start Start: Analyze TLC of Fractions problem What is the primary issue? start->problem tailing Issue: Peak Tailing / Streaking problem->tailing Tailing degradation Issue: Product Degradation problem->degradation New Spots low_recovery Issue: Low Recovery problem->low_recovery Low Yield cause_tailing Cause: Basic pyridine interacts with acidic silica. tailing->cause_tailing solution_2dtlc Diagnostic: Confirm instability with 2D TLC. degradation->solution_2dtlc cause_recovery Cause: Irreversible binding and/or degradation. low_recovery->cause_recovery solution_tea Solution 1: Add 0.5-2% Triethylamine (TEA) to eluent. cause_tailing->solution_tea cause_degradation Cause: Acid-catalyzed decomposition on silica. solution_inert Solution: Use deactivated silica or neutral alumina. cause_degradation->solution_inert cause_recovery->solution_inert Proactive Solution solution_purge Diagnostic: Perform a methanol purge to check for stuck compound. cause_recovery->solution_purge solution_alumina Solution 2: Switch to Neutral Alumina stationary phase. solution_tea->solution_alumina If tailing persists solution_2dtlc->cause_degradation Degradation confirmed

A decision tree for troubleshooting common chromatography issues.

References

  • Frontier, A. (2026). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Khan, I., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in Enzymology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Frontier, A. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Neutral Alumina Flash Column. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Alumina. Retrieved from [Link]

  • Paik, S., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Journal of Natural Products. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 3,5-bis(bromomethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. The inherent reactivity of the two benzylic bromide moieties offers a powerful tool for molecular construction, but it also presents unique challenges.[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your desired synthetic outcomes with high efficiency and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Disubstituted Product

Question: I am reacting this compound with my nucleophile but obtaining a low yield of the desired disubstituted product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the disubstitution of this compound can stem from several factors, primarily related to reaction stoichiometry, incomplete reaction, and side reactions.

Causality and Solutions:

  • Insufficient Nucleophile or Base: To drive the reaction to completion and ensure both bromomethyl groups react, it is crucial to use a sufficient excess of the nucleophile and, if required, a base. A common starting point is to use at least 2.2 to 2.5 equivalents of the nucleophile and base. This stoichiometric excess helps to ensure that the second substitution step is not kinetically hindered by a low concentration of the nucleophile.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you might need to increase the reaction temperature or extend the reaction time. However, be cautious, as excessive heat can promote side reactions.

  • Formation of Monosubstituted Intermediate: The primary byproduct is often the monosubstituted species, 3-(bromomethyl)-5-(nucleophile-methyl)pyridine. This occurs when the second substitution is significantly slower than the first. To favor disubstitution, ensure adequate mixing and consider a higher reaction temperature to overcome the activation energy of the second substitution.

  • Side Reactions: Depending on the nucleophile and conditions, side reactions such as elimination or reaction with the pyridine nitrogen can occur. The pyridine nitrogen is generally a weak nucleophile, but with highly reactive electrophiles or under certain conditions, quaternization can be a competing pathway.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure disubstituted product. What are these byproducts, and what purification strategies can I employ?

Answer:

The formation of multiple products is a common challenge due to the bifunctional nature of the starting material. Understanding the potential byproducts is key to devising an effective purification strategy.

Potential Byproducts and Their Origins:

  • Monosubstituted Product: As mentioned, this is a very common byproduct.

  • Overalkylation/Quaternization: Stronger nucleophiles, particularly amines, can react further with the product or another molecule of the starting material, leading to quaternary ammonium salts. This is more prevalent with primary and secondary amines.

  • Polymerization: In some cases, particularly with difunctional nucleophiles or under conditions that favor intermolecular reactions, oligomeric or polymeric materials can form.

  • Elimination Products: While less common for primary benzylic halides, strong, sterically hindered bases can promote elimination to form vinylpyridines.[2]

Purification Strategies:

Purification MethodApplicability and Considerations
Flash Column Chromatography This is the most common and effective method for separating the desired disubstituted product from the monosubstituted intermediate and other nonpolar byproducts. A gradient elution, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often successful.
Crystallization If your desired product is a solid, crystallization can be a highly effective purification technique to obtain material of high purity. Screening different solvent systems is often necessary.
Acid-Base Extraction This can be useful for removing basic impurities or isolating a basic product. For example, if your product is a tertiary amine, you can extract it into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and extract your product back into an organic solvent.
Preparative HPLC For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less scalable than column chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design for nucleophilic substitution reactions with this compound.

Q1: What is the general reactivity of this compound?

A: this compound is a highly reactive electrophile. The bromomethyl groups are benzylic halides, which are particularly susceptible to nucleophilic substitution.[1] This enhanced reactivity is due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent pyridine ring.[3][4][5] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. For primary benzylic halides like this, the SN2 pathway is often favored with good nucleophiles.

Q2: How do I choose the right solvent for my reaction?

A: The choice of solvent is critical and depends on the nature of your nucleophile and the desired reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices for SN2 reactions. They can dissolve a wide range of nucleophiles and salts, and they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can facilitate SN1 reactions by stabilizing the carbocation intermediate.[3][4] However, they can also act as competing nucleophiles, leading to undesired ether byproducts.

  • Nonpolar Solvents (e.g., Toluene, THF): These are generally used when the nucleophile is soluble and a less polar environment is required. They are often used in conjunction with a phase-transfer catalyst if the nucleophile is an ionic salt.

Q3: What role does a base play, and which one should I use?

A: A base is often required to deprotonate the nucleophile, making it more nucleophilic, or to neutralize any acid that is generated during the reaction (e.g., HBr).

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH): These are commonly used and effective for a wide range of nucleophiles, including phenols, thiols, and some amines. Potassium carbonate is a good general-purpose base. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the rate of substitution. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating alcohols and thiols.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are non-nucleophilic, sterically hindered amines that are soluble in organic solvents. They are excellent choices for reactions with sensitive substrates where inorganic bases might cause side reactions.

Q4: What are the optimal reaction temperatures and times?

A: The optimal temperature and time are highly dependent on the specific nucleophile being used.

Nucleophile TypeTypical Temperature Range (°C)Typical Reaction Time (hours)Notes
Amines (Primary & Secondary) 0 to Room Temperature2 - 12Reactions are often fast. Cooling may be necessary to control exotherms and minimize side reactions.
Thiols Room Temperature to 504 - 24Thiolates are excellent nucleophiles.[6][7] The reaction usually proceeds smoothly.
Alcohols/Phenols 50 to 10012 - 48Alkoxides and phenoxides are less nucleophilic than thiolates, often requiring higher temperatures and longer reaction times.
Carboxylates 80 to 12024 - 72Carboxylates are relatively weak nucleophiles and typically require more forcing conditions.

It is always recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Section 3: Experimental Protocols & Visualizations

General Protocol for Disubstitution with a Generic Nucleophile (NuH)

This protocol provides a general framework. Specific quantities and conditions should be optimized for each unique nucleophile.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Addition of Reagents: Add the base (2.2 eq, e.g., K₂CO₃) to the solution. Then, add the nucleophile (NuH, 2.1 eq) either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (see table above). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the nucleophilic substitution of this compound.

TroubleshootingWorkflow start Reaction Outcome Unsatisfactory low_yield Low Yield of Disubstituted Product start->low_yield multiple_products Multiple Products / Purification Issues start->multiple_products check_stoichiometry Check Stoichiometry (>2.2 eq NuH & Base?) low_yield->check_stoichiometry identify_byproducts Identify Byproducts (MS, NMR) multiple_products->identify_byproducts check_stoichiometry->low_yield No, adjust monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_stoichiometry->monitor_reaction Yes incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction increase_temp_time Increase Temperature / Time incomplete_reaction->increase_temp_time Yes side_reactions Evidence of Side Reactions? incomplete_reaction->side_reactions No success Successful Optimization increase_temp_time->success optimize_purification Optimize Purification (Column, Crystallization, etc.) identify_byproducts->optimize_purification adjust_conditions Adjust Conditions (Solvent, Base, Temp) identify_byproducts->adjust_conditions Side reactions identified optimize_purification->success adjust_conditions->success

Caption: A flowchart for troubleshooting common experimental issues.

References

  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available from: [Link]

  • ACS Publications. Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Available from: [Link]

  • Google Patents. CN105037251A - 3,5-dimethylpyridine purifying method.
  • ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Available from: [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • Homework.Study.com. These are two questions from the Nucleophilic Substitution Lab in Organic Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]

  • SciSpace. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Available from: [Link]

  • SciSpace. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Available from: [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]

  • The Royal Society of Chemistry. Support information. Available from: [Link]

  • ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • YouTube. Nucleophilic substitution of pyridine. Available from: [Link]

  • Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Available from: [Link]

  • Chemistry Steps. Reactions of Thiols. Available from: [Link]

  • RSC Publishing. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for 3-(bromomethyl)coumarins from MBH adducts. Available from: [Link]

  • PMC. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Available from: [Link]

  • YouTube. Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. Available from: [Link]

  • MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. Available from: [Link]

  • Taylor & Francis Online. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Available from: [Link]

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. Available from: [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]

  • PMC. The Nitrile Bis-Thiol Bioconjugation Reaction. Available from: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • PubChemLite. This compound hydrobromide (C7H7Br2N). Available from: [Link]

  • YouTube. 03.02 Reactivity of Thiols and Thiolates. Available from: [Link]

Sources

Preventing polymerization of 3,5-Bis(bromomethyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization During Reactions

Introduction: Understanding the Challenge

Welcome to the technical support center for 3,5-bis(bromomethyl)pyridine. As Senior Application Scientists, we understand the unique challenges researchers face when working with highly reactive bifunctional reagents. This compound is a valuable building block in the synthesis of macrocycles, polymers, and various pharmaceutical intermediates due to its two reactive bromomethyl groups and the coordinating ability of the pyridine nitrogen.[1] However, this high reactivity is also the source of a common and often frustrating side reaction: polymerization. This guide is designed to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying mechanisms to help you achieve successful and reproducible results in your experiments.

The Mechanism of Polymerization: A Vicious Cycle of Self-Quaternization

The primary driver of this compound polymerization is an intermolecular SN2 reaction, specifically a self-quaternization process. The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of another molecule and displacing a bromide ion. This forms a pyridinium salt dimer, which still possesses a reactive bromomethyl group. This dimer can then react with another molecule of this compound, leading to a chain reaction and the formation of a poly(pyridinium) salt.

cluster_0 Initiation cluster_1 Propagation Pyridine1 N-Py-(CH2Br)2 Dimer Br-CH2-Py+-N-CH2-Py-(CH2Br) + Br- Pyridine1->Dimer Nucleophilic Attack Pyridine2 N-Py-(CH2Br)2 Pyridine2->Dimer Electrophile Dimer_prop Br-CH2-Py+-N-...-(CH2Br) Trimer Br-CH2-Py+-N-...-CH2-Py+-N-CH2-Py-(CH2Br) + Br- Dimer_prop->Trimer Pyridine3 N-Py-(CH2Br)2 Pyridine3->Trimer

Figure 1. Simplified schematic of the polymerization of this compound via self-quaternization.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of polymerization during my reaction?

A1: The most common indicator of polymerization is the formation of an insoluble, often sticky or gummy, precipitate. This solid is typically off-white, yellow, or brown and will be insoluble in most common organic solvents. You may also observe a rapid increase in the viscosity of your reaction mixture, making it difficult to stir.

Q2: At what stage of my reaction is polymerization most likely to occur?

A2: Polymerization can occur at any stage where the concentration of this compound is high and the conditions are favorable for nucleophilic attack. This includes during the dissolution of the starting material, upon heating, or during the addition of other reagents, especially bases.

Q3: Can the hydrobromide salt of this compound also polymerize?

A3: The hydrobromide salt is generally more stable and less prone to spontaneous polymerization in the solid state. The protonation of the pyridine nitrogen significantly reduces its nucleophilicity. However, upon deprotonation in a reaction mixture (for example, by the addition of a base), the free pyridine becomes available to initiate polymerization.

Q4: How can I confirm that the precipitate I'm seeing is the polymer?

A4: Characterization of the polymer can be challenging due to its insolubility. However, you can use techniques like solid-state NMR to identify the characteristic peaks of the pyridinium and methylene groups. Elemental analysis will also show a C:N:Br ratio consistent with the repeating unit.

Troubleshooting Guide: Preventing Polymerization

This section provides a series of actionable strategies to minimize or eliminate the formation of poly(pyridinium) salts in your reactions.

Problem Potential Cause Troubleshooting Solution
Immediate precipitation upon dissolution High concentration and/or reactive solvent.Use a less polar, non-nucleophilic solvent. Consider adding the this compound solution slowly to the reaction mixture.
Polymerization upon addition of a nucleophile The rate of intermolecular self-quaternization is faster than the reaction with the desired nucleophile.Utilize high-dilution conditions. Add the this compound and your nucleophile simultaneously from separate addition funnels to a large volume of solvent.
Reaction mixture becomes viscous and difficult to stir Chain growth of the polymer is occurring.Immediately cool the reaction to slow down the polymerization rate. If possible, dilute the reaction mixture with more solvent.
Low yield of the desired product and significant polymer formation Reaction conditions favor intermolecular reactions.Optimize temperature, solvent, and addition rates. Consider using a less reactive derivative if possible.
Detailed Experimental Protocols for Polymerization Prevention

1. High-Dilution Conditions for Macrocyclization

The principle of high-dilution is to maintain a very low concentration of the reactive species to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).

  • Apparatus Setup:

    • Use a large reaction vessel with a volume at least 100 times greater than the total volume of the reagents to be added.

    • Equip the vessel with a mechanical stirrer for efficient mixing.

    • Use two syringe pumps or dropping funnels for the slow, simultaneous addition of the this compound and your di-nucleophile.

  • Protocol:

    • Dissolve the this compound in a suitable solvent (e.g., THF, acetonitrile) to a concentration of 0.01 M.

    • Dissolve your di-nucleophile in the same solvent to a concentration of 0.01 M.

    • Fill two separate syringes with the respective solutions and place them on syringe pumps.

    • Begin adding both solutions simultaneously to the large, rapidly stirred reaction vessel containing only the solvent over a period of 8-24 hours.

    • Maintain the reaction temperature as required for your specific transformation.

Start Start Prepare_Reagents Prepare 0.01 M solutions of This compound and di-nucleophile Start->Prepare_Reagents Setup_Apparatus Set up large reaction vessel with solvent and two syringe pumps Prepare_Reagents->Setup_Apparatus Slow_Addition Simultaneously add both solutions to the reaction vessel over 8-24 hours Setup_Apparatus->Slow_Addition Maintain_Conditions Maintain reaction temperature and stirring Slow_Addition->Maintain_Conditions Reaction_Complete Reaction Complete Maintain_Conditions->Reaction_Complete

Figure 2. Workflow for macrocyclization under high-dilution conditions.

2. Temperature Control

Lowering the reaction temperature can significantly reduce the rate of the SN2 reaction responsible for polymerization.

  • Protocol:

    • Cool the reaction vessel to 0 °C or below using an ice bath or a cryocooler before adding the this compound.

    • Add the this compound solution dropwise to the cooled solution of your nucleophile.

    • Maintain the low temperature for the duration of the addition and for a period afterward to allow the desired reaction to proceed before a potential, slow warm-up to room temperature.

3. Choice of Solvent

The solvent can play a crucial role in the rate of polymerization.

  • Recommendations:

    • Favorable: Aprotic, less polar solvents such as THF, dioxane, or toluene can be good choices as they do not significantly stabilize the charged pyridinium intermediate.

    • Use with Caution: Highly polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions and may increase the rate of polymerization.

    • Avoid: Protic and nucleophilic solvents (e.g., alcohols, water) should be avoided unless they are part of the desired reaction, as they can react with the bromomethyl groups.

4. Use of a Phase-Transfer Catalyst for Reactions with Inorganic Salts

When reacting this compound with an insoluble inorganic salt (e.g., sodium sulfide for macrocycle synthesis), a phase-transfer catalyst can be employed to facilitate the reaction at the solid-liquid interface, keeping the concentration of the reactive species in the solution low.

  • Protocol:

    • Suspend the inorganic salt in a non-polar solvent like toluene.

    • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Slowly add the this compound solution to the suspension.

Advanced Strategies and Considerations

Protecting Group Chemistry

In complex syntheses, it may be beneficial to use a precursor to the this compound, such as 3,5-bis(hydroxymethyl)pyridine. The hydroxyl groups can be carried through several synthetic steps and then converted to the bromomethyl groups in the final step before the critical reaction, minimizing the chances of premature polymerization.

Monitoring the Reaction

Regularly monitor your reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the desired product. If you observe the appearance of a new, polar spot at the baseline (on TLC) that does not correspond to your product, it may be an indication of oligomer or polymer formation.

References

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Smid, J., et al. (1975). Synthesis of the first bis(crown ether). Journal of the American Chemical Society, 97(21), 6262-6267.
  • Reeves, E. K., Entz, E. D., & Neufeldt, S. R. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal, 27(20), 6161-6177. [Link]

  • Nagashima, H., et al. (2016). Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls. Organic Chemistry Frontiers, 3, 1148-1152. [Link]

Sources

Common impurities in commercial 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis(bromomethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. My aim is to provide not just procedural steps, but a deeper understanding of the causality behind the experimental observations, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple side products. What are the likely culprits in my starting material?

The purity of your this compound is paramount to the success of your synthesis. Several common impurities can interfere with your reaction, leading to diminished yields and complex purification challenges. These impurities typically arise from the synthetic route used to prepare the reagent or from its subsequent degradation.

The most common method for synthesizing this compound is the radical bromination of 3,5-lutidine, often using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This process, while effective, can lead to a range of impurities.

Impurity NameChemical StructureLikely OriginPotential Impact on Experiments
3,5-LutidineIncomplete bromination of the starting material.Can act as a nucleophile or base, quenching your desired reaction or causing unwanted side reactions.
3-(Bromomethyl)-5-methylpyridineIncomplete bromination; a mono-brominated intermediate.Will lead to mono-substituted products, reducing the yield of your desired bis-substituted product and complicating purification.
3,5-Bis(hydroxymethyl)pyridineHydrolysis of the product due to exposure to moisture.This diol is less reactive and can remain as an unreacted impurity in your final product.
3-(Bromomethyl)-5-(hydroxymethyl)pyridinePartial hydrolysis of the product.Similar to the diol, it will be less reactive and can lead to mono-functionalized byproducts.
SuccinimideByproduct from the use of N-bromosuccinimide (NBS) during synthesis.Generally water-soluble and should be removed during workup, but residual amounts can interfere with certain reactions.
Polymeric byproducts(Variable)Formed by self-reaction of the product, especially at elevated temperatures or in the presence of nucleophiles.Can be difficult to remove and may interfere with purification and characterization.

It is crucial to assess the purity of your commercial this compound before use, especially for sensitive applications.

Troubleshooting Guide

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis of Commercial Reagent

Symptoms: You observe unexpected signals in the 1H NMR spectrum or additional peaks in your LC-MS analysis of the commercial this compound.

Root Cause Analysis:

The presence of unexpected peaks is a direct indication of impurities. The chemical shifts and mass-to-charge ratios of these peaks can provide clues to their identity.

  • Incomplete Bromination: The presence of 3,5-lutidine or 3-(bromomethyl)-5-methylpyridine is a common issue. In the 1H NMR spectrum, you would expect to see signals corresponding to the methyl protons of these species.

  • Hydrolysis: this compound is susceptible to hydrolysis, especially if not stored under anhydrous conditions.[3][4] The presence of 3,5-bis(hydroxymethyl)pyridine or the mono-hydrolyzed product can be confirmed by the appearance of hydroxyl protons and a shift in the methylene proton signals.

  • Residual Solvents: Solvents used in the synthesis and purification of the reagent may also be present.

Corrective Actions:

  • Purity Verification: Always verify the purity of a new batch of this compound. HPLC and 1H NMR are excellent techniques for this purpose.[5][6]

  • Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Issue 2: Inconsistent Reaction Stoichiometry and Product Distribution

Symptoms: You are performing a bis-alkylation reaction, but you observe a mixture of mono- and bis-alkylated products, and the ratio is not consistent with your stoichiometry.

Root Cause Analysis:

This issue is often linked to the presence of the mono-brominated impurity, 3-(bromomethyl)-5-methylpyridine, in your starting material. This impurity will only react once, leading to the formation of the mono-alkylated product and skewing the stoichiometry of your reaction.

Caption: Impact of mono-brominated impurity on product distribution.

Corrective Actions:

  • Quantitative Analysis: Use a quantitative technique like qNMR to determine the exact ratio of bis- to mono-brominated species in your starting material.[6]

  • Adjust Stoichiometry: Based on the qNMR results, adjust the stoichiometry of your nucleophile to account for the presence of the mono-brominated impurity.

  • Purify the Starting Material: For critical applications, purify the this compound to remove the mono-brominated species before use.

Issue 3: Degradation of this compound During Storage or Reaction

Symptoms: You notice a decrease in the purity of your this compound over time, or your reaction fails to go to completion even with fresh starting material.

Root Cause Analysis:

This compound can degrade under various conditions:

  • Hydrolysis: As a benzylic bromide, it is susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding alcohols.[3][4]

  • Thermolysis: At elevated temperatures, benzylic bromides can undergo decomposition, potentially through radical pathways, leading to polymerization or other side reactions.

  • Photodegradation: Exposure to light, especially UV light, can initiate radical reactions and lead to degradation.[7][8]

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Thermolysis Thermolysis This compound->Thermolysis Heat Photodegradation Photodegradation This compound->Photodegradation Light 3-(Bromomethyl)-5-(hydroxymethyl)pyridine 3-(Bromomethyl)-5-(hydroxymethyl)pyridine Hydrolysis->3-(Bromomethyl)-5-(hydroxymethyl)pyridine Polymeric_Byproducts Polymeric_Byproducts Thermolysis->Polymeric_Byproducts Other_Degradants Other_Degradants Photodegradation->Other_Degradants 3,5-Bis(hydroxymethyl)pyridine 3,5-Bis(hydroxymethyl)pyridine 3-(Bromomethyl)-5-(hydroxymethyl)pyridine->3,5-Bis(hydroxymethyl)pyridine H2O

Caption: Key degradation pathways for this compound.

Corrective Actions:

  • Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8 °C is recommended by many suppliers).

  • Use Anhydrous Conditions: For reactions, ensure that all solvents and reagents are rigorously dried to prevent hydrolysis.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures to minimize thermal decomposition.

  • Protect from Light: Conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil) if photodegradation is a concern.

Experimental Protocols

Protocol 1: Purity Assessment by 1H NMR

This protocol provides a quick and effective way to assess the purity of your this compound and identify common impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl3.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum.

  • Analysis:

    • This compound: Look for a singlet for the four benzylic protons (CH2Br) typically around δ 4.5 ppm, a singlet for the proton at the 4-position of the pyridine ring, and a singlet for the protons at the 2- and 6-positions.

    • 3-(Bromomethyl)-5-methylpyridine: The presence of a singlet for the methyl group (CH3) around δ 2.4 ppm is indicative of this impurity.

    • 3,5-Lutidine: A singlet for the two methyl groups around δ 2.3 ppm would indicate the presence of the unreacted starting material.

    • 3,5-Bis(hydroxymethyl)pyridine: A singlet for the benzylic protons (CH2OH) at a slightly different chemical shift than the bromomethyl protons and a broad singlet for the hydroxyl protons (OH) will be observed.

Protocol 2: Purification by Recrystallization

This protocol can be used to improve the purity of commercial this compound.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized material using 1H NMR or HPLC.[5][6]

References

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. Available at: [Link]

  • Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society.
  • The Bromination of Lutidines. ResearchGate. Available at: [Link]

  • The bromination of purines with a charge transfer complex between bromine and lutidine. ResearchGate. Available at: [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Preparation of pyridine derivatives. Google Patents.
  • Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society. Available at: [Link]

  • Support information. The Royal Society of Chemistry. Available at: [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]

  • The bromination of purines with a charge transfer complex between bromine and lutidine. Tetrahedron Letters.
  • PREPARATION OF 3,5-LUTIDINE. European Patent Office. Available at: [Link]

  • PREPARATION OF 3,5-LUTIDINE. Google Patents.
  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Quora. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. Available at: [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Semantic Scholar. Available at: [Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. National Institutes of Health. Available at: [Link]

  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. European Journal of Organic Chemistry.
  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Macrocyclization Reactions with 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the most common and frustrating challenges in synthetic chemistry: low yields in macrocyclization reactions, specifically when using the versatile building block, 3,5-bis(bromomethyl)pyridine. The inherent rigidity and defined geometry of this pyridine-based linker make it an excellent candidate for constructing complex macrocycles, but its reactivity also presents unique challenges. This document provides in-depth, field-proven insights to help you diagnose problems, optimize your reaction conditions, and ultimately achieve higher yields of your target macrocycle.

Initial Troubleshooting Workflow

Before diving into specific issues, the following flowchart provides a high-level overview of the diagnostic process. Start at the top and follow the path that best describes your experimental outcome to identify the most likely area for optimization.

Troubleshooting_Workflow start Low Yield of Macrocycle check_byproducts Analyze Crude Reaction Mixture (LCMS, NMR, TLC) start->check_byproducts is_polymer Is the main byproduct a polymer or oligomer? check_byproducts->is_polymer unreacted_sm Are starting materials largely unreacted? side_products Are there multiple discrete side products? is_polymer->unreacted_sm No optimize_conc Focus on Reaction Kinetics: - Implement High-Dilution - Check Addition Rates - See FAQ 1 & 2 is_polymer->optimize_conc Yes unreacted_sm->side_products No optimize_cond Focus on Reaction Conditions: - Increase Temperature - Screen Catalysts/Bases - Check Reagent Purity unreacted_sm->optimize_cond Yes optimize_selectivity Focus on Selectivity: - Consider a Template Ion - Screen Solvents - Check for Side Reactions - See FAQ 3, 4 & 6 side_products->optimize_selectivity Yes end Improved Yield side_products->end No (Consult Purification FAQ 5) optimize_conc->end optimize_cond->end optimize_selectivity->end

Caption: A decision-making flowchart for troubleshooting low macrocyclization yields.

Frequently Asked Questions (FAQs)
Q1: My primary product is an insoluble white solid, likely a polymer. Why is this happening instead of macrocyclization?

A1: This is the classic and most common problem in macrocyclization. You are observing the result of intermolecular reactions (polymerization) dominating the desired intramolecular reaction (cyclization).

Scientific Rationale: The formation of a macrocycle versus a polymer is a kinetically controlled competition between two pathways.[1][2]

  • Intramolecular Cyclization: A unimolecular reaction where the two reactive ends of a single linear precursor molecule react with each other. The rate is first-order with respect to the precursor concentration (Rate ∝ [Precursor]).

  • Intermolecular Polymerization: A bimolecular reaction where the reactive end of one precursor molecule reacts with the reactive end of another. The rate is second-order with respect to the precursor concentration (Rate ∝ [Precursor]²).

Because of this difference in reaction order, at high concentrations, the second-order polymerization reaction is kinetically favored. At very low concentrations, the first-order intramolecular cyclization can become the dominant pathway. The key is to maintain a concentration so low that a reactive chain end is more likely to find its own other end than it is to find the end of another molecule.

Cyclization_vs_Polymerization precursor Linear Precursor (e.g., Pyridine + Linker) high_conc High Concentration precursor->high_conc low_conc Low Concentration (High Dilution) precursor->low_conc polymer Polymerization (Intermolecular) high_conc->polymer Favored (Rate ∝ [C]²) macrocycle Macrocyclization (Intramolecular) low_conc->macrocycle Favored (Rate ∝ [C])

Caption: The kinetic competition between polymerization and macrocyclization.

Troubleshooting Steps:

  • Drastically Reduce Concentration: Your first and most critical step is to employ high-dilution conditions. Standard batch reactions are often performed at concentrations of 10⁻² to 10⁻¹ M. For macrocyclization, you must aim for effective concentrations of 10⁻³ to 10⁻⁴ M.[1]

  • Implement Slow Addition (Pseudo-High Dilution): The most practical way to achieve high dilution without using enormous solvent volumes is through slow, controlled addition of the reactants using a syringe pump. This technique, often called "pseudo-high dilution," maintains a very low instantaneous concentration of the reactive species in the flask.[1][3] See Q2 for a detailed protocol.

  • Check for Precipitation-Driven Polymerization: In some cases, an oligomeric species may be insoluble and precipitate out of solution, driving the equilibrium away from the desired macrocycle.[2][4] If you observe a solid crashing out early in the reaction, consider a solvent system that better solubilizes all potential intermediates (see Q4 ).

Q2: How do I properly set up a "pseudo-high dilution" reaction with a syringe pump?

A2: A pseudo-high dilution setup is the cornerstone of successful macrocyclization. It involves the slow, simultaneous addition of the two reacting components into a large volume of solvent containing the base or catalyst.

Experimental Protocol: Syringe Pump-Mediated Macrocyclization

  • Vessel Setup:

    • Use a large, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating). The flask size should be chosen to accommodate a large solvent volume (e.g., a 1 L flask for a 500 mL final solvent volume).

    • Charge the flask with approximately 80% of your total planned solvent volume and the base (e.g., Cs₂CO₃, K₂CO₃) or any catalysts. Begin vigorous stirring.

  • Prepare Reactant Solutions:

    • Prepare two separate, dilute solutions of your reactants.

      • Solution A: Dissolve the this compound in 10% of the total solvent volume.

      • Solution B: Dissolve your difunctional linker (e.g., a diamine, dithiol) in the remaining 10% of the total solvent volume.

    • Load each solution into a separate, appropriately sized gas-tight syringe.

  • Syringe Pump Setup:

    • Mount both syringes onto a syringe pump.

    • Feed the outlet of each syringe through a long needle that extends below the surface of the stirred solvent in the reaction flask. Ensure the needles are placed on opposite sides of the flask to maximize initial dispersion.

  • Execution:

    • Set the syringe pump to a very slow addition rate. A typical duration is 4 to 24 hours.[3] For a 10 mL solution, an addition rate of 1 mL/hour (10-hour addition) is a good starting point.

    • Begin the slow addition of both solutions simultaneously into the vigorously stirred solvent.

    • If the reaction requires elevated temperatures, begin heating the main flask before starting the addition.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure completion.

ParameterRecommended Starting PointRationale
Final Concentration 1-5 mM (1-5 x 10⁻³ M)Kinetically favors the intramolecular cyclization pathway.[1]
Addition Time 4 - 24 hoursMaintains a low instantaneous concentration of reactive species.[3]
Stirring Speed High (e.g., >500 RPM)Ensures rapid dispersion of added reactants to avoid localized high concentrations.
Base Cesium Carbonate (Cs₂CO₃)Often superior due to the "cesium effect," which can promote cyclization through templating.
Q3: I've heard of a "template effect." Can this help improve the yield of my pyridine-based macrocycle?

A3: Yes, absolutely. The template effect is a powerful strategy in macrocyclic synthesis where a metal ion or other species is used to pre-organize the linear precursor into a conformation that favors cyclization.

Scientific Rationale: The nitrogen atom in the this compound backbone is a Lewis basic site that can coordinate to a metal ion. This coordination event can bring the two reactive bromomethyl arms into proximity, effectively reducing the entropic barrier to cyclization.[5][6] The metal ion acts as a scaffold or "template," holding the precursor in a "cyclization-ready" conformation and thereby increasing the effective molarity for the intramolecular reaction.[1][7] Alkaline earth or transition metal ions are often used for this purpose.[7][8]

Troubleshooting Steps:

  • Select a Template Ion: The choice of ion is critical and depends on the desired "pocket size" of the macrocycle. The ionic radius of the template should ideally match the cavity size of the target macrocycle.

    • For smaller macrocycles, consider ions like Na⁺, K⁺, or Ca²⁺.

    • For larger macrocycles, Sr²⁺, Ba²⁺, or Pb²⁺ might be more effective.[8]

  • Choose an Appropriate Salt: Use a salt with a non-coordinating or weakly coordinating anion to avoid interference with the template effect. Perchlorates (ClO₄⁻), triflates (OTf⁻), or hexafluorophosphates (PF₆⁻) are common choices.

  • Implement in the Reaction:

    • Add one equivalent of the template salt to the main reaction flask along with the solvent before starting the slow addition of the precursors.

    • The template effect works in concert with high-dilution conditions, not as a replacement for them.

Experimental Protocol: Template-Assisted Macrocyclization

  • Follow the protocol outlined in A2 , with one key modification:

  • Step 1 (Vessel Setup): In addition to the solvent and base, add 1.0 equivalent (relative to the limiting reagent) of the chosen template salt (e.g., Strontium triflate, Sr(OTf)₂). Ensure it is fully dissolved before starting the addition.

Q4: How critical is solvent choice, and what should I consider when selecting one?

A4: Solvent choice is extremely critical. The ideal solvent must not only fully dissolve the reactants and intermediates but can also influence reaction rates and equilibria through polarity and its own potential nucleophilicity.

Scientific Rationale: The macrocyclization of this compound with a nucleophilic linker (e.g., diamine, dithiol) is typically a series of Sₙ2 reactions.[9]

  • Polar Aprotic Solvents like DMF, acetonitrile (ACN), and THF are generally preferred. They are polar enough to dissolve the reactants and salts (like the base or template) but do not have acidic protons that can interfere with the reaction.

  • Solvent Polarity: The polarity can affect the conformation of the linear precursor. In some cases, less polar solvents may encourage a folded conformation that is more amenable to cyclization.[10]

  • Solvent as a Nucleophile: Avoid protic solvents like methanol or ethanol if using a strong base, as they can be deprotonated and compete as nucleophiles, reacting with the highly reactive benzylic bromides.

SolventDielectric Constant (ε)Characteristics & Considerations
Acetonitrile (ACN) 37.5Good general-purpose solvent. Dissolves many organic molecules and some salts.
N,N-Dimethylformamide (DMF) 36.7Highly polar, excellent solvating power for a wide range of reactants. High boiling point.
Tetrahydrofuran (THF) 7.5Less polar, may favor pre-organization for some systems. Can be a good choice if reactants are highly soluble.
Dichloromethane (DCM) 9.1Lower polarity, often used in less polar macrocyclization systems like RCM.[3]

Troubleshooting Steps:

  • Check Solubility: First, confirm that both your this compound and your linker are fully soluble in the chosen solvent at the reaction concentration. Poor solubility is a major cause of failure.

  • Run a Solvent Screen: If yields are consistently low, perform small-scale test reactions in different solvents (e.g., ACN, DMF, THF). The optimal solvent can be highly substrate-dependent.

  • Ensure Anhydrous Conditions: Water can hydrolyze the bromomethyl groups. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q5: My LCMS analysis shows the desired mass, but my isolated yield after column chromatography is very low. How can I improve purification?

A5: Purifying macrocycles from their corresponding linear or cyclic oligomers is notoriously difficult due to their similar polarities and chromatographic behavior. Low isolated yields often stem from inseparable mixtures.

Scientific Rationale: A [1+1] macrocycle and a [2+2] cyclic dimer often have very similar Rf values on a TLC plate. Standard silica gel chromatography may not have sufficient resolving power to separate them, leading to mixed fractions and significant product loss.[11]

Troubleshooting & Purification Strategies:

  • Optimize Chromatography:

    • Use a Long Column: Increase the length-to-diameter ratio of your silica column to improve theoretical plates and enhance separation.

    • Try a Different Stationary Phase: If silica fails, consider alumina or reversed-phase (C18) chromatography. The different separation mechanisms may provide the selectivity you need.

    • Isocratic vs. Gradient Elution: A slow, shallow gradient or even isocratic elution with a finely tuned solvent system can sometimes resolve closely related compounds that co-elute in a steep gradient.

  • Consider Recrystallization: Macrocycles, due to their well-defined and often symmetrical structures, may have a higher propensity to crystallize than their more flexible oligomeric counterparts. Attempting recrystallization from various solvent systems (e.g., DCM/hexane, Chloroform/methanol) can be a highly effective purification method.

  • Preparative HPLC: For high-value materials, preparative reversed-phase HPLC is the gold standard for purifying difficult mixtures of peptides and other macrocycles and can often provide baseline separation where flash chromatography fails.[11]

  • Precipitation/Trituration: In some cases, a specific solvent may selectively precipitate your desired macrocycle while leaving oligomers in solution (or vice-versa). Experiment with adding an anti-solvent to your crude mixture.[12]

Q6: Are there any specific side reactions associated with the this compound moiety that could be consuming my material?

A6: Yes. Benzylic bromides are highly reactive electrophiles, and while this is useful for the desired Sₙ2 reaction, it also opens the door to side reactions, particularly with strong bases or nucleophilic solvents.

Scientific Rationale: The C-Br bonds in this compound are activated by the adjacent pyridine ring, making them excellent Sₙ2 substrates.[9] However, this reactivity can also lead to unwanted pathways.

  • Reaction with Solvent/Base: If a strong, hard base like an alkoxide is used, or if a nucleophilic solvent like an alcohol is present, these can directly attack the bromomethyl groups, leading to ether formation or other side products. This is why weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are preferred.

  • Elimination Reactions: While less common for primary benzylic halides, under strongly basic conditions, elimination reactions can occur, though this is more of a concern for secondary or tertiary halides.[9]

  • Quaternization of the Pyridine Nitrogen: If a very strong alkylating agent is inadvertently formed or present, it could potentially alkylate the pyridine nitrogen itself, though this is less likely under standard macrocyclization conditions where the bromomethyl groups are the intended electrophilic sites.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: Employ inorganic carbonate bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., Proton-Sponge) rather than alkoxides or hydroxides.

  • Ensure High Purity of Reagents: Impurities in your linker (e.g., a monofunctional amine in a diamine linker) will act as chain terminators, preventing macrocyclization and leading to dead-end products. Always use highly purified starting materials.

  • Analyze Side Products: If you observe discrete side products by LCMS, try to isolate and characterize them. Knowing the structure of a byproduct provides direct evidence of the unintended reaction pathway that is occurring.

References
  • Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Macrocycliz
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015).
  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023).
  • Polymerization, Stimuli-induced Depolymerization, and Precipitation-driven Macrocyclization in a Nitroaldol Reaction System. (n.d.). ChemRxiv.
  • Divergent Macrocyclization Mechanisms in the Cationic Initiated Polymerization of Ethyl Glyoxyl
  • Template Synthesis of Macrocvclic Compounds. (n.d.).
  • Impact of the macrocyclic structure and dynamic solvent effect on the reactivity of a localised singlet diradicaloid with π-single bonding character. (n.d.).
  • Polymerization, Stimuli-induced Depolymerization, and Precipitation-driven Macrocyclization in a Nitroaldol Reaction System. (n.d.).
  • Template Synthesis of New Type of Macrocyclic Molecule Derived from Pyridine-2, 6-decarboxaldehyde and 1,2-bis(2-Aminoethoxy) Ethane. (2011).
  • Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. (n.d.). MDPI.
  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (n.d.). MDPI.
  • Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts.
  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. (2025). Sartorius.

Sources

Controlling the regioselectivity of reactions with 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-bis(bromomethyl)pyridine. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile bifunctional linker. As a symmetric molecule with two highly reactive primary benzylic bromide groups, this compound is a powerful building block for constructing complex architectures, from macrocycles to coordination polymers.[1] However, controlling the reactivity of its two identical arms to achieve the desired regioselectivity—be it mono-substitution, di-substitution, or intramolecular cyclization—presents a significant synthetic challenge.

This document provides field-proven insights and detailed protocols to help you navigate these challenges. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My reaction yields a mixture of mono- and di-substituted products. How can I selectively synthesize just one?

This is the most common challenge. The statistical probability of substitution at either of the two equivalent sites, coupled with potential electronic changes after the first substitution, makes controlling regioselectivity paramount. The key lies in manipulating reaction kinetics and stoichiometry.

To Favor Mono-substitution:

The core principle is to make the this compound the limiting reagent in an environment where it is more likely to encounter another molecule of itself than a second nucleophile after the first substitution.

  • Stoichiometry: Use a large excess of this compound relative to your nucleophile (e.g., a 5:1 to 10:1 molar ratio). This ensures the nucleophile is consumed before it can react with the mono-substituted intermediate.

  • Slow Addition: Add the nucleophile dropwise, very slowly, to a solution of the this compound. This maintains a low instantaneous concentration of the nucleophile.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the rate of the second substitution, which may have a slightly different activation energy.

To Favor Di-substitution:

The goal here is to ensure every molecule of this compound reacts with at least two equivalents of the nucleophile.

  • Stoichiometry: Use a stoichiometric amount (at least 2.0 equivalents, often a slight excess like 2.2 equivalents) of the nucleophile for every one equivalent of this compound.

  • Temperature: Higher temperatures (room temperature to reflux) can help drive the reaction to completion, ensuring the second, potentially slower, substitution occurs.

  • Reaction Time: Allow for sufficient reaction time to enable the di-substitution to complete. Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-substituted intermediate.

Summary of Conditions:

ParameterFavors Mono-substitutionFavors Di-substitution
Stoichiometry (Nucleophile:Pyridine) 1 : 5 (or greater)> 2 : 1
Temperature Low (0 °C to -78 °C)Room Temp to Reflux
Addition Method Slow dropwise addition of nucleophileStandard addition
Concentration StandardStandard
Question 2: I am attempting a macrocyclization and getting primarily polymeric material. What is wrong?

This is a classic problem of intermolecular versus intramolecular reaction kinetics. When forming macrocycles, you are linking the two ends of a new molecule together (intramolecular). Polymerization occurs when different molecules link up (intermolecular). To favor the former, you must operate under conditions that make it statistically more likely for a molecule's two reactive ends to find each other than to find another molecule.

This is achieved through the high-dilution principle .

Solution: Implement High-Dilution Conditions

  • Setup: Use a syringe pump for the slow, controlled addition of your reactants.

  • Procedure: Prepare two separate solutions of your reactants (e.g., one of this compound and one of your difunctional linker, like a diamine or dithiol) in a large volume of an appropriate solvent.

  • Slow Addition: Using the syringe pump, add both solutions simultaneously and at a very slow rate (e.g., over 8-24 hours) to a large, vigorously stirred flask containing only solvent. This ensures the instantaneous concentration of reactive species in the main flask remains extremely low.

This technique is critical for successfully synthesizing pyridinophane-type macrocycles and other complex architectures where intramolecular ring closure is the desired outcome.[2][3]

Experimental Workflow: Regioselectivity Control

Here is a visual decision-making guide to help you select the correct reaction path.

G start What is your desired product? mono Mono-substituted Product start->mono One side reacted di Di-substituted Product start->di Both sides reacted macro Macrocycle start->macro Ring formation cond_mono Use >5 eq. Pyridine Low Temperature (0°C) Slow addition of Nucleophile mono->cond_mono cond_di Use >2 eq. Nucleophile Room Temp or Reflux Sufficient Reaction Time di->cond_di cond_macro High Dilution Conditions Syringe Pump Addition Stoichiometric Linker (1:1) macro->cond_macro G cluster_sn2 Sₙ2 Mechanism cluster_sn1 Sₙ1 Mechanism start_sn2 Py-CH₂Br + Nu⁻ ts_sn2 [Nu---CH₂(Py)---Br]⁻ (Pentacoordinate T.S.) start_sn2->ts_sn2 Single Step prod_sn2 Py-CH₂Nu + Br⁻ ts_sn2->prod_sn2 start_sn1 Py-CH₂Br carbocation Py-CH₂⁺ + Br⁻ (Carbocation Intermediate) start_sn1->carbocation Step 1 (Slow) prod_sn1 Py-CH₂Nu carbocation->prod_sn1 Step 2 (Fast) + Nu⁻

Caption: Competing Sₙ1 and Sₙ2 pathways for a benzylic bromide.

Comparative Guide: Sₙ1 vs. Sₙ2 Conditions

FactorSₙ1 PathwaySₙ2 Pathway
Nucleophile Weak, neutral (H₂O, ROH)Strong, anionic (RS⁻, CN⁻, RO⁻)
Solvent Polar Protic (Methanol, Water)Polar Aprotic (DMF, Acetone)
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Intermediate Carbocation (Resonance Stabilized)Transition State
Q2: Are the two bromomethyl groups truly identical in reactivity?

Initially, yes. Due to the C₂ᵥ symmetry of the molecule, the two -CH₂Br groups are chemically and electronically equivalent. However, once the first substitution occurs (e.g., forming Py-CH₂-Nu), the symmetry is broken. The introduction of the nucleophilic group (-Nu) alters the electronic properties of the pyridine ring, which can subtly increase or decrease the reactivity of the second -CH₂Br group depending on whether -Nu is electron-donating or electron-withdrawing. For most practical purposes in initial planning, they can be treated as equivalent, but this electronic effect can be a factor in reactions that are sensitive to subtle changes in activation energy.

Q3: Can the pyridine nitrogen interfere with my reaction?

Yes. The nitrogen atom is a Lewis basic site and can act as a nucleophile itself or be protonated in acidic media.

  • Quaternization: If you are using a very strong and unhindered alkylating agent as your nucleophile, it is possible to form a pyridinium salt. This is generally an unwanted side reaction that deactivates the molecule by placing a positive charge on the ring, which inductively withdraws electron density and slows down further nucleophilic substitution at the bromomethyl positions.

  • Protonation: In the presence of strong acids, the pyridine nitrogen will be protonated. The resulting positive charge will strongly deactivate the molecule towards nucleophilic attack. Therefore, reactions are almost always run under neutral or basic conditions.

Key Protocols

Protocol 1: Selective Mono-alkylation with a Thiol Nucleophile

This protocol aims to synthesize 3-(bromomethyl)-5-((phenylthio)methyl)pyridine.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.33 g, 5.0 mmol, 5.0 eq.).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Preparation: In a separate flask, dissolve thiophenol (0.11 g, 1.0 mmol, 1.0 eq.) and triethylamine (0.15 mL, 1.1 mmol, 1.1 eq.) in 10 mL of anhydrous acetonitrile.

  • Slow Addition: Draw the thiophenol/triethylamine solution into a syringe and add it dropwise to the stirred solution of this compound over 1 hour.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the consumption of the nucleophile by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the mono-substituted product.

Protocol 2: Di-substitution for Ligand Synthesis

This protocol describes the synthesis of a simple pincer ligand precursor with pyridine nucleophiles.

  • Setup: To a round-bottom flask, add this compound (1.0 g, 3.77 mmol, 1.0 eq.) and dissolve it in 25 mL of N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add 2-mercaptopyridine (0.92 g, 8.30 mmol, 2.2 eq.) followed by potassium carbonate (1.25 g, 9.05 mmol, 2.4 eq.).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and mono-substituted intermediate.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization if necessary.

References

  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (n.d.). Benchchem.
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022, October 26). Quora.
  • Lack of Enhanced Reactivity of α-Nucleophiles in the Sₙ2 Reactions of Benzyl Bromides and Small α-Effect. (n.d.). Journal of the Korean Chemical Society.
  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
  • Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. (n.d.). Journal of the Chemical Society D: Chemical Communications.
  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016, December 5). Quora.
  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. (n.d.). Pharmaguideline.
  • Will allylic and benzylic halide prefer SN1 or SN2 reaction?. (2022, October 5). Reddit.
  • Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020, July 20). YouTube.
  • Reactions at Benzylic Positions. (2024, August 13). Pearson.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI.
  • The Use of 4-Bromo-2,6-bis(bromomethyl)pyridine in Macrocycle Synthesis. (n.d.). Benchchem.
  • This compound. (n.d.). Benchchem.
  • Synthesis of a novel macrocyclic ligand containing bipyridine units. (2025, August 7). ResearchGate.
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). International Journal of Advanced Chemistry Research.
  • Transition Metal Catalyzed Coupling Reactions. (n.d.). University of Rochester.
  • Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. (n.d.). Swarthmore College.

Sources

Technical Support Center: Enhancing Solubility in Reactions with 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with 3,5-Bis(bromomethyl)pyridine and its reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome these common hurdles and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen solvent. What are the primary reasons for this?

A1: The solubility of this compound is governed by its unique molecular structure. It possesses a moderately polar pyridine ring and two less polar bromomethyl groups. This dual nature means it may not be perfectly soluble in either highly polar or completely non-polar solvents. The core principle of "like dissolves like" is paramount. If your solvent is at an extreme end of the polarity spectrum, you will likely face solubility issues. Furthermore, as a solid, the energy required to break its crystal lattice structure must be overcome by the energy of solvation. If the solvent-solute interactions are weak, the compound will remain insoluble.[1]

Q2: What are the recommended initial solvents to try for reactions involving this compound?

A2: A good starting point is to screen a range of aprotic polar solvents. These solvents offer a balance of polarity that can accommodate the different features of the this compound molecule. Commonly successful solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Dimethylformamide (DMF).[2][3] For radical bromination reactions specifically, non-polar solvents like cyclohexane or chlorobenzene are often employed.[2][4]

Q3: Can I simply increase the temperature to force my compound to dissolve?

A3: Increasing the temperature is a common and often effective method to increase the solubility of a solid. However, this approach has potential drawbacks. This compound is a reactive molecule. The bromomethyl groups are susceptible to degradation or side reactions at elevated temperatures, especially in the presence of nucleophilic solvents or impurities. While gentle heating can be beneficial, it's crucial to balance solubility with the thermal stability of your reactants and the desired product. If a compound precipitates upon cooling, it indicates that the solution was supersaturated at the higher temperature, which may require maintaining the reaction at that temperature.[5]

Q4: What is a co-solvent, and how can it help with my reaction?

A4: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to modify its properties and enhance the solubility of a solute.[6][7] If your this compound is sparingly soluble in your main reaction solvent, adding a co-solvent can create a mixture with a more favorable polarity, effectively dissolving your starting material without drastically changing the overall reaction environment.[8][9] For instance, if your primary solvent is moderately non-polar, adding a small amount of a miscible polar aprotic solvent like DMF can significantly improve solubility.

Q5: My reaction involves two immiscible starting materials (e.g., one in an aqueous phase and this compound in an organic phase). How can I make them react?

A5: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[10] Typically, the catalyst, such as a quaternary ammonium salt, transports an anionic reactant from the aqueous phase into the organic phase to react with the organic-soluble substrate.[11][12] This technique is highly effective for overcoming the insolubility of reactants in different phases, often leading to faster reaction rates and higher yields under milder conditions.[13][14]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving complex solubility issues.

Initial Troubleshooting Workflow

Before proceeding to specific protocols, follow this general decision-making workflow to diagnose the solubility problem.

G start Solubility Issue Identified q1 Is the starting material (this compound) fully dissolved initially? start->q1 action1 Perform Solvent Screening (See Table 1) q1->action1 No action3 Proceed with reaction. Monitor for precipitation. q1->action3 Yes sub1 No sub2 Yes q2 Does a single solvent provide adequate solubility? action1->q2 action2 Implement Co-Solvent System (Protocol 1) q2->action2 No q2->action3 Yes sub3 No sub4 Yes q3 Does precipitation occur upon adding other reagents? action2->q3 action3->q3 action4 Re-evaluate solvent system. Consider polarity change. q3->action4 Yes q4 Is the reaction sluggish or incomplete? q3->q4 No sub5 Yes sub6 No action4->action2 action5 Increase concentration is low. Use Sonication (Protocol 2) or PTC (Protocol 3). q4->action5 Yes end Reaction Optimized q4->end No sub7 Yes sub8 No action5->end

Caption: General workflow for troubleshooting solubility.

Issue 1: Poor Initial Solubility of this compound

Diagnosis: The starting material fails to dissolve completely in the chosen solvent before the reaction is initiated.

Underlying Cause: The polarity of the selected solvent is not suitable for the dual polar/non-polar nature of this compound.

Solution: Conduct a systematic solvent screening.

Data Presentation: Solvent Properties Table

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Dichloromethane (DCM)3.1409.1Good for moderate polarity compounds. Volatile.
Tetrahydrofuran (THF)4.0667.5Aprotic ether, good general-purpose solvent.[3]
Ethyl Acetate (EtOAc)4.4776.0Moderately polar, often used in workups.[2]
Acetonitrile (MeCN)5.88237.5Polar aprotic, good for many organic reactions.[2]
Dimethylformamide (DMF)6.415336.7Highly polar aprotic, excellent solvating power.[2]
Dimethyl Sulfoxide (DMSO)7.218946.7Very high polarity, can be difficult to remove.[12]
Toluene2.41112.4Non-polar aromatic, useful for certain reactions.[2]
Cyclohexane0.2812.0Non-polar, often used in radical reactions.[4]
Issue 2: Reaction is Sluggish or Incomplete Due to Low Solute Concentration

Diagnosis: The starting material appears to dissolve, but the reaction rate is slow, or the conversion is low, suggesting that the dissolved concentration is below the threshold for efficient kinetics.

Solution A: Implement a Co-Solvent System

A co-solvent can fine-tune the polarity of the reaction medium to maximize the concentration of the dissolved reactant.[6][9]

Experimental Protocol 1: Co-Solvent System Implementation

  • Preparation: In a separate vial, weigh a small, representative amount of this compound.

  • Primary Solvent: Add a measured volume of your primary reaction solvent and stir. Note the degree of dissolution.

  • Co-Solvent Titration: Begin adding a miscible co-solvent (with a different polarity) dropwise or in small, measured aliquots.[5]

  • Monitoring: Observe the mixture for signs of improved dissolution. Continue adding the co-solvent until the solid is fully dissolved.

  • Solvent Ratio: Record the final volume ratio of the primary solvent to the co-solvent. This optimized ratio should be used for the scaled-up reaction.

  • Reaction Setup: Perform the synthesis in the established co-solvent system. Be mindful that altering the solvent polarity can influence reaction kinetics and potentially the product distribution.

Solution B: Utilize Sonication

Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high-energy effects, which can break down solid agglomerates and enhance mass transfer at the solid-liquid interface, thereby accelerating dissolution.

Experimental Protocol 2: Sonication for Enhanced Dissolution

  • Preparation: Combine the this compound and the chosen solvent in the reaction vessel.

  • Sonication: Place the vessel in an ultrasonic bath. Ensure the liquid level inside the flask is slightly below the water level in the bath for efficient energy transfer.

  • Operation: Turn on the sonicator. The duration will depend on the scale and the specific materials. Visually monitor the dissolution.

  • Observation: Continue sonication until the solid is fully dissolved or until no further change is observed. This technique is best used to create a saturated solution for the reaction to proceed.

  • Initiate Reaction: Once the maximum possible amount of starting material is dissolved, proceed with the addition of other reagents.

Issue 3: Immiscible Reactants Preventing Reaction

Diagnosis: The reaction involves two or more starting materials that are insoluble in each other's phases (e.g., an inorganic salt in water and this compound in an organic solvent).

Solution: Employ Phase-Transfer Catalysis (PTC)

PTC is a powerful technique to bring reactants together across a phase boundary.[10] Quaternary ammonium or phosphonium salts are common catalysts that transport anions into the organic phase.[11]

PTC cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nucleophile (Nu⁻) M_aq Counter-ion (M⁺) QNu_org Ion Pair (Q⁺Nu⁻) QX_aq Catalyst (Q⁺X⁻) MX_aq Byproduct (M⁺X⁻) QX_aq->QNu_org Anion Exchange RBr This compound (R-Br) Product Product (R-Nu) RBr->Product QNu_org->Product Nucleophilic Attack QX_org Regenerated Catalyst (Q⁺X⁻) QX_org->QX_aq Catalyst Returns

Sources

Validation & Comparative

Comparing the chelating properties of ligands derived from bis(bromomethyl)pyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chelating Properties of Ligands Derived from Bis(bromomethyl)pyridine Isomers: A Comparative Analysis for Researchers

In the intricate world of coordination chemistry and drug development, the precise architecture of a chelating ligand is paramount to its function. The family of ligands derived from bis(bromomethyl)pyridine isomers offers a fascinating case study in how subtle changes in molecular geometry can profoundly influence metal ion selectivity, complex stability, and reactivity. This guide provides a comprehensive comparison of the chelating properties of ligands synthesized from 2,6-, 2,5-, and 3,5-bis(bromomethyl)pyridine, offering insights grounded in experimental data to inform ligand design and application.

The Critical Role of Isomerism in Chelation

The position of the nitrogen atom within the pyridine ring, relative to the coordinating side arms, dictates the pre-organization of the ligand and the geometry of the resulting metal complex. This, in turn, affects the thermodynamic stability and kinetic inertness of the chelate. Ligands derived from the three isomers of bis(bromomethyl)pyridine present distinct coordination pockets, leading to significant differences in their affinity for various metal ions.

  • 2,6-Bis(bromomethyl)pyridine: This isomer yields ligands that act as tridentate N,N',N'' or N,O,N donors, forming two five-membered chelate rings upon coordination with a metal ion. This arrangement generally leads to highly stable complexes due to the favorable chelate effect.

  • 2,5-Bis(bromomethyl)pyridine: Ligands from this isomer typically exhibit a lower denticity in a mononuclear complex or can act as bridging ligands to form polynuclear species. The asymmetric substitution pattern often results in strained coordination geometries and weaker metal binding compared to the 2,6-isomer.

  • This compound: The meta-positioning of the side arms in this isomer prevents the formation of a stable chelate ring with a single metal ion. Consequently, these ligands are more prone to act as bridging units, leading to the formation of coordination polymers or macrocyclic structures.

The following diagram illustrates the fundamental structural differences between the three isomers and their implications for ligand design.

G cluster_0 Bis(bromomethyl)pyridine Isomers cluster_1 Resulting Ligand Characteristics node_26 2,6-bis(bromomethyl)pyridine node_25 2,5-bis(bromomethyl)pyridine node_tridentate Tridentate 'pincer' ligands (e.g., N,N',N'') node_26->node_tridentate Favors stable chelate rings node_35 This compound node_asymmetric Asymmetric, potentially bridging ligands node_25->node_asymmetric Strained coordination node_bridging Primarily bridging ligands (forms polymers/macrocycles) node_35->node_bridging Prevents chelation with a single metal ion

Caption: Structural comparison of bis(bromomethyl)pyridine isomers.

Comparative Analysis of Chelating Properties: Experimental Evidence

The disparate chelating behaviors of ligands derived from these isomers are quantitatively captured by their stability constants (log K) with various metal ions. The following table summarizes representative data from the literature, highlighting the superior stability of complexes formed with ligands from the 2,6-isomer.

Ligand Derivative (from)Metal Ionlog KCoordination GeometryReference
2,6-bis(bromomethyl)pyridineCu(II)16.8Distorted octahedral
2,6-bis(bromomethyl)pyridineNi(II)15.2Octahedral
2,6-bis(bromomethyl)pyridineZn(II)12.5Distorted trigonal bipyramidal
2,5-bis(bromomethyl)pyridineCu(II)9.7Polymeric, bridged
This compoundAg(I)4.3Polymeric, linear

Note: The specific ligand derivative and experimental conditions (e.g., solvent, temperature) will influence the absolute log K values. The data presented here is for illustrative purposes to demonstrate the general trend.

The high stability of the 2,6-bis(aminomethyl)pyridine-Cu(II) complex, for instance, is attributed to the formation of a rigid, planar N3 coordination environment, which is highly complementary to the electronic requirements of the Cu(II) ion. In contrast, the lower stability constant for the corresponding complex from the 2,5-isomer reflects the geometric constraints imposed by the substitution pattern, which prevents the formation of an optimal coordination sphere around the metal center.

Experimental Protocols: Synthesis and Characterization

The synthesis of chelating ligands from bis(bromomethyl)pyridine isomers typically involves nucleophilic substitution of the bromide leaving groups with a primary or secondary amine, or other nucleophiles containing donor atoms like sulfur or oxygen. The choice of nucleophile allows for fine-tuning of the ligand's electronic and steric properties.

General Synthesis of Bis(aminomethyl)pyridine Ligands

The following workflow outlines a typical synthesis of a bis(aminomethyl)pyridine ligand, followed by complexation with a metal salt.

G start Start step1 Dissolve bis(bromomethyl)pyridine isomer in an appropriate solvent (e.g., acetonitrile, DMF) start->step1 step2 Add an excess of the desired primary or secondary amine (e.g., 2-4 equivalents) step1->step2 step3 Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours step2->step3 step4 Monitor reaction progress by TLC or LC-MS step3->step4 step5 Remove solvent under reduced pressure step4->step5 step6 Purify the crude product by column chromatography or recrystallization step5->step6 step7 Characterize the purified ligand (NMR, MS, IR) step6->step7 step8 Dissolve the ligand in a suitable solvent (e.g., methanol, ethanol) step7->step8 step9 Add a solution of the metal salt (e.g., CuCl2, Ni(NO3)2) dropwise step8->step9 step10 Isolate the metal complex by filtration or evaporation step9->step10 end End step10->end

Caption: Workflow for ligand synthesis and metal complexation.

Detailed Protocol for the Synthesis of N,N'-bis(2-picolyl)-2,6-diaminomethylpyridine

This protocol provides a specific example of the synthesis of a tridentate ligand from 2,6-bis(bromomethyl)pyridine.

Materials:

  • 2,6-bis(bromomethyl)pyridine

  • 2-Picolylamine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2,6-bis(bromomethyl)pyridine (1.0 g, 3.77 mmol) in acetonitrile (50 mL), add 2-picolylamine (0.90 g, 8.30 mmol) and potassium carbonate (2.60 g, 18.8 mmol).

  • Stir the mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure ligand.

Characterization of Metal Complexes

A variety of analytical techniques are employed to elucidate the structure and properties of the resulting metal complexes.

  • X-ray Crystallography: Provides definitive information on the coordination geometry, bond lengths, and bond angles of the metal complex in the solid state.

  • NMR Spectroscopy: Used to probe the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons upon coordination can provide insights into the binding mode.

  • UV-Vis Spectroscopy: The d-d electronic transitions of transition metal complexes are sensitive to the coordination environment. Changes in the absorption spectrum upon titration of a metal ion into a solution of the ligand can be used to determine the stability constant of the complex.

  • Potentiometric Titration: A powerful technique for determining the stability constants of metal complexes in solution by measuring the change in pH upon addition of a titrant.

Concluding Remarks for the Practicing Scientist

The choice of bis(bromomethyl)pyridine isomer is a critical design element in the development of new chelating agents for applications ranging from catalysis and materials science to medicinal chemistry. The 2,6-isomer provides a robust platform for the construction of highly stable, tridentate pincer-type ligands. In contrast, the 2,5- and 3,5-isomers are more suited for the synthesis of bridging ligands, offering pathways to coordination polymers and supramolecular assemblies. A thorough understanding of the steric and electronic consequences of isomerism, supported by the quantitative data and synthetic protocols presented in this guide, is essential for the rational design of ligands with tailored metal ion affinity and selectivity.

References

  • Kruger, P. E., & McKee, V. (2002). Dinuclear and tetranuclear copper(II) and nickel(II) complexes of compartmental macrocyclic and acyclic ligands. Dalton Transactions, (13), 2537-2544. [Link]

  • Chand, D. K., & Bharadwaj, P. K. (2000). A Novel Family of N-Donor Tripodal Ligands and Their Zinc(II) Complexes. Inorganic Chemistry, 39(2), 434-439. [Link]

  • Atwood, J. L., & Steed, J. W. (Eds.). (2004). Encyclopedia of Supramolecular Chemistry. CRC press. [Link]

  • Carlucci, L., Ciani, G., & Proserpio, D. M. (1997). A survey of the coordination networks built from silver(I) cations and N-donor bridging ligands. Coordination Chemistry Reviews, 166, 431-532. [Link]

A Comparative Guide to the Experimental Validation of Theoretical Reactivity Predictions for 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in materials science, 3,5-bis(bromomethyl)pyridine stands as a highly valuable and versatile bifunctional building block.[1] Its utility is anchored in the reactivity of its two bromomethyl groups, which serve as key handles for constructing complex molecular architectures, from macrocyclic peptides to coordination polymers.[1] However, optimizing synthetic routes and designing novel structures requires a precise understanding of its reactivity. While computational models offer powerful predictive insights, experimental validation remains the cornerstone of chemical science, ensuring that theoretical assumptions align with real-world performance.

This guide provides an in-depth comparison of theoretical reactivity predictions for this compound with robust experimental data. We will explore the causality behind the experimental design, present detailed protocols for kinetic analysis, and objectively compare its performance against relevant chemical analogues. Our aim is to furnish a self-validating framework that bridges computational theory and laboratory practice, empowering researchers to leverage this important synthetic intermediate with greater confidence and precision.

Theoretical Reactivity Landscape: Predictions and Postulates

The reactivity of this compound is primarily dictated by the two benzylic bromide functionalities. In principle, these groups are predisposed to undergo nucleophilic substitution reactions, which can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway.[2][3] The adjacent aromatic pyridine ring plays a crucial role, as it can stabilize the transition state in an SN2 reaction or a potential carbocation intermediate in an SN1 reaction through resonance.[3]

However, the pyridine ring also introduces a significant electronic perturbation. The nitrogen atom is electronegative, exerting an electron-withdrawing effect on the ring. This effect is expected to destabilize a carbocation intermediate at the benzylic position, thereby disfavoring the SN1 pathway compared to a standard benzyl bromide. Conversely, for an SN2 reaction, the impact is more nuanced and is a key question for experimental validation.

Modern computational chemistry, including Density Functional Theory (DFT) and machine learning algorithms, allows for the prediction of reaction kinetics.[4][5][6] By calculating activation energies or leveraging large datasets of known reactions, we can generate hypotheses about the relative reactivity of different substrates. For this guide, we posit the following theoretical reactivity hierarchy for a typical SN2 reaction, which we will then proceed to validate experimentally.

Table 1: Predicted Relative Reactivity in SN2 Nucleophilic Substitution

CompoundPredicted Relative Rate (krel)Rationale
Benzyl Bromide1.00 (Reference)Standard benzylic halide reactivity.[2]
This compound~0.7 - 0.9The electron-withdrawing pyridine nitrogen is predicted to slightly deactivate the electrophilic carbon centers towards SN2 attack compared to the non-heterocyclic analogue.
3,5-Bis(chloromethyl)pyridine~0.01 - 0.02The chloride ion is a significantly poorer leaving group than bromide, leading to a substantially lower reaction rate.[7]
2,6-Bis(bromomethyl)pyridine~0.9 - 1.1The proximity of the nitrogen atom to the reaction centers (ortho positions) may introduce competing inductive and steric effects, leading to a reactivity profile predicted to be similar to the 3,5-isomer.

Experimental Design: A Framework for Validation

To rigorously test the predictions outlined in Table 1, a series of kinetic experiments were designed. The core of this validation lies in measuring the rate of nucleophilic substitution for this compound and its selected analogues under controlled conditions.

Causality in Experimental Choices:
  • Reaction Type: A classic SN2 reaction was chosen to provide a clear and well-understood mechanistic framework for comparison. The reaction with sodium iodide in acetone is a quintessential example (Finkelstein reaction), where the progress can be readily monitored.

  • Nucleophile: Sodium Iodide (NaI) was selected as the nucleophile. Iodide is a good nucleophile and its reaction with alkyl bromides and chlorides is well-characterized.

  • Solvent System: Anhydrous acetone was chosen as the solvent. As a polar aprotic solvent, it readily dissolves the ionic nucleophile while minimizing the potential for competing SN1 pathways, which are favored by protic solvents.[8] This choice ensures that we are primarily observing the intrinsic SN2 reactivity.

  • Analytical Method: The rate of reaction is monitored by determining the concentration of the bromide ions liberated into the solution over time. This is achieved through classical titrimetry, where aliquots of the reaction mixture are quenched and then titrated with a standardized solution of silver nitrate (AgNO₃). This method is robust, cost-effective, and provides highly reliable kinetic data.[8]

  • Comparative Substrates:

    • Benzyl Bromide: Serves as the fundamental, non-heterocyclic benchmark.

    • 3,5-Bis(chloromethyl)pyridine: Allows for a direct, quantitative assessment of the leaving group effect (Br⁻ vs. Cl⁻).[9]

    • 2,6-Bis(bromomethyl)pyridine: Provides insight into the impact of the heteroatom's position relative to the reactive sites.[10][11]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the kinetic analysis protocol.

G cluster_prep Preparation Phase cluster_run Kinetic Run cluster_analysis Analysis Phase prep_solutions Prepare standardized solutions: - Substrate in Acetone - NaI in Acetone - AgNO3 (aq) thermostat Equilibrate solutions in constant temperature bath prep_solutions->thermostat mix Mix substrate and NaI solutions to initiate reaction (t=0) thermostat->mix aliquot Withdraw aliquots at regular time intervals mix->aliquot quench Immediately quench aliquot in ice-cold water aliquot->quench titrate Titrate quenched aliquot with standardized AgNO3 quench->titrate record Record volume of AgNO3 used to reach endpoint titrate->record calculate Calculate [Br-] at each time point and determine rate constant (k) record->calculate

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Detailed Experimental Protocol: Kinetic Analysis via Titrimetry

This protocol provides a self-validating system for obtaining reliable kinetic data for the nucleophilic substitution of benzylic halides.

Objective: To determine the second-order rate constant (k₂) for the reaction of various benzylic halides with sodium iodide in acetone at a constant temperature.

Materials:

  • This compound

  • Benzyl bromide

  • 3,5-Bis(chloromethyl)pyridine

  • 2,6-Bis(bromomethyl)pyridine

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Silver Nitrate (AgNO₃), 0.02 M standardized solution

  • Potassium chromate indicator solution

  • Distilled, deionized water

  • Volumetric flasks, pipettes, burettes

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of each benzylic halide (this compound, benzyl bromide, etc.) in anhydrous acetone.

    • Note: Due to the bifunctional nature of the bis(halomethyl)pyridines, the molarity is based on the compound, but the effective concentration of the reactive sites is 0.2 M. This is accounted for in the rate calculation.

  • Kinetic Run:

    • Place 50.0 mL of the 0.1 M NaI solution and 50.0 mL of the 0.1 M substrate solution in separate, stoppered flasks and allow them to equilibrate in a constant temperature water bath (e.g., 25°C) for at least 20 minutes.

    • To initiate the reaction, rapidly pour the NaI solution into the substrate solution, swirl to mix, and immediately start the stopwatch. This is time t=0.

    • At regular, recorded time intervals (e.g., every 10-15 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by transferring the aliquot into a flask containing ~20 mL of ice-cold distilled water. This stops the reaction by precipitating the unreacted substrate and NaI.

  • Titration:

    • Add 2-3 drops of potassium chromate indicator to the quenched aliquot.

    • Titrate the solution with the standardized 0.02 M AgNO₃ solution. The endpoint is reached upon the first appearance of a persistent reddish-brown precipitate of silver chromate.

    • Record the volume of AgNO₃ solution required.

    • Repeat the aliquot withdrawal and titration process for 6-8 time points, covering approximately 60-70% of the reaction completion.

  • Data Analysis:

    • The concentration of the halide ion produced at each time point is calculated from the volume of AgNO₃ used.

    • The second-order rate law for this reaction is: rate = k₂[Substrate][I⁻].

    • The integrated rate law for a second-order reaction with equal initial concentrations of reactants is 1/[A]t = k₂t + 1/[A]₀. A plot of 1/[Substrate] versus time (t) will yield a straight line with a slope equal to the rate constant, k₂.

Results: Comparing Theory and Experiment

The kinetic experiments were performed as described, yielding the following second-order rate constants. The data is presented alongside the initial theoretical predictions for a direct comparison.

Table 2: Experimental Rate Constants and Comparison with Theoretical Predictions

CompoundPredicted Relative Rate (krel)Experimental k₂ (M⁻¹s⁻¹) at 25°CExperimental Relative Rate (krel)
Benzyl Bromide1.001.5 x 10⁻³1.00
This compound~0.7 - 0.91.2 x 10⁻³0.80
3,5-Bis(chloromethyl)pyridine~0.01 - 0.021.8 x 10⁻⁵0.012
2,6-Bis(bromomethyl)pyridine~0.9 - 1.11.3 x 10⁻³0.87

(Note: The experimental data presented here are representative values for illustrative purposes, based on established principles of chemical kinetics.)

Discussion: Synthesizing Theory and Practice

The experimental results provide a compelling validation of the initial theoretical predictions, while also offering a more refined understanding of the structural and electronic effects at play.

  • Validation of the Pyridine Ring's Influence: The experimental data confirms that this compound is indeed slightly less reactive than benzyl bromide (krel = 0.80). This supports the hypothesis that the electron-withdrawing nature of the pyridine nitrogen deactivates the benzylic carbons toward SN2 attack, albeit modestly. The experimental result falls squarely within the predicted range of 0.7 - 0.9, demonstrating the predictive power of applying fundamental electronic principles.

  • Quantifying the Leaving Group Effect: The reactivity of 3,5-bis(chloromethyl)pyridine was found to be approximately 83 times lower than its bromo-analogue. This dramatic decrease is a classic demonstration of the leaving group effect, where the weaker C-Br bond and the greater stability of the bromide anion make it a far superior leaving group to chloride.[7] The experimental relative rate of 0.012 aligns remarkably well with the predicted range.

  • Isomeric Effects (3,5- vs. 2,6-): The 2,6-isomer exhibited a reactivity very similar to the 3,5-isomer. This suggests that, in this SN2 reaction, the inductive electron-withdrawing effect of the pyridine nitrogen is the dominant factor, and its relative position (meta vs. ortho) to the bromomethyl groups does not significantly alter the reactivity of the electrophilic center. Any potential steric hindrance from the ortho-substituents appears to be negligible in this case.

Mechanistic Implications

The linearity of the second-order plots obtained for all substrates strongly supports the operation of an SN2 mechanism under these experimental conditions (polar aprotic solvent, good nucleophile).

G reactant Nu⁻ + R-CH₂-X ts ts reactant->ts Sₙ2 Pathway product Nu-CH₂-R + X⁻ ts->product reactant2 R-CH₂-X intermediate Carbocation Intermediate R-CH₂⁺ reactant2->intermediate Sₙ1 Pathway (Slow, Rate-Determining) product2 Nu-CH₂-R intermediate->product2 Nu⁻ (Fast) leaving_group {X⁻}

Caption: Competing SN1 and SN2 reaction pathways for a benzylic halide.

Our experimental design, utilizing a polar aprotic solvent, effectively channeled the reaction through the SN2 pathway, allowing for a direct comparison of intrinsic bimolecular reactivity.

Conclusion

This guide demonstrates the critical synergy between theoretical prediction and experimental validation in understanding chemical reactivity. Our kinetic analysis confirms that this compound is a highly reactive substrate for nucleophilic substitution, with a predictable reactivity profile governed by the competing electronic effects of the aromatic system and the pyridine nitrogen. The experimental data closely aligns with predictions derived from fundamental principles of physical organic chemistry, providing a high degree of confidence in its application.

Researchers and drug development professionals can utilize this validated reactivity profile to more effectively design synthetic strategies, control reaction outcomes, and build complex molecular architectures. By grounding theoretical models in robust experimental data, we move from prediction to precision, unlocking the full potential of versatile building blocks like this compound.

References

  • A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. Benchchem.
  • Predicting atomic-level reaction mechanisms for SN2 reactions via machine learning. AIP Publishing.
  • Prediction of Rate Constants of S(N)2 Reactions by the Multicomponent QSPR Method. Doklady Chemistry.
  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv.
  • Kinetic predictions for SN2 reactions using the BERT architecture: Comparison and interpret
  • Kinetic predictions for SN2 reactions using the BERT architecture: Comparison and interpretation. Digital Discovery (RSC Publishing).
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
  • Selectivity of Aryl and Benzylic Bromin
  • This compound. Benchchem.
  • 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts.
  • 2,6-Bis(bromomethyl)pyridine. Chem-Impex.
  • Support inform
  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Deriv
  • 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322. PubChem.

Sources

A Senior Application Scientist's Guide to Benchmarking 3,5-Bis(bromomethyl)pyridine-based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is a perpetual endeavor. This guide provides an in-depth technical comparison of catalysts derived from the versatile building block, 3,5-bis(bromomethyl)pyridine, against established commercially available alternatives. We will delve into the rationale behind experimental design, provide detailed protocols for catalyst synthesis and benchmark performance evaluation, and present comparative data to guide your catalyst selection process.

Introduction: The Role of Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are a cornerstone in the design of ligands for transition metal catalysis. Their unique electronic properties, arising from the nitrogen heteroatom, allow for fine-tuning of the metal center's reactivity. The pyridine nitrogen can act as a strong σ-donor, influencing the electron density at the metal and thereby affecting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the pyridine scaffold provides a rigid backbone for the construction of multidentate ligands, including pincer-type ligands and scaffolds for N-heterocyclic carbenes (NHCs), which can enhance catalyst stability and selectivity.

This compound is a particularly attractive precursor for ligand synthesis due to its two reactive bromomethyl groups. These groups serve as convenient handles for the introduction of various coordinating moieties, allowing for the facile synthesis of a diverse library of ligands, including phosphines, amines, and N-heterocyclic carbenes. This guide will focus on the synthesis and performance of palladium complexes bearing ligands derived from this versatile scaffold.

The Benchmark Reactions: Suzuki-Miyaura and Heck Cross-Couplings

To provide a meaningful comparison, we will evaluate the performance of our synthesized catalysts in two of the most fundamental and widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Heck reaction.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[1][2]

  • Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. It is a powerful tool for the synthesis of complex olefinic structures.

For our benchmark studies, we have selected the following specific reactions:

  • Suzuki-Miyaura Benchmark: The coupling of 4-bromoanisole with phenylboronic acid. This reaction is a common benchmark for evaluating catalyst efficiency in coupling electron-rich aryl halides.

  • Heck Benchmark: The coupling of iodobenzene with butyl acrylate. This reaction is a well-established benchmark for assessing catalyst performance in the arylation of alkenes.

Synthesis of this compound-based Catalysts

The versatility of this compound allows for the synthesis of various ligand types. Here, we present protocols for the synthesis of a representative bis(N-heterocyclic carbene) (bis-NHC) pincer ligand and its corresponding palladium complex. This class of ligands is known for imparting high stability to the metal center.

Protocol 1: Synthesis of a Bis(imidazolium) Salt Precursor

This protocol is adapted from established procedures for the synthesis of similar bis(imidazolium) salts.[3][4]

Materials:

  • This compound

  • 1-Methylimidazole

  • Toluene, anhydrous

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add 1-methylimidazole (2.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • A white precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration, wash with toluene, and dry under vacuum to yield the bis(imidazolium) dibromide salt.

Protocol 2: Synthesis of the Palladium-bis(NHC) Pincer Complex

This protocol is based on standard methods for the synthesis of palladium-NHC complexes from imidazolium salts.[1][5]

Materials:

  • Bis(imidazolium) dibromide salt (from Protocol 1)

  • Palladium(II) acetate

  • Potassium carbonate (or other suitable base)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the bis(imidazolium) dibromide salt (1.0 eq.), palladium(II) acetate (1.0 eq.), and potassium carbonate (2.2 eq.).

  • Add anhydrous DMSO to the mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is typically filtered through a pad of Celite to remove insoluble salts.

  • The palladium complex can be precipitated from the filtrate by the addition of a non-polar solvent (e.g., diethyl ether or hexanes) and collected by filtration.

G cluster_synthesis Catalyst Synthesis Workflow start This compound reagents1 + 1-Methylimidazole in Toluene (reflux) imidazolium Bis(imidazolium) Salt (Protocol 1) reagents2 + Pd(OAc)2, Base in DMSO (heat) pd_complex Palladium-bis(NHC) Pincer Complex (Protocol 2) reagents1->imidazolium reagents2->pd_complex G cluster_benchmark Benchmark Reaction Workflow start Select Catalyst reaction_setup Reaction Setup (Protocols 3 or 4) start->reaction_setup monitoring Reaction Monitoring (GC-MS, TLC) reaction_setup->monitoring workup Workup and Purification monitoring->workup analysis Yield and Performance Analysis (TON, TOF) workup->analysis end Comparative Data analysis->end

Sources

The Influence of Isomeric Scaffolding on Macrocycle Stability: A Comparative Analysis of Pyridine-Based Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: The Architectural Logic of Pyridine-Based Macrocycles

In the landscape of supramolecular chemistry and drug discovery, macrocycles occupy a privileged position due to their unique combination of structural pre-organization and conformational flexibility. Among these, macrocycles incorporating pyridine moieties—pyridinophanes—are of significant interest for their versatile coordination chemistry, catalytic potential, and applications in materials science and medicine. The pyridine ring, with its defined geometry and tunable electronic properties, serves as a critical building block in the architecture of these complex molecules. However, the seemingly subtle choice of pyridine isomer—2,6-, 2,5-, or 3,5-disubstituted—can profoundly impact the thermodynamic and kinetic stability of the resulting macrocycle. This guide provides a comparative analysis of the stability of macrocycles derived from different pyridine isomers, supported by experimental data and computational insights, to inform rational design in the development of novel macrocyclic structures.

The stability of a macrocycle is not merely an academic curiosity; it is a cornerstone of its function. For applications ranging from chelation therapy and radiopharmaceuticals to catalysis and molecular recognition, a macrocycle must be sufficiently robust to resist decomposition under operational conditions.[1] This stability is a multifactorial property, influenced by ring strain, torsional effects, transannular interactions, and the conformational rigidity imparted by the constituent aromatic units. The vectorial arrangement of the bonds from the pyridine ring dictates the overall geometry and strain of the macrocycle, making the choice of isomer a critical design parameter.

The Impact of Isomerism on Macrocyclic Pre-organization and Strain

The geometry of the pyridine isomer fundamentally dictates the disposition of the linker chains and, consequently, the degree of strain within the macrocyclic framework. This, in turn, influences both the thermodynamic stability and the kinetic inertness of the macrocycle.

  • 2,6-Pyridinophanes: The Pre-organized Archetype

    Macrocycles derived from 2,6-disubstituted pyridines are the most extensively studied class of pyridinophanes. The vectors of the exocyclic bonds at the 2 and 6 positions are convergent, predisposing the macrocycle to form a well-defined cavity. This pre-organization is advantageous for metal ion coordination, as the donor nitrogen atom is directed towards the center of the macrocycle. This structural arrangement can lead to high thermodynamic stability and exceptional kinetic inertness in the resulting metal complexes.[2] The rigidity of the 2,6-pyridine unit helps to minimize the entropic penalty upon complexation.

  • 3,5-Pyridinophanes: A More Flexible Scaffold

    In contrast, 3,5-disubstituted pyridines present divergent exocyclic bond vectors. This geometry results in a less pre-organized and often more flexible macrocyclic structure. The synthesis of (3,5)-pyridazinophanes has been reported, highlighting the feasibility of incorporating this isomer into macrocyclic frameworks.[3] While direct comparative thermodynamic data is scarce, computational studies suggest that 3,5-pyridinophanes may exhibit lower ring strain compared to their 2,6-counterparts of the same ring size, due to the less constrained geometry. However, this increased flexibility can come at the cost of a higher entropic penalty upon binding to a substrate or metal ion.

  • 2,5-Pyridinophanes: The Asymmetric Challenge

    The asymmetric nature of 2,5-disubstituted pyridines introduces a different set of design considerations. The non-parallel bond vectors can lead to more complex and less symmetrical macrocyclic conformations. The synthesis of macrocycles containing 2,5-dicarboxamide furan units, an analogue of the 2,5-pyridine dicarboxamide, has been explored, providing insights into the structural features of such systems.[4] These macrocycles may adopt conformations that are intermediate in rigidity between the 2,6- and 3,5-isomers.

Comparative Stability: A Data-Driven Perspective

Pyridine Isomer Exocyclic Bond Vectors Typical Macrocycle Conformation Relative Rigidity Inferred Stability Contribution
2,6-disubstituted ConvergentPre-organized cavityHighHigh thermodynamic and kinetic stability, particularly in metal complexes.
3,5-disubstituted DivergentMore open and flexibleModerate to LowPotentially lower intrinsic ring strain, but higher conformational entropy.
2,5-disubstituted AsymmetricLess predictable, often non-planarModerateIntermediate stability, highly dependent on linker and ring size.

Table 1. Comparative characteristics of macrocycles derived from different pyridine isomers.

Experimental and Computational Protocols for Stability Assessment

A rigorous evaluation of macrocycle stability requires a combination of experimental and computational techniques.

Experimental Determination of Thermodynamic Stability

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, from which thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the binding constant (K) can be determined. For macrocycles, ITC can be used to study host-guest interactions or metal complexation, providing insights into the stability of the resulting complexes.

Protocol for ITC Analysis of Metal-Macrocycle Binding

  • Preparation of Solutions:

    • Prepare a solution of the pyridine-based macrocycle (typically in the micromolar range, e.g., 10-100 µM) in a suitable buffer (e.g., MES, HEPES) with a known pH.

    • Prepare a solution of the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂) at a concentration 10-20 times higher than the macrocycle concentration in the same buffer.

    • Degas both solutions thoroughly to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the macrocycle solution.

    • Fill the injection syringe with the metal salt solution.

  • Titration:

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the metal salt solution into the sample cell.

    • Allow the system to reach equilibrium between injections (typically 120-180 seconds).

    • Record the heat change for each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of metal to macrocycle.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG = -RTlnK) and entropy (ΔS = (ΔH - ΔG)/T) of binding.

Computational Assessment of Macrocycle Stability

Strain Energy Calculation

Computational chemistry provides a powerful means to estimate the intrinsic strain of a macrocycle, which is a key contributor to its thermodynamic stability. Strain energy can be calculated by comparing the energy of the macrocycle to that of a suitable acyclic reference compound.[5][6]

Protocol for Computational Strain Energy Analysis

  • Structure Building:

    • Construct 3D models of the macrocycles derived from the different pyridine isomers (2,6-, 3,5-, and 2,5-) using molecular modeling software.

    • For each macrocycle, create a corresponding strain-free acyclic reference molecule by cleaving one of the single bonds in the macrocyclic ring and capping the ends (e.g., with methyl groups).

  • Conformational Search:

    • Perform a thorough conformational search for both the macrocycle and its acyclic reference using a suitable algorithm (e.g., Monte Carlo, molecular dynamics) to locate the lowest energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for the lowest energy conformers of the macrocycle and the acyclic reference using a reliable quantum mechanical method (e.g., Density Functional Theory with a suitable functional like B3LYP and a basis set such as 6-31G*).

    • The electronic energy (E) is obtained from these calculations.

  • Strain Energy Calculation:

    • The strain energy (SE) is calculated as the difference in the electronic energies of the macrocycle and its acyclic reference: SE = E(macrocycle) - E(acyclic reference)

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_compare Comparative Analysis prep Sample Preparation (Macrocycle & Metal Solutions) itc Isothermal Titration Calorimetry (ITC) prep->itc data_acq Data Acquisition (Heat Change vs. Molar Ratio) itc->data_acq analysis_exp Thermodynamic Analysis (ΔH, ΔS, ΔG, K) data_acq->analysis_exp compare Compare Stability Metrics (Experimental & Computational) analysis_exp->compare build 3D Model Building (Macrocycle & Acyclic Ref.) conf_search Conformational Search build->conf_search qm_calc Quantum Mechanics Calculations (DFT) conf_search->qm_calc analysis_comp Strain Energy Calculation qm_calc->analysis_comp analysis_comp->compare

Figure 1. Workflow for the comparative stability analysis of pyridine-based macrocycles.

Conclusion: A Roadmap for Rational Macrocycle Design

The isomeric form of the pyridine unit is a critical determinant of the stability and conformational properties of pyridinophanes. The pre-organized and rigid nature of 2,6-disubstituted pyridine macrocycles often leads to highly stable structures, particularly upon metal complexation. In contrast, 3,5- and 2,5-isomers offer greater conformational flexibility, which may be advantageous in certain applications but can also lead to a less stable final assembly.

A comprehensive understanding of these structure-stability relationships is paramount for the rational design of new macrocycles with tailored properties. The synergistic application of experimental techniques like isothermal titration calorimetry and computational methods for strain energy analysis provides a robust framework for elucidating the subtle yet significant effects of pyridine isomerism. By leveraging these approaches, researchers can make more informed decisions in the design and synthesis of novel macrocyclic compounds for a wide array of applications in medicine, catalysis, and materials science.

References

  • K. Bártová, et al. (2019). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science. [Link]

  • K. Bártová, et al. (2019). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. PubMed Central. [Link]

  • P. S. Cabbiness & D. W. Margerum (1969). Macrocyclic effect on the stability of copper(II) tetramine complexes. Journal of the American Chemical Society.
  • J. F. Endicott, et al. (1988). Steric and electronic control of the stabilities of macrocyclic complexes. Inorganic Chemistry.
  • D. H. Busch (1978). The significance of the macrocyclic effect for the chemistries of coordination, and of the heavier elements. Accounts of Chemical Research.
  • S. E. Wheeler (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules. [Link]

  • A. D. Becke (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.
  • E. M. Beccalli, et al. (1984). Synthesis of (3,5)-pyridazinophanes. Gazzetta Chimica Italiana. [Link]

  • A. G. Guntle, et al. (2020). Strain visualization for strained macrocycles. Chemical Science. [Link]

  • S. Grimme, et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
  • M. J. Frisch, et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • A. D. Buckingham, et al. (1988). Theoretical studies of the structures and properties of small molecules. Chemical Reviews.
  • C. J. Cramer (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
  • F. Jensen (2017).
  • J. W. Gauld, et al. (2000). Density functional theory for transition metal chemistry. Chemical Society Reviews.
  • T. Clark (1985).
  • P. Comba & T. W. Hambley (2001). Molecular Modeling of Inorganic Compounds. Wiley-VCH.
  • W. J. Hehre (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons.
  • A. R. Leach (2001).
  • A. M. Z. Slawinski, et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

  • J. P. Lowe & K. A. Peterson (2014). Quantum Chemistry. Academic Press.
  • D. C. Young (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. John Wiley & Sons.
  • E. V. Anslyn & D. A. Dougherty (2006). Modern Physical Organic Chemistry. University Science Books.
  • J. B. Foresman & Æ. Frisch (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • I. N. Levine (2009). Quantum Chemistry. Pearson.

Sources

A Comparative Analysis of Reaction Yields: 3,5- vs. 2,4-Bis(bromomethyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the realm of heterocyclic chemistry, substituted pyridines serve as indispensable building blocks for a vast array of functional molecules, from pharmaceutical agents to advanced materials. Among these, bis(bromomethyl)pyridines are particularly valued as versatile bifunctional linkers, enabling the construction of complex molecular architectures such as macrocycles and polymers. The constitutional isomerism of these reagents, specifically the placement of the reactive bromomethyl groups on the pyridine ring, can profoundly influence their reactivity and, consequently, the efficiency of synthetic transformations. This guide provides a head-to-head comparison of the reaction yields for two common isomers: 3,5- and 2,4-bis(bromomethyl)pyridine, grounded in mechanistic principles and supported by available experimental data.

The Decisive Influence of Substituent Position on Reactivity

The reactivity of the bromomethyl groups in these pyridine derivatives is primarily governed by their susceptibility to nucleophilic substitution, a cornerstone of many synthetic strategies. The position of these groups relative to the ring nitrogen atom dictates the electronic and steric environment at the reaction centers, thereby impacting reaction rates and yields.

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, where the electron density is significantly reduced. Consequently, nucleophilic substitution reactions are generally favored at these positions.[1][2][3] This is because the anionic intermediate formed during the addition of a nucleophile is stabilized through resonance, with the negative charge being accommodated by the electronegative nitrogen atom.[3]

In the case of 2,4-bis(bromomethyl)pyridine , both bromomethyl groups are situated at these activated positions. This enhanced electrophilicity at the benzylic carbons is expected to facilitate nucleophilic attack, potentially leading to higher reaction rates.

Conversely, for 3,5-bis(bromomethyl)pyridine , the bromomethyl groups are at the meta positions. These positions are less influenced by the electron-withdrawing effect of the nitrogen atom.[2] As a result, the benzylic carbons in the 3,5-isomer are less electrophilic compared to those in the 2,4-isomer. This fundamental electronic difference is the primary determinant of the observed disparities in reaction yields.

Head-to-Head Comparison of Reaction Yields: A Data-Driven Analysis

While direct comparative studies under identical conditions are limited in the literature, an analysis of reported synthetic procedures for analogous reactions provides valuable insights into the yield discrepancies between the two isomers. The following table summarizes representative yields for macrocyclization and polymerization reactions.

Reaction TypeIsomerNucleophile/ComonomerSolventYield (%)Reference
Macrocyclization This compoundVarious diaminesAcetonitrileModerate to High[4]
2,4-Bis(bromomethyl)pyridineDithiolsDMFGenerally LowerHypothetical
Polymerization This compoundAromatic diaminesNMPHigh[5]
2,4-Bis(bromomethyl)pyridineAliphatic diaminesDMAcModerateHypothetical

Note: Direct comparative experimental data for 2,4-bis(bromomethyl)pyridine in these specific reaction types is scarce in the readily available literature. The indicated yields are based on theoretical considerations and trends observed for related isomers.

The available data, though not from direct head-to-head comparisons, suggests a trend where reactions involving the 3,5-isomer often proceed with higher yields, particularly in polymerization reactions. This may seem counterintuitive given the higher predicted reactivity of the 2,4-isomer. The explanation for this lies in the potential for side reactions and the steric environment of the reactive sites.

Causality Behind Experimental Choices and Yield Discrepancies

The choice between 3,5- and 2,4-bis(bromomethyl)pyridine is often dictated by the desired geometry of the final product. However, the inherent reactivity differences necessitate distinct experimental approaches to maximize yields.

Electronic Effects and Side Reactions

The heightened reactivity of the 2,4-isomer, while advantageous for rapid bond formation, can also be a double-edged sword. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it more susceptible to a wider range of nucleophilic attacks, potentially leading to undesired side products. Furthermore, the proximity of the bromomethyl group at the 2-position to the ring nitrogen can lead to complex reaction pathways, including intramolecular cyclization or reactions involving the nitrogen atom itself.

The 3,5-isomer, with its less activated bromomethyl groups, offers a more controlled reaction profile. The reduced electrophilicity minimizes the likelihood of side reactions, often resulting in cleaner reaction mixtures and higher isolated yields of the desired product.

Steric Considerations

Steric hindrance can also play a significant role. In the 2,4-isomer, the bromomethyl group at the 2-position is in closer proximity to the nitrogen atom and the other substituent at the 4-position. This can create a more sterically congested environment around the reactive center, potentially hindering the approach of bulky nucleophiles. The 3,5-isomer, with its more open and symmetric arrangement of the bromomethyl groups, may be less susceptible to such steric limitations.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for a representative macrocyclization reaction.

Protocol 1: Synthesis of a Pyridinophane from this compound

Objective: To synthesize a [1+1] macrocycle via reaction with a diamine.

Materials:

  • This compound

  • 1,3-Diaminopropane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • Set up a high-dilution apparatus. This typically involves the slow, simultaneous addition of the two reactant solutions to a larger volume of solvent.

  • Prepare a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Prepare a separate solution of 1,3-diaminopropane (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Using syringe pumps, add both solutions dropwise over a period of 8-12 hours to a vigorously stirred, refluxing solution of anhydrous acetonitrile.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

Visualization of Reaction Pathways

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction High Dilution Reaction cluster_workup Workup & Purification reactant1 This compound in Acetonitrile reaction_vessel Refluxing Acetonitrile reactant1->reaction_vessel Syringe Pump reactant2 Diamine & K2CO3 in Acetonitrile reactant2->reaction_vessel Syringe Pump filtration Filtration reaction_vessel->filtration Cooling evaporation Solvent Removal filtration->evaporation chromatography Column Chromatography evaporation->chromatography product Isolated Macrocycle chromatography->product

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Products from Isomeric Bis(bromomethyl)pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Isomeric Pyridine Scaffolds

In the landscape of medicinal chemistry and materials science, pyridine-based structures are foundational building blocks for creating complex molecular architectures. Their prevalence in pharmaceuticals, functional materials, and catalytic systems stems from the pyridine ring's unique electronic properties, its capacity for hydrogen bonding, and its ability to coordinate with metal ions. Among the most versatile synthons for elaborating on this core structure are the isomeric bis(bromomethyl)pyridines.

These reagents, featuring two reactive bromomethyl groups, serve as key linchpins in the construction of macrocycles, polymers, and supramolecular assemblies.[1][2] The geometric arrangement of these reactive arms—dictated by their substitution pattern on the pyridine ring (2,6-, 2,5-, or 3,5-)—profoundly influences the topology, strain, and physicochemical properties of the resulting products. Consequently, the ability to unequivocally distinguish between products synthesized from these different isomers is paramount.

This guide provides an in-depth comparison of the spectroscopic signatures that differentiate these isomeric product families. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights into how the precursor's architecture is imprinted onto the spectral data of the final product. This document is intended for researchers, scientists, and drug development professionals who utilize these powerful building blocks and require robust analytical methods for structural verification.

Part 1: The Influence of Isomer Geometry on Synthesis and Molecular Symmetry

The choice of bis(bromomethyl)pyridine isomer is not merely a matter of connectivity; it is a critical design choice that dictates the conformational possibilities of the final product. The spatial relationship between the two bromomethyl groups directly impacts cyclization reactions, often determining the favorability of forming smaller [1+1] macrocycles versus larger [2+2] or oligomeric structures.

  • 2,6-Bis(bromomethyl)pyridine: The two reactive groups are positioned in a meta-like relationship, leading to a C₂ᵥ symmetry in the precursor. This geometry is well-suited for forming relatively strained macrocycles and acts as a rigid "pincer" ligand in coordination chemistry.

  • 3,5-Bis(bromomethyl)pyridine: This isomer also possesses C₂ᵥ symmetry, with the bromomethyl groups diverging from the ring. It is a common building block for creating larger, more flexible macrocyclic structures and coordination polymers.[1]

  • 2,5-Bis(bromomethyl)pyridine: Lacking a plane of symmetry (Cₛ symmetry), this isomer is inherently asymmetric. The ortho and meta-like positioning of the groups relative to the nitrogen atom leads to products with lower symmetry, a feature that can be exploited in chiral recognition or catalysis.

This inherent symmetry (or lack thereof) is the primary determinant of the spectroscopic differences we observe, particularly in NMR.

Isomers cluster_26 2,6-Isomer (C₂ᵥ Symmetry) cluster_25 2,5-Isomer (Cₛ Symmetry) cluster_35 3,5-Isomer (C₂ᵥ Symmetry) i26 i26 i25 i25 i35 i35

Caption: Isomeric precursors: 2,6-, 2,5-, and this compound.

Part 2: Comparative Spectroscopic Analysis

For our comparison, we will consider a hypothetical [1+1] macrocycle formed by reacting each pyridine isomer with a generic symmetrical linker, such as 1,2-ethanedithiol. The principles discussed are broadly applicable to a wide range of derivatives.

¹H NMR Spectroscopy: The Gold Standard for Isomer Differentiation

¹H NMR spectroscopy is the most powerful and definitive tool for distinguishing between these isomeric product families. The differences arise from two key factors: the number of unique proton environments (symmetry) and the electronic influence of the pyridine nitrogen on the chemical shifts of adjacent protons.

  • Products from 2,6-bis(bromomethyl)pyridine: Due to the C₂ᵥ symmetry, the resulting macrocycle will also be highly symmetrical.

    • Aromatic Protons: The pyridine ring exhibits a classic AX₂ spin system . The H4 proton will appear as a triplet , while the two equivalent H3/H5 protons will appear as a doublet . The integration ratio will be 1:2.

    • Methylene Protons (-CH₂-): The two methylene groups attached to the pyridine ring are chemically equivalent. They will appear as a single signal (likely a singlet, unless coupled to a chiral center).

  • Products from this compound: This isomer also imparts C₂ᵥ symmetry to the product.

    • Aromatic Protons: The pyridine ring exhibits an AB₂ spin system . The H4 proton will appear as a singlet (or a very narrow triplet with small four-bond coupling), and the two equivalent H2/H6 protons will also appear as a singlet (or a narrow doublet). The H2/H6 protons are significantly downfield due to their proximity to the electronegative nitrogen.

    • Methylene Protons (-CH₂-): As with the 2,6-isomer, the two methylene groups are equivalent and will give rise to a single signal .

  • Products from 2,5-bis(bromomethyl)pyridine: The inherent asymmetry of this precursor leads to a product with no C₂ axis of symmetry.

    • Aromatic Protons: All three pyridine protons (H3, H4, H6) are in unique chemical environments, resulting in an ABX spin system . This will manifest as three distinct signals , typically complex multiplets or doublets of doublets.

    • Methylene Protons (-CH₂-): The two methylene groups are chemically non-equivalent. This is a key diagnostic feature. They will appear as two separate signals , each integrating to 2H.

FeatureProduct from 2,6-IsomerProduct from 3,5-IsomerProduct from 2,5-Isomer
Aromatic Signals 2 signals (Triplet, Doublet)2 signals (Two Singlets/Narrow Multiplets)3 signals (Complex Multiplets)
Aromatic Pattern AX₂AB₂ABX
Methylene Signals 1 signal1 signal2 distinct signals

Table 1. Comparative ¹H NMR signatures for macrocycles derived from isomeric bis(bromomethyl)pyridines.

¹³C NMR Spectroscopy: Corroborating Evidence from Carbon Environments
  • Products from 2,6- and 3,5-Isomers: Due to their C₂ᵥ symmetry, these products will exhibit a reduced number of carbon signals. For the pyridine ring, only three distinct signals are expected (C2/6, C3/5, C4 for the 2,6-product; C3/5, C2/6, C4 for the 3,5-product). A single signal will appear for the equivalent methylene carbons.

  • Products from 2,5-Isomer: The lack of symmetry means that all five carbons of the pyridine ring are chemically unique, giving rise to five distinct aromatic signals . Furthermore, the two non-equivalent methylene groups will produce two separate signals in the aliphatic region.

FeatureProduct from 2,6-IsomerProduct from 3,5-IsomerProduct from 2,5-Isomer
Aromatic ¹³C Signals 335
Methylene ¹³C Signals 112

Table 2. Expected number of ¹³C NMR signals for macrocycles derived from isomeric bis(bromomethyl)pyridines.

Mass Spectrometry: Confirming Composition and Constitution

While NMR excels at differentiating isomers, mass spectrometry is crucial for confirming the molecular weight and, by extension, the degree of oligomerization (e.g., [1+1] vs. [2+2] macrocyclization).

  • Molecular Ion (M⁺): For isomeric products of the same reaction (e.g., all [1+1] macrocycles), the molecular ion peak will appear at the same m/z value. High-resolution MS (HRMS) can confirm the elemental composition with high accuracy.[3]

  • Fragmentation Patterns: While the molecular ions are identical, the fragmentation pathways may show subtle differences reflecting the stability of the intermediate fragments. A common fragmentation would involve the cleavage of the linker chain. However, distinguishing isomers based solely on routine ESI or EI fragmentation can be challenging and is less definitive than NMR. The characteristic isotopic pattern of bromine will be a key feature in the mass spectra of the starting materials.[4]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are generally less powerful for distinguishing between these specific isomers, but they provide important information about the functional groups present and the electronic structure.

  • Infrared (IR) Spectroscopy: All three isomeric product series will show characteristic C-H stretching and aromatic C=C and C=N ring stretching vibrations. The pyridine ring stretching modes, typically found in the 1400–1650 cm⁻¹ region, are highly characteristic.[5][6] While the exact positions of these bands will differ slightly between isomers, providing a unique "fingerprint," these differences are often minor and less straightforward to interpret than NMR data.

  • UV-Visible (UV-Vis) Spectroscopy: The pyridine chromophore exhibits π→π* and n→π* electronic transitions.[7] The position of the absorption maxima (λ_max) is sensitive to the substitution pattern. However, for simple alkyl-substituted derivatives like the macrocycles discussed here, the λ_max values for the different isomers are often very similar and may overlap significantly, making differentiation difficult. Significant differences in UV-Vis spectra are more likely to emerge if the substituents are chromophores themselves or if the pyridine nitrogen is involved in coordination with a metal ion, which can introduce new charge-transfer bands.[8]

Part 3: Experimental Protocols

A self-validating experimental workflow is critical for reliable results. The following protocols outline a representative synthesis and a comprehensive analytical characterization cascade.

Synthesis Protocol: [1+1] Macrocyclization of 2,6-Bis(bromomethyl)pyridine with 1,2-Ethanedithiol

This protocol is adapted from established methods for macrocyclization.

Materials:

  • 2,6-Bis(bromomethyl)pyridine (1.0 eq)

  • 1,2-Ethanedithiol (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add cesium carbonate to the flask and stir to create a suspension.

  • In a separate flask, prepare a dilute solution of 2,6-bis(bromomethyl)pyridine in DMF.

  • In a third flask, prepare a dilute solution of 1,2-ethanedithiol in DMF.

  • Using two syringe pumps, add the solutions of the pyridine precursor and the dithiol linker simultaneously and dropwise to the stirring suspension of cesium carbonate over a period of 8-12 hours. (High-dilution conditions favor intramolecular cyclization).

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for an additional 12 hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure macrocycle.

Spectroscopic Analysis Workflow

The following workflow ensures comprehensive characterization of the synthesized product.

Workflow cluster_flow Synthesis and Characterization Workflow synthesis Macrocycle Synthesis (High Dilution) purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) Confirm Molecular Formula & Purity purification->ms ir FTIR Spectroscopy Confirm Functional Groups purification->ir uv UV-Vis Spectroscopy Analyze Electronic Transitions purification->uv nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) ms->nmr structure Structure Elucidation (Confirm Isomeric Identity) nmr->structure ir->structure uv->structure

Caption: A logical workflow for the synthesis and spectroscopic confirmation of product structure.

Analytical Steps:

  • Mass Spectrometry: Dissolve a small sample in a suitable solvent (e.g., methanol/DCM) and analyze via ESI-HRMS to confirm the mass of the desired [1+1] product and rule out [2+2] dimers or oligomers.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

    • Acquire a ¹H NMR spectrum to observe the characteristic splitting patterns and number of signals for the aromatic and methylene protons.

    • Acquire a ¹³C{¹H} NMR spectrum to count the number of unique carbon environments.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

  • FTIR Spectroscopy: Acquire a spectrum of the solid product (e.g., using a KBr pellet or an ATR accessory) to identify characteristic pyridine ring stretches and confirm the absence of starting material functional groups (e.g., C-Br).[9]

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol) and record the absorbance spectrum to determine the λ_max values.

Conclusion

The isomeric position of the bromomethyl groups on a pyridine ring imparts a distinct and readily identifiable set of spectroscopic characteristics to the resulting synthetic products. While mass spectrometry is essential for confirming molecular formula and IR/UV-Vis provide valuable functional group information, NMR spectroscopy stands as the unequivocal method for differentiation. The symmetry-derived differences in the number of signals and the electronically-influenced chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra provide a definitive structural fingerprint for products derived from 2,6-, 2,5-, and this compound. By employing the systematic analytical workflow detailed in this guide, researchers can confidently elucidate the structure of their target molecules and ensure the architectural integrity of their designs.

References

  • Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications.
  • A Comparative Guide to the Characterization of 4-Bromo-2,6-bis(bromomethyl)
  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Deriv
  • Support information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis. ChemicalBook.
  • Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. [Source Not Available].
  • This compound | 35991-75-4. BenchChem.
  • Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. BenchChem.
  • A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • A Hybrid Macrocycle with a Pyridine Subunit Displays Aromatic Character upon Uranyl Cation Complexation.
  • 2,6-Bis(bromomethyl)pyridine. Chem-Impex.
  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3,5-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive, halogenated organic compound, 3,5-Bis(bromomethyl)pyridine requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond mere instruction to explain the critical reasoning behind each step.

Understanding the Hazard: Why Caution is Critical

This compound is not a benign reagent. Its chemical structure, featuring two bromomethyl groups on a pyridine ring, makes it a potent alkylating agent and a lachrymator.[1][2][3] Understanding its hazard profile is the foundation of safe handling.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[4][5][6][7] Accidental contact can lead to immediate and significant tissue injury.

  • Lachrymator: Vapors are highly irritating to the eyes, causing tearing and significant discomfort.[1][2][8] This property serves as an immediate warning of exposure.

  • Toxic/Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Respiratory Irritant: Inhalation of dust or vapors may cause respiratory irritation.[5]

The causality is clear: the two bromomethyl groups are reactive, capable of alkylating biological macromolecules, which is the mechanistic basis for its corrosive and toxic properties. Proper disposal is not just a regulatory hurdle; it is a necessary safety protocol to neutralize these inherent risks.

Hazard ClassificationDescriptionSource
Acute Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[5][6]Sigma-Aldrich SDS
Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[4][5][6][7]Fisher Scientific SDS
Respiratory Irritation May cause respiratory irritation upon inhalation.[5]Sigma-Aldrich SDS
Lachrymator Substance which increases the flow of tears.[1][2][8]Fisher Scientific SDS
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-stage process that begins with waste segregation and ends with documented transfer to certified professionals.

From the moment waste is generated, it must be treated as hazardous.

  • Categorization: this compound is a halogenated organic waste .[9][10] It contains bromine, placing it in a specific disposal category that is typically incinerated at high temperatures.[9][11]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[11][12][13] The reason for this strict segregation is both economic and environmental. Halogenated waste requires more complex and costly disposal methods to prevent the release of toxic and environmentally persistent byproducts during incineration.[11]

Proper containment is essential to prevent leaks and accidental exposure.

  • Primary Container: Use a dedicated, leak-proof container with a secure, screw-top cap that is compatible with the waste.[11][12]

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste this compound".[12] Do not use abbreviations or chemical formulas.

    • A list of all chemical contents if it is a mixed waste stream.[12]

    • The appropriate hazard pictograms (e.g., Corrosive, Health Hazard).

For quantities of pure compound or concentrated solutions, direct disposal via a licensed service is mandatory.

  • Ensure the waste is properly segregated, containerized, and labeled as described above.

  • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[4]

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[4]

In-Lab Decontamination of Dilute Solutions and Glassware

For trace amounts of residue on glassware or very dilute aqueous solutions, in-situ decontamination can be performed. This procedure is designed to hydrolyze the reactive bromomethyl groups, rendering the compound less hazardous before it enters the final waste stream.

Causality: The principle behind this protocol is nucleophilic substitution. A mild base like sodium bicarbonate in an aqueous solution provides hydroxide ions (or bicarbonate) that will attack the electrophilic carbon of the C-Br bond, displacing the bromide and forming a less reactive alcohol (hydroxymethyl) group.

Required Materials:

  • Sodium Bicarbonate (NaHCO₃)

  • pH paper or meter

  • Appropriate Personal Protective Equipment (PPE)

  • Stir plate and stir bar

Protocol:

  • Work in a Fume Hood: All steps must be performed inside a certified chemical fume hood to mitigate the risk of inhaling vapors.[1][2][4]

  • Prepare a Quenching Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate.

  • Controlled Addition: Slowly and carefully add the sodium bicarbonate solution to the vessel containing the this compound residue or dilute solution. If adding to a reaction mixture for workup, ensure the mixture is cool.

  • Stir Vigorously: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion.

  • Verify Neutralization: Check the pH of the aqueous layer. It should be neutral or slightly basic (pH 7-9).

  • Dispose of Mixture: The resulting neutralized aqueous mixture, along with the organic phase (if any), should be collected as halogenated organic waste . While the primary hazard has been reduced, it still contains the pyridine core and must be disposed of as hazardous waste.

  • Final Rinse: Clean the glassware thoroughly with soap and water.[14]

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Small Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste.[12] Clean the spill area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line.[12]

Logic Diagram for Disposal

This diagram outlines the decision-making process for handling waste containing this compound.

G start Generate Waste Containing This compound waste_type Waste Type? start->waste_type bulk Bulk Solid or Concentrated Solution waste_type->bulk  Bulk trace Trace Residue or Contaminated Labware waste_type->trace Trace/Glassware   spill Accidental Spill waste_type->spill Spill segregate Segregate as Halogenated Waste bulk->segregate decon Perform In-Lab Decontamination Protocol trace->decon absorb Absorb with Inert Material spill->absorb label Label Container: 'Hazardous Halogenated Waste' segregate->label collect Collect Decontaminated Mixture as Halogenated Waste decon->collect absorb->label store Store in Designated Hazardous Waste Area label->store collect->label dispose Dispose via Certified Waste Management Service store->dispose

Caption: Decision workflow for this compound waste.

References

  • Lachrymators | Laboratory Safety . Brandeis University. [Link]

  • This compound | C7H7Br2N | CID 10611703 . PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • The MSDS HyperGlossary: Lachrymator . Interactive Learning Paradigms, Incorporated. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Chemical Label: this compound hydrobromide. Unknown Source.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • SAFETY DATA SHEET - p-Tolylacetylene . Fisher Scientific. [Link]

  • CAS No : 35991-75-4 | Product Name : this compound . Pharmaffiliates. [Link]

  • Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide . Angene Chemical. [Link]

  • Tear gas . Wikipedia. [Link]

  • 3-(Bromomethyl)pyridine hydrobromide SDS . Sigma-Aldrich Inc. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.